5-Propargylamino-3'-azidomethyl-dCTP
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C13H20N7O13P3 |
|---|---|
Molekulargewicht |
575.26 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H20N7O13P3/c14-3-1-2-8-5-20(13(21)18-12(8)15)11-4-9(29-7-17-19-16)10(31-11)6-30-35(25,26)33-36(27,28)32-34(22,23)24/h5,9-11H,3-4,6-7,14H2,(H,25,26)(H,27,28)(H2,15,18,21)(H2,22,23,24)/t9-,10+,11+/m0/s1 |
InChI-Schlüssel |
SHCGONLEPWBTFI-HBNTYKKESA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
5-Propargylamino-3'-azidomethyl-dCTP: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, mechanism, and application of a key reversible terminator in next-generation sequencing and bioconjugation.
Introduction
5-Propargylamino-3'-azidomethyl-2'-deoxycytidine-5'-triphosphate (5-Propargylamino-3'-azidomethyl-dCTP) is a chemically modified deoxynucleoside triphosphate that plays a pivotal role in the advancement of next-generation sequencing (NGS) technologies.[1][2] This molecule is ingeniously designed with two key functional moieties: a propargylamino group at the 5-position of the cytosine base and an azidomethyl group at the 3'-hydroxyl position of the deoxyribose sugar. This dual-functionality makes it an invaluable tool for sequencing by synthesis (SBS) and subsequent "click" chemistry applications.
The 3'-azidomethyl group serves as a reversible terminator of DNA synthesis.[3][4] Once incorporated into a growing DNA strand by a DNA polymerase, it blocks the 3'-OH group, preventing further chain elongation. This temporary halt allows for precise, single-base incorporation and subsequent imaging for base identification. The terminator can then be efficiently cleaved under mild conditions to regenerate a free 3'-OH group, enabling the next cycle of nucleotide addition.[3][5]
Concurrently, the 5-propargylamino group, which contains a terminal alkyne, acts as a bioorthogonal handle for click chemistry.[1] This allows for the covalent attachment of a wide array of molecules, such as fluorescent dyes for detection, without interfering with the enzymatic incorporation of the nucleotide. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and detailed protocols for its application in research and development.
Chemical Properties and Synthesis
This compound is a nucleoside analog that can be used in DNA synthesis and DNA sequencing.[1][2] Its structure is based on deoxycytidine triphosphate, with modifications at both the base and the sugar moieties.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₁N₇O₁₂P₃ | N/A |
| Molecular Weight | 576.26 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Water | N/A |
| Storage Conditions | -20°C, protected from light | N/A |
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the modification of the deoxycytidine nucleoside, followed by phosphorylation to the triphosphate form. The key steps, as inferred from related syntheses and patent literature, are outlined below.[1][2][6][7]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
1. Synthesis of 5-Propargylamino-2'-deoxycytidine: This step typically involves a Sonogashira coupling reaction between 5-iodo-2'-deoxycytidine and propargylamine.
-
Materials: 5-iodo-2'-deoxycytidine, propargylamine, tetrakis(triphenylphosphine)palladium(0), copper(I) iodide, triethylamine, and a suitable solvent like DMF.
-
Procedure:
-
Dissolve 5-iodo-2'-deoxycytidine in anhydrous DMF.
-
Add triethylamine, followed by propargylamine.
-
Degas the mixture with argon or nitrogen.
-
Add the palladium and copper catalysts.
-
Stir the reaction at room temperature until completion, monitoring by TLC or HPLC.
-
Purify the product by column chromatography.
-
2. Synthesis of 5-Propargylamino-3'-O-azidomethyl-2'-deoxycytidine: The 3'-hydroxyl group is protected with an azidomethyl group.
-
Materials: 5-Propargylamino-2'-deoxycytidine, a suitable azidomethylating agent (e.g., generated in situ from azidomethyl phenyl sulfide (B99878) and a promoter), and an anhydrous solvent.
-
Procedure:
-
Dissolve the protected nucleoside in an anhydrous solvent.
-
Add the azidomethylating reagent and a promoter.
-
Stir the reaction at the appropriate temperature, monitoring for completion.
-
Purify the product.
-
3. Triphosphorylation: The final step is the conversion of the modified nucleoside to its 5'-triphosphate form.
-
Materials: 5-Propargylamino-3'-O-azidomethyl-2'-deoxycytidine, a phosphorylating agent (e.g., phosphorus oxychloride or a phosphoramidite-based method), and a suitable solvent.
-
Procedure:
-
Dissolve the modified nucleoside in a suitable solvent (e.g., trimethyl phosphate).
-
Cool the reaction to 0°C and add the phosphorylating agent.
-
After the initial reaction, quench with a buffer and add pyrophosphate.
-
Purify the final product by ion-exchange chromatography.
-
Mechanism of Action in Sequencing by Synthesis
This compound is a cornerstone of many NGS platforms that utilize a cyclic reversible termination (CRT) approach. The process involves a series of enzymatic and chemical steps that are repeated for each base in the DNA sequence.
Caption: Workflow for Sequencing by Synthesis using this compound.
Enzymatic Incorporation
The incorporation of this compound into the growing DNA strand is catalyzed by a DNA polymerase. The efficiency of this step is crucial for the overall performance of the sequencing reaction. While the modifications to the nucleotide can affect the kinetics of incorporation, engineered DNA polymerases, such as variants of 9°N DNA polymerase and Therminator DNA polymerase, have been developed to efficiently utilize these modified substrates.[3]
| DNA Polymerase | Substrate | k_pol (s⁻¹) | K_m (µM) | k_pol/K_m (µM⁻¹s⁻¹) | Reference |
| Therminator | Natural dNTPs | ~15 | ~0.5 | ~30 | [8] |
| Therminator | 3'-O-azidomethyl-TTP | Not Incorporated | - | - | [9] |
| Engineered KOD pol | 3'-O-azidomethyl-dATP-Cy3 | - | - | >20-fold improvement over initial variant | N/A |
Reversible Termination and Cleavage
Upon incorporation, the 3'-azidomethyl group effectively blocks the 3'-hydroxyl, preventing the DNA polymerase from adding the next nucleotide. This provides a window for the imaging step to identify the incorporated base.
The cleavage of the 3'-azidomethyl group is typically achieved using a mild reducing agent, most commonly tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3][5] This reaction is highly efficient and proceeds under aqueous conditions that are compatible with the DNA and the solid support.
Caption: Cleavage of the 3'-azidomethyl group by TCEP.
Experimental Protocol: Sequencing by Synthesis
-
Library Preparation: Prepare a DNA library with adapters suitable for the sequencing platform.
-
Cluster Generation: Amplify the library fragments on a solid support (e.g., a flow cell) to create clusters of identical DNA molecules.
-
Sequencing Reaction:
-
Incorporation: Introduce a mixture of the four 3'-O-azidomethyl-dNTPs (A, C, G, T), each labeled with a unique fluorophore, and a DNA polymerase. The polymerase will incorporate the complementary nucleotide to the template strand.
-
Wash: Remove unincorporated nucleotides.
-
Imaging: Excite the flow cell with lasers and capture the fluorescent signal from each cluster to determine the incorporated base.
-
Cleavage: Flow a solution of TCEP over the flow cell to cleave the 3'-azidomethyl group and the fluorescent dye (if attached via a cleavable linker).
-
Wash: Remove the cleavage reagents and byproducts.
-
-
Repeat: Repeat the sequencing cycle for a desired number of reads.
Application in Click Chemistry
The presence of the propargylamino group on the cytosine base provides a powerful tool for post-synthetic modification of the DNA through click chemistry.[1] The terminal alkyne can readily react with azide-containing molecules in a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
This allows for a two-step labeling strategy where the modified nucleotide is first incorporated into the DNA, and then the reporter molecule (e.g., a fluorophore, biotin) is attached. This can be advantageous as it can improve the incorporation efficiency of the polymerase, which may be sterically hindered by a bulky reporter group directly attached to the nucleotide.
Caption: Click chemistry labeling of DNA containing 5-Propargylamino-dCTP.
Experimental Protocol: Click Chemistry Labeling of DNA
-
Incorporate 5-Propargylamino-dCTP: Synthesize DNA containing the alkyne-modified nucleotide using PCR or other enzymatic methods.
-
Prepare Click Reaction Mixture:
-
Dissolve the alkyne-containing DNA in a suitable buffer.
-
Add the azide-labeled reporter molecule.
-
Add a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., TBTA).
-
-
Incubate: Incubate the reaction at room temperature.
-
Purify: Purify the labeled DNA using a suitable method such as ethanol (B145695) precipitation or column purification to remove excess reagents.
Conclusion
This compound is a sophisticated molecular tool that has significantly contributed to the advancement of DNA sequencing and analysis. Its dual functionality as a reversible terminator and a click chemistry handle provides researchers with a versatile platform for a wide range of applications. A thorough understanding of its chemical properties, synthesis, and mechanism of action is essential for its effective utilization in the development of novel sequencing technologies, diagnostic assays, and tools for molecular biology research. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to harness the full potential of this powerful molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sequencing-by-synthesis: Fluorescent reversible 3’-O-blocked dNTPs - News Blog - Jena Bioscience [jenabioscience.com]
- 4. DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | DNA/RNA合成化学 | MCE [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
5-Propargylamino-3'-azidomethyl-dCTP structure and properties
An In-Depth Technical Guide to 5-Propargylamino-3'-azidomethyl-dCTP for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a modified deoxycytidine triphosphate that serves as a critical reagent in the field of molecular biology, particularly in Next-Generation Sequencing (NGS) and bioconjugation applications. Its unique structure, featuring a propargylamino group at the 5-position of the cytosine base and an azidomethyl group at the 3'-hydroxyl position of the deoxyribose sugar, imparts functionalities essential for reversible DNA chain termination and click chemistry reactions. This technical guide provides a comprehensive overview of the structure, properties, and key applications of this compound.
Structure and Properties
The chemical structure of this compound is fundamental to its function. The 3'-azidomethyl group acts as a reversible terminator of DNA polymerase activity, while the 5-propargylamino group provides a reactive alkyne handle for post-synthetic modifications via click chemistry.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
Quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H20N7O13P3 (free acid) | [1] |
| Molecular Weight | 575.26 g/mol (free acid) | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Form | Solid | [1] |
| Color | White to off-white | [1] |
| Maximum Absorption (λmax) | 294 nm (in Tris-HCl, pH 7.5) | [1] |
| Molar Extinction Coefficient (ε) | 9.3 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [1] |
| Storage Conditions | -20°C | [1] |
| Shelf Life | 12 months from date of delivery | [1] |
Key Applications
The primary applications of this compound stem from its roles as a reversible terminator in DNA sequencing and as a versatile component in bio-orthogonal chemistry.
Reversible Terminator in Next-Generation Sequencing (NGS)
This compound is a key component in some NGS platforms that utilize the sequencing-by-synthesis (SBS) method.[2] The 3'-O-azidomethyl group acts as a protecting group, which, upon incorporation into a growing DNA strand by a DNA polymerase, prevents further extension of the chain.[2] This temporary termination allows for the precise determination of the incorporated nucleotide. Following incorporation and signal detection, the 3'-O-azidomethyl group can be chemically cleaved, typically using a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), to regenerate a free 3'-hydroxyl group.[2] This allows the sequencing reaction to proceed to the next base.
Caption: Workflow of sequencing-by-synthesis using 3'-O-azidomethyl reversible terminators.
Click Chemistry and Bioconjugation
The 5-propargylamino group contains a terminal alkyne, which serves as a reactive handle for "click chemistry" reactions. Specifically, it can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained cyclooctynes (e.g., DBCO or BCN).[3][4] This allows for the efficient and specific labeling of DNA containing this modified nucleotide with a wide range of molecules, including fluorophores, biotin, or other reporter groups, for various downstream applications in diagnostics and molecular imaging.
References
An In-Depth Technical Guide to the Synthesis of 5-Propargylamino-3'-azidomethyl-dCTP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 5-Propargylamino-3'-azidomethyl-dCTP, a modified deoxynucleoside triphosphate with significant applications in molecular biology, particularly in DNA sequencing and the synthesis of modified nucleic acids.[1][2][3][4] This document outlines the multi-step synthetic pathway, including detailed experimental protocols, and presents key quantitative data in a structured format.
Introduction
This compound is a nucleotide analog featuring two key modifications: a propargylamino group at the 5-position of the cytosine base and an azidomethyl group at the 3'-hydroxyl position of the deoxyribose sugar. The propargylamino group provides a reactive handle for "click chemistry," allowing for the attachment of various functionalities, such as fluorescent dyes.[4] The 3'-azidomethyl group acts as a reversible terminator for DNA polymerases, a crucial feature for next-generation sequencing (NGS) technologies.[4] The synthesis of this complex molecule is a multi-step process requiring careful control of reaction conditions and purification procedures. The overall synthetic strategy is based on methods reported by Zavgorodny et al. and is detailed in patent WO2004018497A2 as compound 17.[2][3][5]
Synthesis Pathway
The synthesis of this compound can be conceptually divided into three main stages:
-
Introduction of the Propargylamino Group: This involves the modification of the cytosine base of a deoxycytidine precursor.
-
3'-O-azidomethylation: Modification of the deoxyribose sugar to introduce the reversible terminator group.
-
5'-Triphosphorylation: Conversion of the modified nucleoside into its active triphosphate form.
A generalized workflow for the synthesis is presented below.
References
- 1. 3'-O-Azidomethyl-5-Propargylamino-dCTP, 3'-O-reversible modified (d)NTPs - Jena Bioscience [jenabioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. 3'-O-Azidomethyl-dCTP, Cytidines - Jena Bioscience [jenabioscience.com]
An In-depth Technical Guide to 5-Propargylamino-3'-azidomethyl-dCTP for Reversible DNA Termination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Propargylamino-3'-azidomethyl-dCTP, a key reagent in the field of reversible terminator sequencing. We will delve into its chemical properties, mechanism of action, and application in next-generation sequencing (NGS) technologies. This document offers detailed experimental protocols and quantitative data to assist researchers in implementing and optimizing sequencing-by-synthesis (SBS) workflows.
Introduction to Reversible DNA Termination
Reversible terminator sequencing is a cornerstone of modern NGS platforms. This technology relies on the controlled, stepwise addition of nucleotides to a growing DNA strand. Each nucleotide is modified with a removable blocking group on the 3'-hydroxyl of the deoxyribose, which temporarily halts DNA synthesis. This pause allows for the identification of the incorporated base. After identification, the blocking group is cleaved, regenerating a free 3'-OH group and enabling the next nucleotide to be added. This cyclical process of incorporation, detection, and cleavage allows for the accurate determination of a DNA sequence.
This compound is a chemically modified deoxycytidine triphosphate designed for this purpose. It features two key modifications:
-
A propargylamino group at the 5-position of the cytosine base. This modification can serve as a linker for the attachment of fluorescent dyes or other reporter molecules.
-
An azidomethyl group at the 3'-hydroxyl position of the deoxyribose. This group acts as the reversible terminator, effectively blocking the 3'-OH and preventing further DNA chain elongation by DNA polymerase.
The small size of the azidomethyl group makes these modified nucleotides efficient substrates for DNA polymerases.[1][2]
Mechanism of Action
The utility of this compound in reversible termination sequencing is centered around a two-step cycle: incorporation and cleavage.
2.1. Incorporation: In the presence of a DNA template, a primer, and a suitable DNA polymerase, this compound is incorporated into the growing DNA strand opposite a guanine (B1146940) base. The 3'-O-azidomethyl group then prevents the polymerase from adding the next nucleotide, effectively terminating the chain elongation.
2.2. Cleavage: The 3'-O-azidomethyl group is readily and efficiently cleaved under mild conditions using a reducing agent, typically Tris(2-carboxyethyl)phosphine (TCEP).[3] This reaction, a form of the Staudinger ligation, reduces the azide (B81097) to an amine, which then undergoes hydrolysis to release the blocking group and restore the 3'-hydroxyl group. This allows for the next cycle of nucleotide incorporation to begin. The cleavage reaction is highly efficient, ensuring that the vast majority of DNA strands are available for the subsequent sequencing cycle.[3]
Quantitative Data
The performance of reversible terminators is critical for the accuracy and read length of NGS. Below are tables summarizing the available quantitative data for 3'-O-azidomethyl-dNTPs. Note: Specific kinetic data for this compound is limited in the public domain. The data presented here for other 3'-O-azidomethyl-dNTPs is expected to be comparable, though polymerase choice will significantly impact performance.
Table 1: Incorporation and Cleavage Efficiency of 3'-O-azidomethyl-dNTPs
| Parameter | Value | Conditions | Source |
| Incorporation | Efficient substrate | 9°N DNA polymerase (modified) | [4] |
| Cleavage Reagent | Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous solution | [3] |
| Cleavage Efficiency | Complete cleavage observed | MALDI-TOF MS analysis | [3] |
| Cleavage Conditions | 50mM TCEP, pH 9.0, 60°C | 10 minutes | [4] |
Table 2: Sequencing Performance with 3'-O-azidomethyl Reversible Terminators
| Parameter | Value | Platform/Method | Source |
| Read Length | >30 bases | Hybrid SBS on a chip | [5] |
| Accuracy | High | MALDI-TOF MS verification of incorporation | [3] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
4.1. Synthesis of this compound
The synthesis of 3'-O-azidomethyl-dNTPs is typically based on the method described by Zavgorodny et al. The synthesis of the 5-propargylamino modification is a separate process that is then combined. A generalized protocol is as follows:
-
Protection of the 5'-hydroxyl and exocyclic amino groups of 2'-deoxycytidine.
-
Introduction of the 3'-O-azidomethyl group: This is achieved by reacting the protected nucleoside with a suitable reagent like azidomethyl methyl sulfide (B99878) in the presence of an activator.
-
Deprotection of the 5'-hydroxyl group.
-
Triphosphorylation of the 5'-hydroxyl group to yield the 5'-triphosphate.
-
Introduction of the 5-propargylamino group: This is typically achieved via a Sonogashira coupling of a protected propargylamine (B41283) to 5-iodo-2'-deoxycytidine, followed by the steps above. Alternatively, the modification can be introduced at the nucleoside or nucleotide stage.
-
Purification: The final product is purified by high-performance liquid chromatography (HPLC).
Note: This is a complex multi-step synthesis that requires expertise in organic chemistry. It is recommended to purchase the compound from a commercial supplier if possible.
4.2. Single-Base Incorporation Assay
This assay is used to confirm that the modified nucleotide is correctly incorporated by a DNA polymerase and that the termination is effective.
Materials:
-
DNA template with a known sequence
-
Primer complementary to the template, with a 5' fluorescent label (e.g., FAM)
-
DNA Polymerase (e.g., a modified 9°N DNA polymerase)
-
This compound
-
Reaction buffer (specific to the polymerase)
-
Stop solution (e.g., formamide (B127407) with EDTA)
-
Denaturing polyacrylamide gel
Procedure:
-
Anneal the primer to the DNA template.
-
Set up the polymerase reaction by combining the annealed template/primer, DNA polymerase, and reaction buffer.
-
Initiate the reaction by adding this compound.
-
Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Denature the DNA by heating.
-
Analyze the products by denaturing polyacrylamide gel electrophoresis. The incorporated product should show a single band shift corresponding to the addition of one nucleotide.
4.3. Sequencing-by-Synthesis (SBS) Workflow
This is a generalized workflow for performing SBS on a chip-based platform.
Materials:
-
DNA library with adapters, immobilized on a flow cell
-
Sequencing primer
-
DNA Polymerase
-
A mixture of all four 3'-O-azidomethyl-dNTPs (A, G, T, and this compound), each potentially labeled with a unique fluorophore on the base.
-
Incorporation buffer
-
Cleavage solution (TCEP in a suitable buffer)
-
Wash buffers
-
Imaging system
Procedure:
-
Primer Hybridization: Hybridize the sequencing primer to the immobilized DNA library on the flow cell.
-
Incorporation: Flow a solution containing the DNA polymerase and the four 3'-O-azidomethyl-dNTPs over the flow cell. Incubate to allow for the incorporation of the complementary nucleotide.
-
Wash: Wash the flow cell to remove unincorporated nucleotides and the polymerase.
-
Imaging: If using fluorescently labeled nucleotides, image the flow cell to detect the signal from the incorporated base at each cluster.
-
Cleavage: Flow the TCEP cleavage solution over the flow cell to remove the 3'-O-azidomethyl group.
-
Wash: Wash the flow cell to remove the cleavage solution and byproducts.
-
Repeat: Repeat steps 2-6 for the desired number of cycles to determine the DNA sequence.
Visualizations
5.1. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the use of this compound for reversible DNA termination.
Caption: Mechanism of reversible DNA termination using this compound.
Caption: A typical Sequencing-by-Synthesis (SBS) workflow using reversible terminators.
Caption: Chemical mechanism of 3'-O-azidomethyl group cleavage by TCEP.
Conclusion
This compound is a valuable tool for researchers engaged in next-generation sequencing. Its efficient incorporation and cleavage allow for accurate and reliable sequencing-by-synthesis. While the choice of DNA polymerase is crucial for optimal performance, the underlying chemistry of reversible termination with 3'-O-azidomethyl-dNTPs is robust. This guide provides the foundational knowledge and protocols to successfully implement this technology in your research. Further optimization of reaction conditions may be necessary depending on the specific application and experimental setup.
References
- 1. scribd.com [scribd.com]
- 2. DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Four-color DNA sequencing with 3'-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Click Chemistry with Modified Nucleotides for Researchers, Scientists, and Drug Development Professionals
An in-depth exploration of the principles, applications, and methodologies of click chemistry for the modification and analysis of nucleic acids. This guide provides a detailed overview of the core concepts of bioorthogonal click chemistry, focusing on its application to modified nucleotides for research, diagnostics, and the development of novel therapeutics. We present a comparative analysis of the most common click reactions, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate the integration of these powerful techniques into your research.
Core Principles of Click Chemistry in Nucleic Acid Modification
Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring in mild, often aqueous, conditions with minimal byproducts.[1][2][3] These characteristics make them ideal for the selective modification of biomolecules like nucleic acids in complex biological environments.[4][5] The most prominent click reactions used for nucleic acid modification are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide (B81097), catalyzed by Cu(I) ions.[2][7] The copper catalyst significantly accelerates the reaction rate and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[1][2] While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications, though the use of chelating ligands can mitigate this issue.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a copper-free alternative that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which readily reacts with an azide to release ring strain.[1][5] The absence of a cytotoxic metal catalyst makes SPAAC highly suitable for live-cell imaging and in vivo studies.[5] However, the reaction kinetics of SPAAC are generally slower than CuAAC, and the cyclooctyne reagents can be sterically bulky.[6]
Data Presentation: Quantitative Comparison of Click Reactions
The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for rapid kinetics against biocompatibility. The following tables summarize key quantitative data for these reactions in the context of nucleic acid modification.
| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time | Yield | Key Advantages | Key Disadvantages |
| CuAAC | Terminal Alkyne + Azide | 10² - 10³ | 30 min - 4 hours[9] | >90%[10] | Fast kinetics, high yield, readily available reagents | Copper toxicity in vivo |
| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | 0.1 - 1.0[11][12] | 1 - 12 hours | >90%[13] | Copper-free, highly biocompatible | Slower kinetics, sterically demanding reagents |
Table 1: General Comparison of CuAAC and SPAAC for Nucleic Acid Labeling.
| Modified Nucleotide | Click Reaction | Partner Molecule | Second-Order Rate Constant (M⁻¹s⁻¹) | Reaction Conditions | Yield | Reference |
| 5-Ethynyl-2'-deoxyuridine (EdU) | CuAAC | Fluorescent Azide | Not specified | 100 mM Tris pH 8.5, 1 mM CuSO₄, 100 mM Ascorbic Acid, 1 hr, RT | High | [14] |
| 5-Octadiynyl-deoxyuridine | CuAAC | Azido-sugar | Not specified | CuSO₄·5H₂O, Sodium Ascorbate, THF:t-BuOH:H₂O (1:1:1), RT | 92% (single-stranded DNA) | [15] |
| 5-Ethynyl-uridine (EU) in RNA | CuAAC | Fluorescent Azide | Not specified | 100 mM Tris pH 8.5, 1 mM CuSO₄, 20 µM fluorescent azide, 100 mM ascorbic acid, 1 hr, RT | Not specified | [14] |
| Azide-modified RNA | SPAAC | DBCO-Cy3 | Not specified | 1x PBS pH 7.6 or 100 mM phosphate (B84403) buffer pH 8, 1 hr, 37°C | Nearly 100% | [13] |
| DBCO-modified DNA | SPAAC | Azido-sugar | 0.32 - 1.22 | Various buffers (PBS, HEPES), pH 7, 25-37°C | Not specified | [11][12] |
Table 2: Reaction Kinetics and Yields for Specific Modified Nucleotides.
Experimental Protocols
Detailed methodologies are crucial for the successful application of click chemistry to modified nucleotides. Below are protocols for the incorporation of modified nucleotides and subsequent click reactions.
Metabolic Labeling of Nascent DNA with 5-Ethynyl-2'-deoxyuridine (EdU) and CuAAC Detection
This protocol is adapted for labeling proliferating cells in culture.
Materials:
-
5-Ethynyl-2'-deoxyuridine (EdU)
-
Cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail:
-
Click-iT® reaction buffer
-
CuSO₄
-
Fluorescent azide (e.g., Alexa Fluor™ 488 azide)
-
Reaction buffer additive (e.g., sodium ascorbate)
-
-
Wash buffer (e.g., PBS with 1% BSA)
Procedure:
-
EdU Labeling:
-
Culture cells to the desired confluency.
-
Add EdU to the cell culture medium at a final concentration of 10 µM.
-
Incubate for the desired pulse-labeling time (e.g., 1-2 hours) under normal cell culture conditions.
-
-
Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use. A typical cocktail consists of the reaction buffer, CuSO₄, the fluorescent azide, and the reducing agent (sodium ascorbate).
-
Remove the wash buffer and add the Click-iT® reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three times with wash buffer.
-
Counterstain the nuclei with a DNA stain (e.g., DAPI) if desired.
-
Mount the coverslips and image using fluorescence microscopy.
-
Enzymatic Incorporation of Azide-Modified UTP into RNA and SPAAC Labeling
This protocol describes the in vitro transcription of RNA containing azide modifications, followed by copper-free click chemistry.[16]
Materials:
-
DNA template for in vitro transcription
-
T7 RNA polymerase
-
Ribonucleoside triphosphates (ATP, GTP, CTP)
-
Azide-modified UTP (e.g., 5-azidomethyl-UTP)
-
Transcription buffer
-
RNase inhibitor
-
DBCO-functionalized fluorophore
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
In Vitro Transcription:
-
Set up the in vitro transcription reaction in a total volume of 20 µL containing:
-
1 µg of DNA template
-
2 µL of 10x transcription buffer
-
1 mM each of ATP, GTP, CTP
-
0.5 mM of UTP and 0.5 mM of azide-modified UTP
-
2 µL of T7 RNA polymerase
-
1 µL of RNase inhibitor
-
-
Incubate at 37°C for 2-4 hours.
-
-
RNA Purification:
-
Purify the transcribed RNA using an RNA purification kit according to the manufacturer's protocol to remove unincorporated nucleotides and enzymes.
-
Elute the purified azide-modified RNA in nuclease-free water.
-
-
SPAAC Reaction:
-
In a microfuge tube, combine:
-
10 pmol of azide-modified RNA
-
10-fold molar excess of DBCO-functionalized fluorophore
-
Reaction buffer (e.g., PBS, pH 7.4) to a final volume of 20 µL.
-
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Purification of Labeled RNA:
-
Purify the labeled RNA from excess DBCO-fluorophore using an appropriate method such as ethanol (B145695) precipitation or a suitable RNA cleanup kit.[17]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts in click chemistry with modified nucleotides.
Caption: Workflow for metabolic labeling and click chemistry detection.
Caption: Comparison of CuAAC and SPAAC reaction schemes.
Caption: Role of click chemistry in therapeutic oligonucleotide development.
Conclusion
Click chemistry with modified nucleotides has become an indispensable tool in the fields of chemical biology, diagnostics, and drug development. The ability to specifically and efficiently label and modify nucleic acids under biocompatible conditions has opened up new avenues for understanding their roles in cellular processes and for designing novel therapeutic strategies. This guide provides the foundational knowledge, quantitative data, and detailed protocols to empower researchers to effectively utilize these powerful chemical tools in their work. As the field continues to evolve, the development of new click reactions with even faster kinetics and enhanced biocompatibility will further expand the applications of this remarkable chemistry in the study and manipulation of nucleic acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. atdbio.com [atdbio.com]
- 3. interchim.fr [interchim.fr]
- 4. biosynth.com [biosynth.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. “Clicking” gene therapeutics: A successful union of chemistry and biomedicine for new solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]
- 8. Modified nucleosides, nucleotides and nucleic acids via click azide-alkyne cycloaddition for pharmacological applications [sfera.unife.it]
- 9. glenresearch.com [glenresearch.com]
- 10. Synthesis of highly modified DNA by a combination of PCR with alkyne-bearing triphosphates and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications | MDPI [mdpi.com]
- 16. Enzymatic incorporation of an azide-modified UTP analog into oligoribonucleotides for post-transcriptional chemical functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RNA Purification Protocols | Thermo Fisher Scientific - US [thermofisher.com]
5-Propargylamino-3'-azidomethyl-dCTP chemical stability and storage
An In-depth Technical Guide to the Chemical Stability and Storage of 5-Propargylamino-3'-azidomethyl-dCTP
For researchers, scientists, and professionals in drug development, understanding the stability and proper handling of critical reagents is paramount to ensuring experimental reproducibility and success. This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for this compound, a modified nucleotide crucial for Next-Generation Sequencing (NGS) technologies.
Introduction to this compound
This compound is a modified deoxycytidine triphosphate that plays a pivotal role as a reversible terminator in sequencing-by-synthesis NGS platforms.[1] Its unique structure, featuring a propargylamino group at the 5th position of the cytosine base and an azidomethyl group at the 3'-hydroxyl position, enables the controlled, single-base incorporation by DNA polymerase.[1] The 3'-O-azidomethyl group acts as a reversible block, which can be chemically cleaved to allow the next nucleotide to be incorporated.[1] This controlled incorporation and subsequent detection are fundamental to the massive parallel sequencing capabilities of NGS. Given its critical function, maintaining the chemical integrity of this nucleotide is essential.
Chemical and Physical Properties
The stability of this compound is influenced by its chemical structure and physical form. It is typically supplied as a solution in water or a buffer, or as a solid.
| Property | Description | Source |
| Molecular Formula | C13H20N7O13P3 (free acid) | [2][3] |
| Molecular Weight | 575.26 g/mol (free acid) | [3][4] |
| Appearance | Liquid or a white to off-white solid | [3][4] |
| Solubility | Soluble in water | [4] |
| Purity | Typically ≥ 95% as determined by HPLC | [2][3] |
Recommended Storage and Handling
Proper storage and handling are critical to prevent degradation and ensure the performance of this compound. The following tables summarize the recommended conditions based on supplier data sheets.
Storage Conditions
| Supplier/Source | Recommended Temperature | Duration | Notes |
| AAT Bioquest | Freeze (<-15 °C) | 6 months upon receiving | Minimize light exposure.[4] |
| Jena Bioscience | Store at -20 °C | 12 months after date of delivery | Short-term exposure (up to 1 week cumulative) to ambient temperature is possible.[2] |
| MedChemExpress | -80°C for 6 months; -20°C for 1 month | Up to 6 months | Store sealed and away from moisture.[5] |
Handling Guidelines
| Guideline | Recommendation | Rationale |
| Light Exposure | Minimize exposure to light. | Protects the molecule from photodegradation. |
| Freeze-Thaw Cycles | Aliquot the solution upon first use to avoid repeated freeze-thaw cycles. | Repeated cycling can lead to degradation of the triphosphate chain and other modifications.[5] |
| Shipping | Typically shipped on gel packs. | Maintains a cool temperature during transit to prevent degradation.[2] |
| Short-term Stability | Some suppliers indicate stability for up to one week at ambient temperature.[2][6] | Provides a window for handling during experimental setup, but long-term storage at room temperature is not recommended. |
Below is a workflow for the proper handling and storage of this compound.
Chemical Stability Profile
-
Temperature Sensitivity: The primary degradation pathway for nucleotides is the hydrolysis of the triphosphate chain, which is accelerated by higher temperatures and acidic conditions. Storing at or below -20°C is essential to minimize this process.[2][5]
-
Light Sensitivity: Although not as pronounced as with fluorescently labeled nucleotides, it is good practice to minimize light exposure to prevent any potential photochemical reactions involving the propargyl and azido (B1232118) groups.[4]
-
pH Stability: For solutions, a pH of around 7.5 is often used, which is close to physiological pH and helps maintain the stability of the triphosphate group.[6]
Generalized Experimental Protocol for Stability Assessment
The following is a generalized protocol for assessing the stability of a nucleotide analog like this compound. This is a representative methodology and not based on a specific cited experiment for this compound.
Objective: To determine the degradation rate of this compound under various storage conditions.
Methodology: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the parent compound from its degradation products.
Materials:
-
This compound solution of known concentration.
-
HPLC system with a suitable detector (e.g., UV-Vis).
-
A reverse-phase C18 column.
-
Mobile phase buffers (e.g., a gradient of triethylammonium (B8662869) acetate (B1210297) and acetonitrile).
-
Incubators or water baths for controlled temperature studies.
-
pH meter and various buffers for pH stability studies.
Procedure:
-
Establish a Baseline: Immediately upon receiving and preparing the stock solution, run an initial HPLC analysis to determine the purity and retention time of the intact this compound. This serves as the time-zero reference.
-
Sample Preparation: Aliquot the stock solution into multiple vials for each test condition (e.g., different temperatures: -80°C, -20°C, 4°C, and room temperature).
-
Incubation: Place the vials under the specified storage conditions.
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months, 12 months), retrieve an aliquot from each condition.
-
HPLC Analysis: Analyze the samples by HPLC. The percentage of the intact compound can be calculated from the peak area of the parent compound relative to the total peak area of all related species.
-
Data Analysis: Plot the percentage of intact this compound against time for each condition to determine the degradation kinetics.
Role in Next-Generation Sequencing (NGS)
The stability of this compound is crucial for its function in the sequencing-by-synthesis workflow of NGS. Any degradation can lead to failed incorporations, incomplete chain termination, or issues with the subsequent cleavage of the blocking group, all of which would compromise the sequencing data.
The diagram below illustrates the simplified role of this modified nucleotide in a single cycle of NGS.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. 3'-O-Azidomethyl-5-Propargylamino-dCTP, Nucleotides for reversible termination Sequencing - Jena Bioscience [jenabioscience.com]
- 3. 3'-O-Azidomethyl-5-Propargylamino-dCTP, 3'-O-reversible modified (d)NTPs - Jena Bioscience [jenabioscience.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jenabioscience.com [jenabioscience.com]
Enzymatic Recognition of 3'-O-Azidomethyl Modified Nucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of modified nucleotides has revolutionized molecular biology, particularly in the realm of next-generation sequencing (NGS) and the development of novel therapeutic agents. Among these, 3'-O-azidomethyl modified deoxynucleoside triphosphates (3'-O-azidomethyl-dNTPs) have emerged as critical tools. This technical guide provides an in-depth exploration of the enzymatic recognition of these modified nucleotides, focusing on their application as reversible terminators in sequencing-by-synthesis (SBS). We delve into the quantitative aspects of their incorporation by DNA polymerases, provide detailed experimental protocols, and visualize the underlying molecular workflows. The azidomethyl group, being small, allows for efficient recognition by certain DNA polymerases, and its subsequent chemical cleavage restores a natural 3'-hydroxyl group, enabling the continuation of DNA synthesis.[1][2][3][4][5]
The Principle of Reversible Termination using 3'-O-Azidomethyl-dNTPs
The core utility of 3'-O-azidomethyl-dNTPs lies in their function as reversible terminators for DNA synthesis. The 3'-O-azidomethyl group blocks the 3'-hydroxyl moiety necessary for the formation of a phosphodiester bond, thus halting DNA polymerization after the incorporation of a single modified nucleotide.[1][4] This "stop-and-go" approach is the foundation of many SBS platforms. The cycle of incorporation, detection, and cleavage allows for the stepwise determination of a DNA sequence. A key advantage of the 3'-O-azidomethyl modification is that upon cleavage, the natural DNA structure is fully restored, which minimizes any potential steric hindrance for subsequent polymerase activity.[1][4][5]
The cleavage of the 3'-O-azidomethyl group is typically achieved through a Staudinger reaction using a mild reducing agent, most commonly Tris(2-carboxyethyl)phosphine (TCEP).[2][6] This reaction is highly efficient and occurs in aqueous solutions under conditions that are compatible with the integrity of the DNA and the polymerase.[2]
Enzymatic Recognition and Incorporation: The Critical Role of DNA Polymerase Engineering
The successful incorporation of any modified nucleotide is critically dependent on the specific DNA polymerase used. Wild-type polymerases, having evolved to recognize their natural dNTP substrates with high fidelity, are often inefficient at incorporating modified nucleotides. Research has shown that wild-type KOD polymerase fails to incorporate 3'-O-azidomethyl-dATP.[1] Similarly, Therminator DNA polymerase, a variant of 9°N DNA polymerase, shows no detectable incorporation of 3'-O-azidomethyl-TTP under the tested conditions.[2]
To overcome this limitation, significant efforts in protein engineering have been undertaken to develop DNA polymerase variants with enhanced capabilities for incorporating these modified substrates. These efforts have focused on modifying the active site and DNA binding regions of the polymerases to better accommodate the 3'-O-azidomethyl group.
A notable success in this area is the semi-rational evolution of KOD DNA polymerase. Through site-directed saturation mutagenesis and combinatorial mutations, variants with significantly improved catalytic efficiency for 3'-O-azidomethyl-dNTPs have been generated.[1] For instance, the Mut_C2 variant, containing five mutations (D141A, E143A, L408I, Y409A, A485E), demonstrated the ability to incorporate a Cy3-labeled 3'-O-azidomethyl-dATP, a feat not achieved by the wild-type enzyme.[1] Further evolution led to the Mut_E10 variant, with an additional six mutations, which exhibited a more than 20-fold improvement in kinetic efficiency compared to Mut_C2.[1][7]
Quantitative Analysis of Enzymatic Incorporation
Table 1: Incorporation of a Fluorescently Labeled 3'-O-Azidomethyl-dATP Analog by Engineered KOD DNA Polymerase Variants [1]
| DNA Polymerase Variant | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) |
| Wild-type KOD | 3'-O-azidomethyl-dATP-Cy3 | No Incorporation | No Incorporation | No Incorporation |
| Mut_C2 | 3'-O-azidomethyl-dATP-Cy3 | 1.89 | 1.68 | 0.89 |
| Mut_E10 | 3'-O-azidomethyl-dATP-Cy3 | 0.47 | 9.85 | 20.96 |
Table 2: Incorporation of 3'-O-Azidomethyl-TTP by Therminator DNA Polymerase [2]
| DNA Polymerase | Substrate | Concentration | Incorporation |
| Therminator | 3'-O-azidomethyl-TTP | Up to 10 µM | Not Observed |
Experimental Protocols
Single-Base Extension Assay with 3'-O-Azidomethyl-dNTPs
This protocol describes a typical single-base extension assay to evaluate the incorporation of a 3'-O-azidomethyl-dNTP by an engineered DNA polymerase.
Materials:
-
DNA Template-Primer: A synthetic oligonucleotide template annealed to a shorter, fluorescently labeled primer (e.g., 5'-FAM). The template sequence should be designed to have a specific nucleotide downstream of the primer's 3' end to test the incorporation of the complementary 3'-O-azidomethyl-dNTP.
-
Engineered DNA Polymerase: e.g., Mut_E10 KOD polymerase.
-
3'-O-azidomethyl-dNTP: The specific modified nucleotide to be tested.
-
Reaction Buffer: Typically contains Tris-HCl, KCl, (NH4)2SO4, MgSO4, and a non-ionic detergent like Triton X-100.
-
Quenching Solution: EDTA in formamide.
-
Denaturing Polyacrylamide Gel (Urea-PAGE): For analyzing the reaction products.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the DNA template-primer duplex, the engineered DNA polymerase, and the reaction buffer.
-
Initiation: Initiate the reaction by adding the 3'-O-azidomethyl-dNTP to the mixture. The final concentration of the modified nucleotide may need to be optimized.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 65-75°C for thermostable polymerases) for a defined period.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Denaturation: Denature the DNA by heating the samples at 95°C for 5 minutes immediately before loading on the gel.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the fluorescently labeled DNA fragments using a gel imager. A successful single-base extension will result in a band that has migrated slower than the original primer, corresponding to the addition of a single nucleotide.
TCEP-Mediated Cleavage of the 3'-O-Azidomethyl Group
This protocol outlines the procedure for removing the 3'-O-azidomethyl group from the extended DNA strand.
Materials:
-
DNA with 3'-O-Azidomethyl Terminus: The product from the single-base extension reaction.
-
TCEP Solution: A freshly prepared solution of Tris(2-carboxyethyl)phosphine, with the pH adjusted to approximately 9.0.
-
Purification Column/Beads: To remove TCEP and other reaction components.
Procedure:
-
Cleavage Reaction: To the DNA product, add the TCEP solution to a final concentration of 50-100 mM.
-
Incubation: Incubate the reaction at 60-65°C for 10-25 minutes.[8][9]
-
Purification: Purify the DNA to remove the TCEP and byproducts. This can be done using a suitable DNA purification kit or magnetic beads.
-
Verification (Optional): The successful cleavage can be verified by a subsequent incorporation reaction with another nucleotide or by mass spectrometry analysis, which will show a mass shift corresponding to the removal of the azidomethyl group.
Visualizing the Workflow
Sequencing-by-Synthesis (SBS) Cycle
The following diagram illustrates the cyclical nature of sequencing-by-synthesis using 3'-O-azidomethyl-dNTPs.
Caption: The iterative cycle of Sequencing-by-Synthesis (SBS).
TCEP Cleavage Reaction Mechanism
This diagram outlines the chemical transformation during the TCEP-mediated cleavage of the 3'-O-azidomethyl group.
Caption: TCEP-mediated cleavage of the 3'-O-azidomethyl group.
Applications in Drug Development and Research
The unique properties of 3'-O-azidomethyl modified nucleotides extend their utility beyond DNA sequencing. In drug development, oligonucleotides with modified backbones or sugars are being explored as therapeutic agents. The ability to enzymatically synthesize DNA with precise modifications opens up avenues for creating novel aptamers and therapeutic oligonucleotides with enhanced stability and functionality. The azido (B1232118) group itself is a valuable chemical handle for "click chemistry," allowing for the straightforward conjugation of other molecules, such as drugs or imaging agents, to the synthesized DNA.[6]
Conclusion
The enzymatic recognition of 3'-O-azidomethyl modified nucleotides is a testament to the power of enzyme engineering in expanding the toolkit of molecular biology. While wild-type DNA polymerases are generally intolerant of these modifications, engineered variants have been developed that can efficiently incorporate them. This has been instrumental in the advancement of sequencing-by-synthesis technologies. The quantitative data, though still not comprehensively available for all four nucleotides with a single optimal polymerase, clearly indicates that the choice of enzyme is paramount. The detailed protocols and workflows provided in this guide offer a foundation for researchers and drug development professionals to harness the potential of these versatile modified nucleotides in their own applications, from high-throughput sequencing to the creation of novel nucleic acid-based therapeutics. Further research into polymerase engineering is expected to yield even more efficient enzymes, further expanding the applications of 3'-O-azidomethyl-dNTPs.
References
- 1. pnas.org [pnas.org]
- 2. High-throughput alternative splicing quantification by primer extension and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency | PLOS One [journals.plos.org]
- 7. Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Propargylamino Group: A Versatile Tool for Nucleotide Modification in Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of chemical modifications to nucleotides has revolutionized molecular biology, diagnostics, and the development of therapeutic agents. Among the diverse array of functional groups utilized for this purpose, the propargylamino group stands out for its unique combination of properties. This technical guide provides a comprehensive overview of the pivotal role of the propargylamino moiety in nucleotide modification, with a focus on its application in bioconjugation, nucleic acid labeling, and the design of novel therapeutics.
Chemical Properties and Reactivity of the Propargylamino Group
The propargylamino group (-NH-CH₂-C≡CH) incorporates a terminal alkyne, a highly versatile functional handle for a variety of chemical transformations. Its reactivity is central to its utility in modifying nucleotides. The propargylamino group is relatively stable under a range of conditions used in oligonucleotide synthesis and biochemical assays. The primary amine provides a point of attachment to the nucleobase, typically at the C5 position of pyrimidines (uracil, cytosine) or the C7 position of 7-deazapurines (adenine, guanine), where it minimally perturbs the Watson-Crick base pairing.
The key feature of the propargylamino group is the terminal alkyne, which serves as a reactive partner in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for labeling and conjugating complex biomolecules like nucleic acids.
The Power of Click Chemistry: Labeling and Bioconjugation
The ability to attach a wide variety of molecules, such as fluorophores, biotin, or therapeutic agents, to nucleic acids with high specificity and efficiency is crucial for numerous applications. Propargylamino-modified nucleotides are key players in this context, serving as platforms for click chemistry-based labeling.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that forms a stable triazole linkage between a terminal alkyne and an azide. Propargylamino-modified nucleotides, after their enzymatic incorporation into DNA or RNA, provide the alkyne handle for this reaction. The reaction is typically catalyzed by a Cu(I) source, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant advantage of SPAAC is that it proceeds without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living cells. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide. In this scenario, the propargylamino-modified nucleic acid reacts with an azide-functionalized cyclooctyne probe.
Quantitative Data on Click Chemistry Reactions
The choice between CuAAC and SPAAC often depends on the specific experimental requirements, such as the need for rapid kinetics or biocompatibility. The following tables summarize key quantitative data for these reactions.
| Reaction | Typical Alkyne | Typical Azide | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| CuAAC | Terminal Alkyne (e.g., Propargyl) | Benzyl Azide | 10² - 10⁵ | [1] |
| SPAAC | Cyclooctyne (OCT) | Benzyl Azide | ~10⁻³ | [2] |
| SPAAC | Monofluorinated Cyclooctyne (MOFO) | Benzyl Azide | ~4.5 x 10⁻² | [2] |
| SPAAC | Difluorinated Cyclooctyne (DIFO) | Benzyl Azide | ~7.6 x 10⁻¹ | [2] |
| SPAAC | Dibenzoannulated Cyclooctyne (DIBO) | Benzyl Azide | ~3.1 x 10⁻¹ | [2] |
| SPAAC | Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~8.4 x 10⁻² | [2] |
| SPAAC | Azacyclooctyne (AZA) | Benzyl Azide | ~3.2 x 10⁻¹ | [2] |
| SPAAC | Bicyclononyne (BCN) | Benzyl Azide | ~1.0 | [2] |
Table 1: Comparison of Second-Order Rate Constants for CuAAC and various SPAAC Reactions.
Enzymatic Incorporation of Propargylamino-Modified Nucleotides
A prerequisite for the use of propargylamino-modified nucleotides in many applications is their efficient incorporation into a growing nucleic acid chain by polymerases. Numerous studies have demonstrated that DNA and RNA polymerases can tolerate modifications at the C5 position of pyrimidines and the C7 position of 7-deazapurines.
| Parameter | Description | Significance for Propargylamino-Modified Nucleotides |
| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. | A higher Km for a modified nucleotide compared to its natural counterpart indicates lower binding affinity to the polymerase. |
| kcat (Turnover Number) | The maximum number of substrate molecules converted to product per enzyme active site per unit time. | A lower kcat for a modified nucleotide suggests a slower catalytic step of incorporation. |
| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate to a product. | Provides an overall assessment of the polymerase's ability to utilize the modified nucleotide. |
| Kd (Dissociation Constant) | A measure of the binding affinity between the polymerase and the nucleotide. | A higher Kd indicates weaker binding. |
| Ki (Inhibition Constant) | The concentration of an inhibitor required to produce half-maximum inhibition. | Relevant for nucleotide analogs designed as polymerase inhibitors. |
Table 2: Key Kinetic Parameters for Enzymatic Nucleotide Incorporation.
Applications in Drug Development
The propargylamino group is not only a tool for bioconjugation but also a key pharmacophore in several approved drugs. Its presence can confer unique pharmacological properties. For instance, propargylamine (B41283) derivatives are known to act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. This has led to their use in the treatment of neurodegenerative diseases like Parkinson's disease.
In the context of nucleotide analogs, the propargylamino moiety can be exploited to develop antiviral and anticancer agents. By serving as a bioorthogonal handle, it allows for the targeted delivery of cytotoxic agents to rapidly dividing cancer cells that have incorporated the modified nucleotide into their DNA.
Experimental Protocols
Synthesis of 5-Propargylamino-dUTP
The synthesis of 5-propargylamino-dUTP typically involves a palladium-catalyzed Sonogashira coupling reaction between 5-iodo-2'-deoxyuridine-5'-triphosphate (5-iodo-dUTP) and propargylamine.
Materials:
-
5-iodo-dUTP
-
Propargylamine
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Anhydrous, deoxygenated solvent (e.g., DMF or a mixture of DMF and water)
Procedure:
-
Dissolve 5-iodo-dUTP in the anhydrous, deoxygenated solvent in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylamine to the solution to act as a base.
-
Add the palladium catalyst and CuI to the reaction mixture.
-
Add propargylamine to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC or TLC).
-
Upon completion, quench the reaction and purify the 5-propargylamino-dUTP using a suitable chromatographic method, such as anion-exchange or reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of DNA
This protocol describes the labeling of DNA containing incorporated propargylamino-dUTP with an azide-functionalized fluorescent dye.
Materials:
-
DNA containing incorporated 5-propargylamino-dUTP
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)
Procedure:
-
Prepare a stock solution of the azide-functionalized fluorescent dye in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the propargylamino-modified DNA with the reaction buffer.
-
Prepare a fresh premix of CuSO₄ and THPTA in water.
-
Add the azide-dye stock solution to the DNA solution.
-
Add the CuSO₄/THPTA premix to the reaction tube.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours, or as optimized for the specific substrates.
-
Purify the labeled DNA from excess reagents using a suitable method, such as ethanol (B145695) precipitation, spin column purification, or HPLC.
-
Analyze the labeling efficiency by gel electrophoresis (visualizing the fluorescently labeled DNA) or spectrophotometry.
Conclusion
The propargylamino group has emerged as an exceptionally valuable moiety for the chemical modification of nucleotides. Its utility is primarily derived from the presence of a terminal alkyne, which enables highly efficient and specific bioconjugation via click chemistry. The ability to enzymatically incorporate propargylamino-modified nucleotides into DNA and RNA has opened up a vast array of applications in molecular biology, diagnostics, and therapeutics. From fluorescently labeling nucleic acids for imaging to developing novel targeted cancer therapies, the propargylamino group continues to be a cornerstone of innovation in the field of nucleotide chemistry. As research progresses, the development of new polymerases with enhanced acceptance of modified nucleotides and the discovery of novel click chemistry reactions will undoubtedly expand the toolkit available to scientists and drug developers, with the propargylamino group remaining at the forefront of these advancements.
References
- 1. Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of porcine liver DNA polymerase gamma: utilization of dUTP and dTTP during in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DNA Labeling using 5-Propargylamino-3'-azidomethyl-dCTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Propargylamino-3'-azidomethyl-dCTP is a modified deoxycytidine triphosphate that serves as a versatile tool for the precise labeling of DNA. This nucleotide analog is engineered with two key chemical modifications: a propargyl group at the 5-position of the cytosine base and an azidomethyl group at the 3'-hydroxyl position of the deoxyribose sugar. This unique structure allows for a two-step labeling process.[1][2] First, the nucleotide is incorporated into a growing DNA strand by a DNA polymerase. The 3'-azidomethyl group acts as a reversible terminator, temporarily halting DNA synthesis.[1][3][4][5] This allows for controlled, single-nucleotide incorporation if desired. Following incorporation, the propargyl group provides a reactive handle for the covalent attachment of a variety of molecules, such as fluorescent dyes or biotin, via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction.[6][7][8] The reversibility of the 3'-azidomethyl block, which can be cleaved by reagents like Tris(2-carboxyethyl)phosphine (TCEP), also makes this nucleotide a key component in next-generation sequencing (NGS) technologies.[1][4][9]
This application note provides detailed protocols for the enzymatic incorporation of this compound into DNA and the subsequent fluorescent labeling using click chemistry, tailored for applications such as fluorescence microscopy.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₁N₈O₁₂P₃ |
| Molecular Weight | 602.27 g/mol |
| Purity | ≥95% (HPLC) |
| Form | Lyophilized powder or solution |
| Storage | -20°C, protected from light |
Table 2: Illustrative Comparison of DNA Labeling Methods
| Feature | This compound with Click Chemistry | Direct Fluorescent dNTP Incorporation | Antibody-based Detection (e.g., BrdU) |
| Labeling Principle | Two-step: Enzymatic incorporation followed by chemical ligation | One-step: Enzymatic incorporation of a fluorescently tagged nucleotide | Two-step: Enzymatic incorporation of a modified nucleotide followed by antibody detection |
| Signal Amplification | No inherent amplification | No inherent amplification | Can be amplified with secondary antibodies |
| Labeling Density | High, tunable | Moderate, can affect polymerase efficiency | Moderate to high |
| Flexibility of Label | High (any azide-modified reporter) | Low (limited to available fluorescent dNTPs) | Low (dependent on primary antibody) |
| Potential for Steric Hindrance | Low (small alkyne handle) | High (bulky fluorophore on nucleotide) | High (large antibody complex) |
| Protocol Complexity | Moderate (two main steps) | Low | High (requires cell permeabilization and antibody incubations) |
| Illustrative Signal-to-Noise Ratio | >10:1 | 5:1 - 8:1 | 8:1 - 12:1 (with amplification) |
| Illustrative Labeling Efficiency | >90% | 70-85% | >90% |
Note: The quantitative data in this table is illustrative and may vary depending on the specific experimental conditions, cell type, and equipment used.
Experimental Protocols
Protocol 1: Enzymatic Incorporation of this compound into DNA using Terminal Deoxynucleotidyl Transferase (TdT)
This protocol is suitable for 3'-end labeling of DNA fragments.
Materials:
-
DNA fragments with a free 3'-hydroxyl group
-
This compound
-
Terminal Deoxynucleotidyl Transferase (TdT)
-
TdT Reaction Buffer (specific to the enzyme manufacturer)
-
CoCl₂ (if required by the enzyme)
-
Nuclease-free water
-
DNA purification kit (e.g., spin column-based)
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following components on ice:
-
DNA fragment (10-20 pmol)
-
TdT Reaction Buffer (1X final concentration)
-
CoCl₂ (if required, at the recommended concentration)
-
This compound (100 µM final concentration)
-
Nuclease-free water to a final volume of 49 µL
-
-
Enzyme Addition: Add 1 µL of Terminal Deoxynucleotidyl Transferase (TdT) to the reaction mixture.
-
Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
DNA Purification: Purify the alkyne-modified DNA using a suitable DNA purification kit to remove unincorporated nucleotides and enzyme. Elute the DNA in nuclease-free water or a suitable buffer.
Protocol 2: Post-Incorporation DNA Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the attachment of an azide-modified fluorescent dye to the alkyne-modified DNA.
Materials:
-
Alkyne-modified DNA (from Protocol 1)
-
Azide-modified fluorescent dye (e.g., Alexa Fluor 488 Azide (B81097), Cy5 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate (B8700270)
-
Nuclease-free water
-
DMSO (if the azide dye requires it for solubilization)
-
DNA purification kit
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-modified fluorescent dye in DMSO or water.
-
Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in nuclease-free water or DMSO/water.
-
Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh.
-
-
Click Reaction Setup: In a sterile microcentrifuge tube, combine the following components:
-
Alkyne-modified DNA (10-20 pmol)
-
Azide-modified fluorescent dye (5-10 fold molar excess over the DNA)
-
Nuclease-free water to a final volume of 40 µL
-
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and the ligand (THPTA or TBTA) at a 1:5 molar ratio. For example, mix 1 µL of 10 mM CuSO₄ with 5 µL of 50 mM THPTA. Let this mixture sit for 2-3 minutes at room temperature.
-
Reaction Initiation:
-
Add 6 µL of the catalyst premix to the DNA/dye mixture.
-
Add 4 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.
-
-
Incubation: Mix gently and incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
DNA Purification: Purify the fluorescently labeled DNA using a DNA purification kit to remove the catalyst, excess dye, and other reaction components. Elute the labeled DNA in a suitable buffer and store it at -20°C, protected from light.
Mandatory Visualizations
Caption: Experimental workflow for DNA labeling.
Caption: Two-step DNA labeling reaction.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating 5-Propargylamino-3'-azidomethyl-dCTP in PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Propargylamino-3'-azidomethyl-dCTP is a dually modified deoxycytidine triphosphate analog that serves as a versatile tool in molecular biology and drug development. Its unique structure features two key modifications: a 5-propargylamino group and a 3'-azidomethyl group. The propargylamino group, which contains a terminal alkyne, enables the covalent attachment of a wide array of molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."[1][2] This allows for the efficient labeling of PCR products with fluorophores, biotin (B1667282), or other reporters for downstream applications.
The 3'-azidomethyl group functions as a reversible terminator of DNA polymerization, a critical feature for next-generation sequencing (NGS) technologies.[3] Upon incorporation, this group blocks further extension by the DNA polymerase. The blocking group can be chemically cleaved to restore a 3'-hydroxyl group, permitting the next cycle of nucleotide addition.[4]
These application notes provide detailed protocols for the incorporation of this compound into DNA via Polymerase Chain Reaction (PCR) for labeling purposes and subsequent modification using click chemistry.
Key Applications
-
Fluorescent Labeling of DNA: PCR-amplified DNA can be labeled with fluorescent dyes for applications such as fluorescence in situ hybridization (FISH) and microarray analysis.[5][6]
-
Biotinylation of DNA: The incorporation of biotin allows for the purification of PCR products using streptavidin-coated beads and their use in various blotting and detection techniques.
-
Immobilization of DNA: Labeled DNA can be attached to solid surfaces for use in diagnostic assays and DNA-protein interaction studies.[2]
-
Construction of DNA Nanostructures: Modified DNA serves as a building block for the assembly of complex nanoscale structures.[2]
Data Presentation
Table 1: Fidelity of Common Thermostable DNA Polymerases
The choice of DNA polymerase is critical for minimizing errors during the incorporation of modified nucleotides. High-fidelity polymerases with 3'→5' exonuclease (proofreading) activity are generally recommended to maintain sequence accuracy.
| DNA Polymerase | Proofreading Activity (3'→5' exo) | Reported Error Rate (mutations per base pair per duplication) | Relative Fidelity vs. Taq | Reference(s) |
| Taq Polymerase | No | ~1 x 10⁻⁴ to 4.3 x 10⁻⁵ | 1x | [7][8] |
| Pfu Polymerase | Yes | ~1.3 x 10⁻⁶ | ~20-50x | [3] |
| KOD Polymerase | Yes | ~1.3 x 10⁻⁶ | ~20-50x | [7] |
| Phusion® Polymerase | Yes | ~4.2 x 10⁻⁷ | >100x | [3] |
| Vent® Polymerase | Yes | ~2.8 x 10⁻⁵ | ~5-10x | [7] |
Note: Error rates can be influenced by reaction conditions and the specific sequence being amplified. The error rate for Taq polymerase with propargylamino-modified DNA has been reported to be around 6 x 10⁻⁴/nt.[5]
Table 2: Recommended Starting Concentrations for PCR Components
Successful incorporation of this compound requires careful optimization of reaction components.
| Component | Recommended Starting Concentration | Notes |
| DNA Template | 1 ng - 1 µg (genomic DNA), 1 pg - 10 ng (plasmid DNA) | High-quality, purified DNA is essential. |
| Forward & Reverse Primers | 0.1 - 0.5 µM | Primers should have a GC content of 40-60% and a melting temperature (Tm) between 42-65°C. |
| dATP, dGTP, dTTP | 200 µM each | |
| dCTP | 140 - 100 µM | The ratio of modified to natural dCTP is critical and requires optimization. |
| This compound | 60 - 100 µM | A starting point of a 30-50% substitution for dCTP is recommended.[6] Complete substitution may inhibit the PCR.[1] |
| High-Fidelity DNA Polymerase (e.g., KOD, Pfu) | 1 - 2.5 units per 50 µL reaction | "Type B" thermostable polymerases are recommended for efficient incorporation of modified nucleotides. |
| Mg²⁺ | 1.5 - 2.5 mM | Optimal concentration is dependent on the polymerase and dNTP concentration. |
| DMSO (optional) | 2 - 5% (v/v) | Can help to decrease the annealing temperature and improve amplification of GC-rich templates. |
Experimental Protocols
Protocol 1: PCR Incorporation of this compound
This protocol provides a starting point for the incorporation of the modified nucleotide into a target DNA sequence. Optimization of the dCTP/modified dCTP ratio and annealing temperature is recommended for each new template-primer set.
Materials:
-
High-fidelity DNA polymerase (e.g., KOD or Pfu) and corresponding 10x reaction buffer
-
dNTP mix (10 mM each of dATP, dGTP, dTTP)
-
dCTP solution (10 mM)
-
This compound solution (1 mM)
-
Forward and reverse primers (10 µM each)
-
DNA template
-
Nuclease-free water
-
DMSO (optional)
Procedure:
-
Prepare the PCR Master Mix: On ice, combine the following reagents for a 50 µL reaction. Prepare a master mix for multiple reactions to ensure consistency.
| Component | Volume for 50 µL Reaction | Final Concentration |
| 10x Polymerase Buffer | 5 µL | 1x |
| dNTP mix (dATP, dGTP, dTTP at 10 mM) | 1 µL | 200 µM each |
| dCTP (10 mM) | 0.7 µL | 140 µM |
| This compound (1 mM) | 3 µL | 60 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template | variable | As recommended |
| High-Fidelity DNA Polymerase | 1 µL | 1-2.5 units |
| Nuclease-free water | to 50 µL |
-
Thermal Cycling: Transfer the reaction tubes to a thermal cycler and perform the following program:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 20 seconds | 30-35 |
| Annealing | 55-65°C | 30 seconds | |
| Extension | 72°C | 30-60 seconds per kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | ∞ |
Note: The annealing temperature should be optimized for your specific primers. The extension time should be adjusted based on the length of the amplicon and the polymerase used.
-
Analysis of PCR Product: Analyze a small aliquot (e.g., 5 µL) of the PCR product by agarose (B213101) gel electrophoresis to confirm successful amplification and correct product size.
-
Purification of PCR Product: Purify the remaining PCR product using a standard PCR clean-up kit to remove primers, unincorporated dNTPs, and polymerase.
Protocol 2: Post-PCR Click Chemistry Labeling (CuAAC)
This protocol describes the labeling of the alkyne-modified PCR product with an azide-containing molecule (e.g., a fluorescent dye azide).
Materials:
-
Purified alkyne-modified PCR product
-
Azide-label (e.g., fluorescent dye azide), 10 mM stock in DMSO
-
Copper(II) sulfate (B86663) (CuSO₄), 20 mM stock in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM stock in water
-
Sodium ascorbate (B8700270), 100 mM stock in water (prepare fresh)
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following:
-
Purified alkyne-modified PCR product (e.g., 100 pmol)
-
Nuclease-free water to a final volume of 40 µL
-
Azide-label (10 mM stock): 2 µL (final concentration 0.5 mM)
-
-
Prepare the Catalyst Premix: In a separate tube, mix:
-
CuSO₄ (20 mM): 2.5 µL
-
THPTA (100 mM): 2.5 µL Vortex briefly and let it stand for 1-2 minutes.
-
-
Initiate the Click Reaction:
-
Add the 5 µL of the catalyst premix to the PCR product/azide mixture.
-
Add 5 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction. The final volume will be 50 µL.
-
Mix gently by pipetting.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent dye.
-
Purification of Labeled DNA: Purify the labeled DNA from excess reagents using a DNA clean-up kit, ethanol (B145695) precipitation, or size-exclusion chromatography.
Visualizations
Experimental Workflow
Caption: Workflow for PCR incorporation of modified dCTP and subsequent click chemistry labeling.
Click Chemistry Reaction
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. preprints.org [preprints.org]
- 5. ipo.lbl.gov [ipo.lbl.gov]
- 6. 5-Propargylamino-dCTP-Cy3, 5-Propargylamino-dCTP - Jena Bioscience [jenabioscience.com]
- 7. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fidelity of DNA polymerases in DNA amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Propargylamino-3'-azidomethyl-dCTP in Next-Generation Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Next-generation sequencing (NGS) has revolutionized genomics research, enabling rapid and high-throughput analysis of DNA and RNA. A key innovation in many NGS platforms is the use of modified nucleotides that act as reversible terminators, allowing for sequencing-by-synthesis. 5-Propargylamino-3'-azidomethyl-dCTP is a modified deoxycytidine triphosphate that plays a crucial role in advanced NGS library preparation methods, particularly those leveraging bioorthogonal "click chemistry."
The unique structure of this compound imparts two key functionalities:
-
3'-Azidomethyl Group: This modification at the 3'-hydroxyl position of the deoxyribose sugar acts as a reversible terminator of DNA synthesis. When incorporated by a DNA polymerase, it halts further extension of the DNA strand. This controlled termination is fundamental to sequencing-by-synthesis methodologies.
-
5-Propargylamino Group: This functional group attached to the cytidine (B196190) base contains a terminal alkyne. This alkyne serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent attachment of molecules containing an azide (B81097) group, such as fluorescent dyes or sequencing adapters.
These dual functionalities make this compound a versatile tool for various NGS applications, most notably in the ClickSeq and Poly(A)-ClickSeq library preparation methods. These methods offer a fragmentation-free and ligation-free workflow, which can significantly reduce the incidence of artifactual chimeras and other biases often associated with traditional NGS library preparation techniques.[1][2][3][4][5][6]
Principle of ClickSeq and Poly(A)-ClickSeq
ClickSeq and its variant, Poly(A)-ClickSeq, utilize 3'-azido-nucleotides (AzNTPs), including this compound, to generate cDNA fragments of controlled length for NGS library construction.[1][7]
The core principle involves:
-
Reverse Transcription with Stochastic Termination: During the reverse transcription of an RNA template, a low concentration of AzNTPs is included along with the standard dNTPs. The reverse transcriptase enzyme will stochastically incorporate an AzNTP, which, due to the 3'-azido group, acts as a chain terminator. This results in a library of cDNA fragments of varying lengths, each terminating with a 3'-azido group. The average length of these fragments can be controlled by adjusting the ratio of AzNTPs to dNTPs in the reaction.[1]
-
Click-Ligation of Sequencing Adapters: The 3'-azido-terminated cDNA fragments are then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this step, an alkyne-modified sequencing adapter is "clicked" onto the 3'-azido group of the cDNA fragments. This forms a stable triazole linkage.[1][5]
-
PCR Amplification: The resulting single-stranded cDNA molecules, now flanked by sequencing adapters, are amplified by PCR to generate a double-stranded DNA library ready for sequencing on an Illumina platform. A key consideration in this step is the use of a polymerase, such as OneTaq®, that can efficiently read through the unnatural triazole linkage.
This innovative approach eliminates the need for enzymatic ligation, which can be a source of bias and artifacts in traditional library preparation methods.[3][4][6]
Applications
The use of this compound in ClickSeq and Poly(A)-ClickSeq offers several advantages, making it suitable for a range of applications:
-
RNA Sequencing (RNA-Seq): ClickSeq provides a robust method for transcriptome analysis with reduced chimera formation, which is particularly beneficial for studying complex transcriptomes and identifying rare fusion transcripts.[2][3][4][6]
-
Viral Genomics: The low rate of artifactual recombination makes ClickSeq an excellent choice for sequencing viral RNA genomes, where recombination is a natural and frequent event.[1]
-
3'-End Sequencing and Alternative Polyadenylation (APA) Analysis: Poly(A)-ClickSeq is specifically designed to sequence the 3' ends of polyadenylated transcripts. By using an oligo(dT) primer for reverse transcription and omitting AzTTP from the reaction, termination is biased to the 3' untranslated region (UTR), allowing for the precise mapping of polyadenylation sites and the study of APA.[1][7][8][9][10]
-
Analysis of Degraded RNA: As ClickSeq does not require intact RNA for fragmentation, it is well-suited for the analysis of degraded RNA samples.[7]
Data Presentation
Table 1: Recommended Ratios of AzNTPs to dNTPs for Desired cDNA Fragment Sizes
| Desired Average Fragment Size (nucleotides) | Recommended Molar Ratio (AzNTPs:dNTPs) | Notes |
| 100 - 300 | 1:500 | Higher ratio of AzNTPs leads to shorter fragments. |
| 300 - 600 | 1:1000 | Optimal for many standard RNA-Seq applications. |
| 600 - 1000 | 1:2000 | Lower ratio of AzNTPs results in longer fragments. |
Note: These ratios are starting points and may require optimization depending on the reverse transcriptase used, the RNA input amount, and the specific application.
Table 2: Typical ClickSeq Library Quality Control Metrics
| Metric | Expected Value | Method of Assessment |
| Library Yield | > 2 ng/µL | Qubit fluorometer or equivalent |
| Average Library Size | 200 - 500 bp (including adapters) | Agilent Bioanalyzer or TapeStation |
| Molarity | > 10 nM | Calculated from yield and average size |
| Adapter-dimer Contamination | < 5% | Agilent Bioanalyzer or TapeStation |
Experimental Protocols
Protocol 1: ClickSeq Library Preparation for Whole Transcriptome Analysis
This protocol describes the generation of a ClickSeq library from total RNA for whole-transcriptome sequencing.
1. Reverse Transcription and Stochastic Termination
-
Reaction Setup:
-
In a sterile, nuclease-free PCR tube, combine the following on ice:
-
Total RNA: 10 ng - 1 µg
-
Random Hexamers with partial Illumina P7 adapter sequence (10 µM): 1 µL
-
Nuclease-free water: to a final volume of 12 µL
-
-
-
Denaturation and Annealing:
-
Incubate at 65°C for 5 minutes.
-
Immediately place on ice for at least 1 minute.
-
-
Reverse Transcription Master Mix:
-
Prepare the following master mix on ice (per reaction):
-
5X Reverse Transcriptase Buffer: 4 µL
-
10 mM dNTP mix: 1 µL
-
10 µM AzNTP mix (containing this compound and other AzNTPs at the desired ratio to dNTPs): 1 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
Reverse Transcriptase (e.g., SuperScript III): 1 µL
-
-
-
Reverse Transcription Reaction:
-
Add 8 µL of the master mix to the denatured RNA/primer mix.
-
Incubate at 50°C for 60 minutes.
-
Heat inactivate the enzyme at 70°C for 15 minutes.
-
2. Purification of 3'-Azido-Terminated cDNA
-
Purify the single-stranded cDNA using SPRI beads (e.g., AMPure XP) according to the manufacturer's instructions to remove unincorporated nucleotides and enzymes. Elute in 10 µL of nuclease-free water.
3. Click-Ligation of the P5 Adapter
-
Reaction Setup:
-
In a new PCR tube, combine:
-
Purified 3'-azido-terminated cDNA: 10 µL
-
5'-alkyne-modified Illumina P5 adapter (10 µM): 1 µL
-
3X Click-Ligation Buffer (containing copper sulfate (B86663) and a copper ligand like TBTA or THPTA): 6 µL
-
-
-
Initiation of Click Reaction:
-
Add 3 µL of freshly prepared 100 mM sodium ascorbate.
-
Mix thoroughly by pipetting.
-
-
Incubation:
-
Incubate at room temperature for 30 minutes.
-
4. Purification of Click-Ligated cDNA
-
Purify the click-ligated single-stranded cDNA using SPRI beads to remove the catalyst and excess adapters. Elute in 22 µL of nuclease-free water.
5. PCR Amplification of the Library
-
Reaction Setup:
-
In a PCR tube, combine:
-
Purified click-ligated cDNA: 22 µL
-
2X OneTaq® Master Mix: 25 µL
-
Illumina P5 primer (10 µM): 1.5 µL
-
Illumina P7 indexing primer (10 µM): 1.5 µL
-
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 2 minutes
-
12-18 Cycles of:
-
Denaturation: 94°C for 20 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 68°C for 45 seconds
-
-
Final Extension: 68°C for 5 minutes
-
Hold: 4°C
-
6. Final Library Purification and Quality Control
-
Purify the amplified library using SPRI beads.
-
Assess the library size distribution and concentration using an Agilent Bioanalyzer or similar instrument.
-
Quantify the library using a Qubit fluorometer.
Protocol 2: Poly(A)-ClickSeq Library Preparation for 3'-End Sequencing
This protocol is a modification of the ClickSeq protocol for the specific analysis of the 3' ends of polyadenylated transcripts.
1. Reverse Transcription and Biased Termination
-
Reaction Setup:
-
Follow the setup in Protocol 1, but replace the random hexamers with an oligo(dT) primer containing a partial Illumina P7 adapter sequence.
-
-
Reverse Transcription Master Mix:
-
Prepare the master mix as in Protocol 1, but the AzNTP mix should contain AzATP, AzGTP, and This compound , but exclude AzTTP . This ensures that reverse transcription proceeds through the poly(A) tail and terminates within the 3' UTR.
-
-
Reverse Transcription Reaction:
-
Proceed as in Protocol 1.
-
2. Subsequent Steps
-
Follow steps 2 through 6 of Protocol 1 for cDNA purification, click-ligation, PCR amplification, and final library purification and quality control.
Mandatory Visualization
Caption: Workflow for NGS library preparation using the ClickSeq method.
Caption: Key modifications in the Poly(A)-ClickSeq reverse transcription step.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Library Yield | - Poor quality or low input RNA.- Inefficient reverse transcription.- Inefficient click-ligation.- Suboptimal PCR conditions. | - Assess RNA integrity (e.g., RIN score). Increase input amount if possible.- Use a fresh, high-quality reverse transcriptase. Optimize reaction time and temperature.- Use fresh sodium ascorbate. Ensure proper mixing of click reaction components.- Optimize PCR cycle number. Use a polymerase capable of reading through the triazole linkage (e.g., OneTaq®). |
| Adapter-Dimer Peak in Final Library | - Inefficient removal of adapters after click-ligation.- Too high concentration of adapters in the click-ligation reaction. | - Perform a second round of SPRI bead purification after click-ligation.- Optimize the adapter concentration in the click-ligation step. |
| Broad or Unexpected Library Size Distribution | - Incorrect ratio of AzNTPs to dNTPs.- Degraded input RNA. | - Verify the concentrations of AzNTP and dNTP stocks. Adjust the ratio to achieve the desired fragment size.- While ClickSeq can work with degraded RNA, severe degradation can lead to very short fragments. |
| No or Very Low Amplification during PCR | - Inefficient click-ligation.- Use of a DNA polymerase that is inhibited by the triazole linkage. | - Troubleshoot the click-ligation step as described above.- Ensure the use of a compatible polymerase like OneTaq®. Standard high-fidelity polymerases may not be suitable. |
References
- 1. ClickSeq - Wikipedia [en.wikipedia.org]
- 2. ClickSeq [illumina.com]
- 3. PCR Protocol for OneTaq® DNA Polymerase (M0480) [protocols.io]
- 4. ClickSeq: Replacing Fragmentation and Enzymatic Ligation with Click-Chemistry to Prevent Sequence Chimeras | Springer Nature Experiments [experiments.springernature.com]
- 5. Next Generation Sequencing (NGS) RNA Library Prep Kit [baseclick.eu]
- 6. ClickSeq Technologies LLC [clickseqtechnologies.com]
- 7. Poly(A)-ClickSeq Library Prep Kit [baseclick.eu]
- 8. Development of Poly(A)-ClickSeq as a Tool Enabling Simultaneous Genome-wide Poly(A)-site identification and Differential Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(A)-ClickSeq: Poly(A)-Primed Protocol with Single Indexing using Poly(A)-ClickSeq Kit [protocols.io]
- 10. rna-seqblog.com [rna-seqblog.com]
Application Notes and Protocols for Click Chemistry Labeling of DNA with 5-Propargylamino-3'-azidomethyl-dCTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool for the specific and efficient labeling of biomolecules, including DNA.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, valued for its high yield, selectivity, and biocompatibility.[3] This application note details the use of a novel dual-functionalized nucleotide, 5-Propargylamino-3'-azidomethyl-dCTP, for the enzymatic labeling of DNA. This unique nucleotide possesses both an alkyne (via the 5-propargylamino group) and an azide (B81097) (via the 3'-azidomethyl group) moiety, enabling orthogonal, stepwise click reactions for advanced DNA labeling and modification.[4][5]
The incorporation of this modified nucleotide into a growing DNA strand by DNA polymerases provides a template for subsequent highly specific and efficient derivatization. The presence of two distinct clickable handles on a single nucleotide opens up possibilities for creating intricately functionalized DNA molecules for a wide range of applications, including advanced diagnostics, therapeutic development, and nanotechnology.
Key Features and Applications
-
Dual Functionality: The presence of both an alkyne and an azide group on a single dCTP analog allows for two independent click reactions.[4][5]
-
Orthogonal Labeling: The alkyne group can be selectively reacted via copper-catalyzed click chemistry (CuAAC), while the azide group can be modified using strain-promoted alkyne-azide cycloaddition (SPAAC) or vice versa, allowing for the sequential attachment of different molecules.
-
Enzymatic Incorporation: this compound can be incorporated into DNA by various DNA polymerases, enabling site-specific or random labeling.
-
Versatile Applications:
-
Fluorescence Resonance Energy Transfer (FRET) Analysis: Sequential attachment of a donor and an acceptor fluorophore allows for precise distance measurements in DNA conformational studies.[6]
-
Drug Delivery and Development: Attachment of therapeutic agents and targeting ligands to the same DNA scaffold.
-
Advanced Diagnostics: Development of highly specific and sensitive DNA probes.
-
DNA Nanotechnology: Construction of complex DNA-based nanostructures.
-
Data Presentation
Estimated Enzymatic Incorporation Efficiency of this compound
| DNA Polymerase | Estimated Relative Efficiency (Compared to natural dCTP) | Notes |
| Taq DNA Polymerase | Moderate to Low | Generally tolerant of base modifications but can be inhibited by 3'-modifications. |
| Klenow Fragment (3'→5' exo-) | Moderate | Known to incorporate a variety of modified nucleotides, though efficiency can be sequence-dependent.[7] |
| Pfu DNA Polymerase (exo-) | Low | High-fidelity polymerases are typically less tolerant of modified nucleotides.[8][9][10][11] |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of this compound into DNA
This protocol describes a typical primer extension reaction to incorporate the dual-modified nucleotide.
Materials:
-
DNA template
-
Primer (complementary to the template)
-
This compound
-
Natural dNTPs (dATP, dGTP, dTTP)
-
DNA Polymerase (e.g., Klenow Fragment exo-) and corresponding reaction buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:
-
1 µL DNA Template (100 ng/µL)
-
1 µL Primer (10 µM)
-
2 µL 10x DNA Polymerase Buffer
-
1 µL dNTP mix (10 mM each of dATP, dGTP, dTTP)
-
1 µL this compound (1 mM)
-
1 µL DNA Polymerase (e.g., Klenow Fragment exo-, 5 U/µL)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Mix gently and incubate at the optimal temperature for the chosen DNA polymerase (e.g., 37°C for Klenow Fragment) for 1 hour.
-
Enzyme Inactivation: Heat the reaction to 75°C for 20 minutes to inactivate the polymerase.
-
Purification: Purify the modified DNA using a standard DNA purification kit or ethanol (B145695) precipitation to remove unincorporated nucleotides.
-
Quantification: Determine the concentration of the purified, modified DNA using a spectrophotometer.
Protocol 2: Stepwise Orthogonal Click Chemistry Labeling of Dual-Modified DNA
This protocol describes the sequential labeling of the alkyne and azide groups on the incorporated nucleotide.
Part A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Alkyne Group [1][2][12][13][14][15][16]
Materials:
-
Purified DNA containing this compound
-
Azide-functionalized molecule (e.g., Azide-Fluorophore 1)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
DMSO
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Purified dual-modified DNA (10 µM final concentration)
-
Azide-Fluorophore 1 (50 µM final concentration, from a 10 mM stock in DMSO)
-
-
Prepare Catalyst Solution: In a separate tube, freshly prepare the Cu(I)-ligand complex by mixing CuSO₄ (from a 100 mM stock in water) and THPTA (from a 200 mM stock in water) in a 1:2 molar ratio.
-
Add Catalyst: Add the pre-mixed catalyst solution to the DNA/azide mixture to a final concentration of 2.5 mM CuSO₄.
-
Initiate Reaction: Add sodium ascorbate (from a freshly prepared 100 mM stock in water) to a final concentration of 4 mM.
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours in the dark.
-
Purification: Purify the single-labeled DNA using a DNA purification kit suitable for removing small molecules.
Part B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of the Azide Group
Materials:
-
Purified single-labeled DNA from Part A
-
Cycloalkyne-functionalized molecule (e.g., DBCO-Fluorophore 2)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Purified and dried DNA from the previous step, resuspended in PBS.
-
DBCO-Fluorophore 2 (added in 5-10 fold molar excess over the DNA).
-
-
Incubation: Incubate the reaction at room temperature for 4-12 hours (or overnight) in the dark.
-
Purification: Purify the dual-labeled DNA using a DNA purification kit or ethanol precipitation to remove the excess labeling reagent.
-
Analysis: The final dual-labeled DNA can be analyzed by gel electrophoresis (visualizing the fluorescent bands) and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for dual labeling of DNA.
Caption: Structure of this compound.
Caption: Signaling pathway for FRET-based conformational analysis.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Single-molecule fluorescence multiplexing by multi-parameter spectroscopic detection of nanostructured FRET labels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Klenow Fragment [qiagen.com]
- 6. FRET-based dual-labeled oligonucleotide probes detect target DNA by probing a minor groove environment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics of DNA polymerase I (Klenow fragment exo-) activity on damaged DNA templates: effect of proximal and distal template damage on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. cephamls.com [cephamls.com]
- 10. Pfu DNA Polymerase with Buffers and dNTPs (2.5 mM each) – Cepham Life Sciences [cephamlsi.com]
- 11. Pfu DNA Polymerase [promega.sg]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. confluore.com.cn [confluore.com.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. broadpharm.com [broadpharm.com]
Application Note and Protocol: TCEP-Mediated Cleavage of the 3'-Azidomethyl Protecting Group
Audience: Researchers, scientists, and drug development professionals involved in nucleic acid chemistry, sequencing, and bioconjugation.
Introduction: The 3'-O-azidomethyl group is an effective reversible terminator for the 3'-hydroxyl group of nucleotides, playing a crucial role in "Sequencing-by-Synthesis" (SBS) technologies. This protecting group blocks the polymerase-mediated extension of a DNA strand. Its efficient and specific cleavage is paramount for the iterative addition of nucleotides. Tris(2-carboxyethyl)phosphine (TCEP) is a water-soluble, stable, and odorless phosphine (B1218219) that facilitates the cleavage of the 3'-azidomethyl group under mild, aqueous conditions through a Staudinger reaction.[1][2][3] This protocol provides a detailed methodology for the TCEP-mediated deprotection of 3'-azidomethyl-modified DNA.
Principle of the Reaction
The cleavage of the 3'-azidomethyl ether is accomplished via a Staudinger reaction (also known as Staudinger reduction).[4][5] The reaction proceeds in two main steps:
-
Iminophosphorane Formation: The phosphine (TCEP) acts as a nucleophile, attacking the terminal nitrogen atom of the azide (B81097). This leads to the formation of a phosphazide (B1677712) intermediate, which is unstable and readily loses dinitrogen (N₂) gas to form a stable iminophosphorane.[4][5]
-
Hydrolysis: The iminophosphorane intermediate is then hydrolyzed by water. This hydrolysis step cleaves the P-N bond, yielding a primary amine and the corresponding phosphine oxide (TCEP oxide).[4][6] In the context of a 3'-O-azidomethyl-modified nucleotide, this process results in an unstable hemiaminal which rapidly decomposes to regenerate the free 3'-hydroxyl group and release formaldehyde (B43269) and an amino group.[7]
The overall reaction is a mild and efficient method for reducing an azide to an amine, and in this specific application, for regenerating a hydroxyl group necessary for subsequent enzymatic reactions.[3][4]
Caption: Staudinger reduction of a 3'-azidomethyl group by TCEP.
Quantitative Data Summary
The efficiency of the TCEP-mediated cleavage is dependent on several factors including TCEP concentration, pH, temperature, and incubation time. The following table summarizes conditions cited in the literature for various applications.
| Substrate Type | TCEP Concentration | Buffer/pH | Temperature | Time | Outcome | Reference |
| 3'-O-azidomethyl-dNTP on DNA | 50 mM | pH 9.0 | 60°C | 10 min | Cleavage of reversible terminators | [8] |
| IgG Disulfide Bonds | 3.8 - 4.0 mM | 0.1M Phosphate (pH 4.6-7.5) | Room Temp. | 20-30 min | Partial reduction of IgG | [9] |
| p-Azidobenzoic Acid | Not specified | Aqueous | Ambient | 15 min | Complete conversion to p-aminobenzoic acid | [1] |
| 3'-O-azidomethyl-dNTP on DNA | Not specified | Aqueous TCEP solution | Not specified | Not specified | Complete cleavage confirmed by MALDI-TOF MS | [3] |
Experimental Protocols
Protocol 1: Cleavage of 3'-Azidomethyl Group from Immobilized DNA
This protocol is designed for applications such as Sequencing-by-Synthesis, where a DNA strand is immobilized on a solid support (e.g., magnetic beads, flow cell surface).
Materials:
-
DNA with 3'-azidomethyl terminal group immobilized on a solid support
-
TCEP hydrochloride (TCEP•HCl)
-
Nuclease-free water
-
Reaction Buffer (e.g., Tris-HCl, pH adjusted)
-
Wash Buffer (e.g., a buffered saline solution like PBS or SSC)
-
pH meter and adjustment solutions (e.g., 10 N NaOH)
Reagent Preparation:
-
0.5 M TCEP Stock Solution (pH ~7.0):
-
Weigh 1.43 g of TCEP•HCl.
-
Add nuclease-free water to a final volume of 8 ml and dissolve completely. The initial pH will be acidic (~2.5).
-
Adjust the pH to ~7.0 using 10 N NaOH. Use caution as this is a strong base.
-
Bring the final volume to 10 ml with nuclease-free water.
-
Aliquot and store at -20°C for up to 3 months.[2] TCEP is light-sensitive, so wrap tubes in aluminum foil.[2]
-
-
50 mM TCEP Cleavage Solution (pH 9.0):
-
Prepare a suitable buffer (e.g., 100 mM Tris-HCl) and adjust the pH to 9.0.
-
Immediately before use, dilute the 0.5 M TCEP stock solution 1:10 in the pH 9.0 buffer to a final concentration of 50 mM.
-
Procedure:
-
Pre-Wash: Wash the immobilized DNA support twice with the Wash Buffer to remove any residual polymerase and unincorporated nucleotides.
-
Cleavage Reaction:
-
Post-Cleavage Wash:
-
Remove the TCEP Cleavage Solution from the support.
-
Wash the support three times with Wash Buffer to thoroughly remove TCEP and cleavage byproducts.
-
The immobilized DNA now possesses a free 3'-hydroxyl group and is ready for the next round of enzymatic reaction.
-
Protocol 2: Analysis of Cleavage Efficiency by MALDI-TOF Mass Spectrometry
To verify the complete removal of the 3'-azidomethyl group, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry can be employed.[3][10]
Procedure:
-
Synthesize a short primer-template complex and perform a single nucleotide incorporation using a 3'-O-azidomethyl-dNTP.
-
Elute a small fraction of the extended product from the solid support.
-
Analyze the mass of the extended primer using MALDI-TOF MS. Note the mass corresponding to Primer + dNMP-CH₂-N₃.
-
Subject the remaining immobilized DNA to the TCEP cleavage protocol as described above.
-
Elute a small fraction of the cleaved product.
-
Analyze the mass of the cleaved primer using MALDI-TOF MS.
-
Verification: A successful cleavage is confirmed by the complete disappearance of the initial mass peak and the appearance of a new, single dominant peak corresponding to the mass of the cleaved product (Primer + dNMP).[3] The mass difference should correspond to the mass of the azidomethyl group (CH₂N₃, 43.03 Da) minus a hydrogen atom, effectively a loss of 42.02 Da.
Workflow and Logic Diagrams
Caption: Experimental workflow for TCEP cleavage of 3'-azidomethyl group.
References
- 1. tandfonline.com [tandfonline.com]
- 2. goldbio.com [goldbio.com]
- 3. pnas.org [pnas.org]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Staudinger Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Propargylamino-3'-azidomethyl-dCTP in In Situ DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Propargylamino-3'-azidomethyl-dCTP is a modified deoxycytidine triphosphate analog designed for advanced applications in molecular biology and drug development. This nucleotide possesses two key modifications: a propargylamino group at the 5-position of the cytosine base and an azidomethyl group at the 3'-position of the deoxyribose sugar. This dual-functionality makes it a powerful tool for the in situ synthesis and subsequent labeling of DNA.
The 3'-azidomethyl group acts as a reversible terminator of DNA polymerization by DNA polymerases. Once incorporated into a growing DNA strand, it prevents the addition of the next nucleotide. This termination is reversible; the azidomethyl group can be chemically cleaved, typically with Tris(2-carboxyethyl)phosphine (TCEP), to restore a 3'-hydroxyl group, allowing the polymerase to resume synthesis. This "stop-and-go" control is the foundational principle of sequencing-by-synthesis (SBS) technologies.
The 5-propargylamino group contains a terminal alkyne, which serves as a reactive handle for "click chemistry." Specifically, it can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-modified reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This allows for the precise and robust labeling of newly synthesized DNA.
These application notes provide an overview of the properties of this compound, protocols for its use in in situ DNA synthesis and labeling, and potential applications in studying cellular processes such as DNA replication and repair.
Data Presentation
While specific kinetic data for the incorporation of this compound by various DNA polymerases are not extensively published, the performance of the key functional groups has been documented with analogous compounds. The following tables summarize the expected performance characteristics based on available literature for 3'-O-azidomethyl-modified nucleotides and the efficiency of CuAAC labeling.
Table 1: Performance Characteristics of 3'-O-Azidomethyl Reversible Terminators
| Parameter | Description | Reported Performance | Citation |
| Incorporation Efficiency | The ability of a DNA polymerase to recognize and incorporate the modified nucleotide into a growing DNA strand. | 3'-O-azidomethyl-dNTPs are reported to be efficient substrates for DNA polymerases due to the small size of the azido (B1232118) label.[1][2][3][4] | [1][2][3][4] |
| Termination Efficiency | The ability of the incorporated modified nucleotide to halt further DNA synthesis. | The 3'-O-azidomethyl group provides effective termination of DNA synthesis. | [5][6] |
| Cleavage Efficiency | The efficiency of the chemical reaction (typically with TCEP) to remove the 3'-terminating group and restore a 3'-OH for subsequent extension. | Cleavage of the 3'-O-azidomethyl group with TCEP is reported to be highly efficient, allowing for the resumption of DNA synthesis.[3][4] | [3][4] |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for DNA Labeling
| Parameter | Description | Reported Performance | Citation |
| Reaction Efficiency | The yield of the click chemistry reaction between the alkyne-modified DNA and an azide-labeled reporter molecule. | CuAAC is a highly efficient and specific reaction, often achieving near-quantitative yields under biocompatible conditions. | [2][7] |
| Biocompatibility | The compatibility of the reaction conditions with biological samples. | While the copper catalyst can have some toxicity, optimized protocols with stabilizing ligands minimize cellular damage.[8][9][10] | [8][9][10] |
| Versatility | The range of reporter molecules that can be used. | A wide variety of azide-modified fluorophores, biotin, and other tags are commercially available for use in CuAAC reactions. | [11][12] |
Experimental Protocols
Protocol 1: In Situ Labeling of Newly Synthesized DNA in Cultured Cells
This protocol describes the incorporation of this compound into the DNA of actively replicating cells, followed by fluorescent labeling via click chemistry for visualization by microscopy.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Cells of interest cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., Tris buffer, pH 7.5)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Labeling:
-
Culture cells on coverslips to the desired confluency.
-
Introduce this compound into the cells. This can be achieved through various methods such as microinjection or by using a delivery agent, as the triphosphate form does not readily cross the cell membrane. Note: As this is a reversible terminator, for continuous labeling applications, a non-terminating analog like 5-propargylamino-dCTP might be more suitable. For pulse-chase experiments, the reversible termination property can be exploited.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
-
440 µL of click reaction buffer
-
10 µL of 20 mM CuSO4
-
20 µL of 50 mM Sodium Ascorbate
-
5 µL of 10 mM azide-functionalized fluorescent dye in DMSO
-
25 µL of 2 mM THPTA ligand
-
-
Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescently labeled DNA using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Analysis of DNA Replication Stress and Repair Foci
This protocol outlines a workflow to study the cellular response to DNA damage by labeling sites of DNA repair synthesis.
Materials:
-
Same as Protocol 1, with the addition of a DNA damaging agent (e.g., etoposide, UV irradiation).
Procedure:
-
Induction of DNA Damage:
-
Treat cultured cells with a DNA damaging agent at a predetermined concentration and duration to induce DNA repair pathways.
-
-
Labeling of Repair Foci:
-
After induction of damage, introduce this compound to label the sites of DNA repair synthesis. The reversible termination property may allow for controlled, short pulses of labeling.
-
-
Immunofluorescence Co-staining:
-
Following the click chemistry labeling of the newly synthesized DNA (as described in Protocol 1), perform immunofluorescence staining for key DNA damage response proteins (e.g., γH2AX, 53BP1).
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Analyze the colocalization of the fluorescently labeled DNA repair foci with the DNA damage response proteins to study the spatial and temporal dynamics of DNA repair.
-
Visualizations
Caption: Experimental workflow for in situ DNA labeling.
Caption: Workflow for analyzing DNA damage response pathways.
References
- 1. Alkyne modification of DNA cross-linking antitumor agent SJG-136 to monitor induced lesions in cells by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01027B [pubs.rsc.org]
- 3. DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reversible Sequence Terminators for Next-generation Sequencing by Synthesis [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Measuring and Suppressing the Oxidative Damage to DNA During Cu(I)-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Click-Chemistry Reagent Compatible with Mass Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Dye Conjugation to 5-Propargylamino-3'-azidomethyl-dCTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of fluorescent dyes to 5-Propargylamino-3'-azidomethyl-dCTP. This modified deoxycytidine triphosphate analog is a key reagent in various molecular biology and drug development applications, most notably in next-generation sequencing (NGS) as a reversible terminator. The molecule features two key modifications: a 3'-azidomethyl group that acts as a reversible terminator of DNA polymerase activity, and a 5-propargylamino group, which contains a terminal alkyne. This alkyne moiety serves as a handle for the covalent attachment of fluorescent dyes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.
The ability to fluorescently label this dCTP analog allows for the direct visualization and identification of the incorporated nucleotide during DNA synthesis. This is fundamental to sequencing-by-synthesis (SBS) methodologies, where the color of the fluorescent signal indicates the identity of the incorporated base. These application notes will guide researchers through the process of selecting an appropriate fluorescent dye, performing the conjugation reaction, purifying the labeled product, and understanding its application in downstream assays.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | Various | e.g., Jena Bioscience, MedChemExpress |
| Azide-Functionalized Fluorescent Dye | Various | See Table 2 for examples |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | e.g., 451657 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | e.g., 762342 |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | e.g., A4034 |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Various |
| Triethylammonium Acetate (B1210297) (TEAA) Buffer | Sigma-Aldrich | Various |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | Various |
| Ultrapure Water, Nuclease-Free | Invitrogen | Various |
| 0.22 µm Syringe Filters | Millipore | Various |
| Reversed-Phase HPLC Column (e.g., C18) | Waters, Agilent | Various |
| Solid Phase Extraction (SPE) Cartridges | Waters, Agilent | Various |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol details the conjugation of an azide-functionalized fluorescent dye to the alkyne group of this compound.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution in nuclease-free water. Store at -20°C.
-
Azide-Dye Stock Solution: Prepare a 10 mM stock solution of the azide-functionalized fluorescent dye in anhydrous DMF or DMSO. Protect from light and store at -20°C.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in ultrapure water. Store at room temperature.
-
THPTA Stock Solution: Prepare a 100 mM stock solution in ultrapure water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects the DNA from degradation. Store at room temperature.
-
Sodium Ascorbate Stock Solution: Freshly prepare a 100 mM stock solution in ultrapure water immediately before use. Sodium ascorbate is the reducing agent that converts Cu(II) to the active Cu(I) catalyst.
2. Conjugation Reaction Setup:
The following is a recommended starting point for a 100 µL reaction. Optimization may be necessary depending on the specific dye and desired degree of labeling.
| Component | Stock Concentration | Volume to Add | Final Concentration | Molar Ratio (to dCTP) |
| This compound | 10 mM | 10 µL | 1 mM | 1 |
| Azide-Functionalized Fluorescent Dye | 10 mM | 15 µL | 1.5 mM | 1.5 |
| CuSO₄ | 20 mM | 2.5 µL | 0.5 mM | 0.5 |
| THPTA | 100 mM | 2.5 µL | 2.5 mM | 2.5 |
| Sodium Ascorbate | 100 mM | 5 µL | 5 mM | 5 |
| Nuclease-Free Water | - | 65 µL | - | - |
| Total Volume | 100 µL |
3. Reaction Procedure:
-
In a microcentrifuge tube protected from light, combine the this compound, azide-dye, and nuclease-free water.
-
In a separate tube, premix the CuSO₄ and THPTA solutions.
-
Add the CuSO₄/THPTA mixture to the dCTP/dye solution and vortex briefly.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. Vortex the reaction mixture thoroughly.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.
-
Proceed immediately to the purification protocol.
Protocol 2: Purification of the Fluorescently Labeled dCTP
Purification is critical to remove unreacted dye, catalyst, and other reaction components. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for obtaining high-purity product.
1. HPLC System and Column:
-
System: An HPLC system equipped with a UV-Vis or diode array detector and a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phases:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: 100% Acetonitrile (ACN)
3. HPLC Gradient:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 50 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
| 60 | 5 |
4. Purification Procedure:
-
Dilute the 100 µL conjugation reaction mixture with 400 µL of Mobile Phase A.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Monitor the elution profile at the absorbance maximum of the fluorescent dye and at 260 nm (for the nucleotide).
-
The fluorescently labeled dCTP will be more hydrophobic than the unlabeled dCTP and will therefore have a longer retention time. Unreacted free dye will also be separated.
-
Collect the fractions corresponding to the desired product peak.
-
Lyophilize the collected fractions to remove the mobile phase.
-
Reconstitute the purified product in nuclease-free water.
Protocol 3: Characterization and Quantification
1. Spectroscopic Analysis:
-
Measure the absorbance of the purified product at 260 nm (A₂₆₀) and at the absorbance maximum of the fluorescent dye (A_dye).
-
The concentration of the dCTP can be calculated using its molar extinction coefficient (ε₂₆₀ ≈ 10,000 L·mol⁻¹·cm⁻¹).
-
The concentration of the dye can be calculated using its specific molar extinction coefficient (see Table 2).
2. Calculation of Dye-to-Nucleotide Ratio:
The dye-to-nucleotide (D/N) ratio, also known as the degree of labeling (DOL), can be estimated using the following formula:
D/N = (A_dye × ε₂₆₀) / [(A₂₆₀ - A_dye × CF) × ε_dye]
Where:
-
A_dye = Absorbance at the dye's λ_max
-
A₂₆₀ = Absorbance at 260 nm
-
ε_dye = Molar extinction coefficient of the dye at its λ_max
-
ε₂₆₀ = Molar extinction coefficient of dCTP at 260 nm
-
CF = Correction factor for the dye's absorbance at 260 nm (CF = A₂₆₀_dye / A_dye_max)
3. Mass Spectrometry:
-
Confirm the successful conjugation and the purity of the final product by mass spectrometry (e.g., ESI-MS). The expected mass will be the sum of the mass of the this compound and the mass of the azide-functionalized fluorescent dye.
Data Presentation
Table 1: Recommended Reaction Conditions for CuAAC
| Parameter | Recommended Range | Notes |
| Molar Ratio (Dye:dCTP) | 1.5:1 to 5:1 | Higher ratios may increase labeling efficiency but can also lead to difficulties in removing excess dye. |
| Catalyst Concentration (CuSO₄) | 0.1 - 1.0 mM | Higher concentrations can accelerate the reaction but may also increase the risk of DNA damage. |
| Ligand to Copper Ratio (THPTA:CuSO₄) | 5:1 | Helps to stabilize Cu(I) and protect the nucleotide. |
| Reducing Agent (Sodium Ascorbate) | 5 - 10 mM | Should be freshly prepared. |
| Reaction Time | 1 - 4 hours at RT or overnight at 4°C | Monitor reaction progress by TLC or HPLC if possible. |
| Solvent | Aqueous buffer with minimal DMF/DMSO | The organic solvent is used to dissolve the dye and should be kept to a minimum (<10% v/v). |
Table 2: Properties of Common Azide-Functionalized Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Quantum Yield (Φ) |
| Cyanine3 (Cy3) Azide | 550 | 570 | ~150,000 | ~0.15 |
| Cyanine5 (Cy5) Azide | 649 | 670 | ~250,000 | ~0.20 |
| Fluorescein (FITC) Azide | 494 | 518 | ~80,000 | ~0.92 |
| TAMRA Azide | 555 | 580 | ~90,000 | ~0.10 |
| Alexa Fluor™ 488 Azide | 495 | 519 | ~71,000 | ~0.92 |
| Alexa Fluor™ 555 Azide | 555 | 565 | ~150,000 | ~0.10 |
| Alexa Fluor™ 647 Azide | 650 | 668 | ~239,000 | ~0.33 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive sodium ascorbate solution.- Oxidation of Cu(I) to Cu(II).- Low reactivity of the dye or dCTP.- Incorrect reaction pH. | - Always use freshly prepared sodium ascorbate.- Ensure a sufficient excess of THPTA ligand.- Increase the molar ratio of the dye to dCTP.- Optimize the reaction time and temperature.- Ensure the reaction buffer is at a neutral pH. |
| Degradation of Nucleotide | - Presence of contaminating nucleases.- Oxidative damage from the copper catalyst. | - Use nuclease-free water and reagents.- Ensure an adequate concentration of the THPTA ligand to chelate the copper ions. |
| Poor Purification | - Inappropriate HPLC column or gradient.- Co-elution of unreacted dye and labeled product. | - Optimize the HPLC gradient to achieve better separation.- Consider a different type of reversed-phase column.- Use a pre-purification step with a desalting column or SPE to remove some of the excess dye. |
| Inaccurate D/N Ratio | - Incomplete removal of free dye.- Inaccurate extinction coefficients used for calculation. | - Ensure complete purification as confirmed by HPLC.- Use the correct extinction coefficients and correction factor for the specific dye and buffer conditions. |
Applications
The fluorescently labeled this compound is primarily designed for use in next-generation sequencing (NGS) platforms that employ a sequencing-by-synthesis (SBS) approach with reversible terminators.
-
Sequencing-by-Synthesis (SBS): The 3'-azidomethyl group acts as a reversible terminator, allowing for the incorporation of a single nucleotide per cycle. After incorporation, the fluorescent signal is read to identify the base. The azidomethyl group and the fluorescent dye are then cleaved, regenerating a 3'-OH group to allow for the next incorporation cycle.[1]
-
DNA Labeling: The fluorescently labeled dCTP can be incorporated into DNA probes for various applications such as Fluorescence In Situ Hybridization (FISH) and microarrays. The efficiency of incorporation can be dependent on the DNA polymerase used.
-
Single-Molecule Studies: Fluorescently labeled nucleotides are valuable tools for single-molecule fluorescence studies of DNA polymerase activity and other DNA-protein interactions.
The incorporation efficiency of the fluorescently labeled dCTP by DNA polymerases can be affected by the size and nature of the fluorescent dye. It is often necessary to optimize the concentration of the labeled nucleotide in the polymerase reaction to achieve efficient incorporation without inhibiting the enzyme.
Visualizations
Caption: The CuAAC "click" chemistry reaction for labeling this compound.
Caption: The experimental workflow for fluorescent dye conjugation to dCTP.
Caption: The role of fluorescently labeled reversible terminators in Sequencing-by-Synthesis (SBS).
References
Application Notes and Protocols for Polymerase Selection: Incorporating Modified dCTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic incorporation of modified deoxynucleoside triphosphates (dNTPs), particularly modified 2'-deoxycytidine (B1670253) triphosphates (dCTPs), is a cornerstone of numerous molecular biology techniques, including DNA sequencing, labeling, and the development of therapeutic aptamers. The choice of DNA polymerase is critical for the efficient and faithful incorporation of these modified nucleotides. This document provides a comprehensive guide to selecting the appropriate DNA polymerase for incorporating modified dCTP, complete with detailed protocols and comparative data to aid in your experimental design.
The ability of a DNA polymerase to accept a modified nucleotide is influenced by several factors, including the nature and size of the modification on the nucleobase, sugar, or triphosphate moiety.[1][2] While natural polymerases can sometimes accommodate a limited number of modified substrates, engineered polymerases often exhibit significantly improved efficiency and broader substrate scope.[3][4] Key characteristics to consider when selecting a polymerase include its fidelity, processivity, thermostability, and buffer compatibility.[5][6][7]
This guide will delve into the properties of various commercially available and engineered DNA polymerases, providing quantitative data on their performance with specific modified dCTPs. Furthermore, it will outline detailed experimental protocols for screening polymerases and characterizing their kinetic parameters.
Polymerase Selection Workflow
The selection of an appropriate DNA polymerase for incorporating a modified dCTP is a systematic process. The following workflow outlines the key decision points and experimental stages.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Modified nucleoside triphosphates in bacterial research for in vitro and live-cell applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Choosing the Right DNA Polymerase for Your PCR Application [synapse.patsnap.com]
- 6. biocompare.com [biocompare.com]
- 7. The Importance Of Selecting The Right DNA Polymerase For Your PCR [vhbio.com]
Application Notes: The Role of Reversible Terminators in Genomics
Introduction
Reversible terminators are modified nucleotides that form the cornerstone of many next-generation sequencing (NGS) platforms, most notably the Sequencing by Synthesis (SBS) chemistry developed by Illumina.[1][2][3][4] These nucleotide analogs are unique in that they temporarily halt DNA synthesis after the incorporation of a single base.[2][4] This is achieved through a removable blocking group on the 3'-OH of the deoxyribose sugar, which prevents the DNA polymerase from adding the next nucleotide.[4] Each reversible terminator is also labeled with a fluorescent dye, allowing for the identification of the incorporated base.[3][5] After imaging, both the fluorescent dye and the 3' blocking group can be chemically cleaved, allowing the cycle of incorporation, imaging, and cleavage to repeat.[5][6][7] This cyclic process enables massively parallel sequencing, generating millions to billions of reads in a single run.[3][6]
The key advantage of reversible terminators over the dideoxynucleotides used in Sanger sequencing is their "reversibility."[2][4] While Sanger sequencing results in permanent chain termination, the reversible method allows the DNA strand to be extended one base at a time, enabling a highly accurate and scalable sequencing process.[4] This technology has revolutionized genomics by drastically reducing the cost and increasing the throughput of DNA sequencing.[7]
Core Application: Sequencing by Synthesis (SBS)
The most prominent application of reversible terminators is in Illumina's Sequencing by Synthesis (SBS) technology. The process involves the following key stages: library preparation, cluster generation, sequencing, and data analysis.[5][6]
-
Library Preparation: The process begins by fragmenting the DNA or cDNA sample into smaller, manageable pieces.[8] Adapters—short, known DNA sequences—are then ligated to both ends of these fragments.[8][9] These adapters are crucial as they contain sequences for anchoring the fragments to the flow cell, priming the sequencing reaction, and indexing for multiplexing.[8]
-
Cluster Generation: The prepared library is loaded onto a flow cell, the surface of which is coated with oligonucleotides complementary to the library adapters.[5][10] The DNA fragments attach to the surface, and through a process called bridge amplification, each fragment is clonally amplified to create a distinct cluster containing thousands of identical copies.[5][6] This amplification is essential to generate a fluorescent signal strong enough for detection during sequencing.[5]
-
Sequencing: This is where the reversible terminator chemistry comes into play. A mixture of primers, DNA polymerase, and all four fluorescently labeled reversible terminators (A, C, G, T) is added to the flow cell.[5][10] The polymerase adds the complementary nucleotide to the template strand in each cluster. Because of the 3' blocking group, only a single nucleotide is incorporated per cycle.[5]
-
Imaging and Cleavage: After incorporation, the unincorporated nucleotides are washed away.[6] The flow cell is then imaged, and the fluorescent signal from each cluster is recorded to identify which base was added.[6][10] Following imaging, a chemical deblocking step removes the fluorescent dye and the 3' blocking group, regenerating a free 3'-OH group.[5][6]
-
Cyclic Repetition: The cycle of synthesis, imaging, and cleavage is repeated hundreds of times, determining the sequence of the DNA fragment one base at a time.[6]
Experimental Workflow: Sequencing by Synthesis (SBS) Cycle
The core of the SBS technology is a four-step cyclic process. The following diagram illustrates this workflow.
Protocols
Protocol 1: Generic DNA Library Preparation for NGS
This protocol outlines the fundamental steps for preparing a DNA library for sequencing on platforms utilizing reversible terminator chemistry.
1. DNA Fragmentation:
- Start with high-quality, purified genomic DNA (gDNA) or cDNA.
- Fragment the DNA to the desired size range (e.g., 200-600 bp), which depends on the specific sequencing platform and application.[11]
- Methods:
- Mechanical Shearing: Use acoustic sonication for random fragmentation and tight size distribution. This is often considered the gold standard.[12]
- Enzymatic Digestion: Use enzymes like Tn5 transposase (in a process called tagmentation) which simultaneously fragments and ligates adapter sequences, or other sequence-agnostic fragmentation enzymes.[12]
2. End Repair and A-tailing:
- The fragmented DNA will have a mix of 5' and 3' overhangs. Perform an end-repair reaction to create blunt-ended fragments. This typically involves a 5' phosphorylation and a 3' adenylation.
- Add a single 'A' nucleotide to the 3' ends of the blunt fragments. This "A-tailing" prevents fragment ligation and prepares the DNA for adapter ligation, as the adapters have a single 'T' overhang.[8][12]
3. Adapter Ligation:
- Ligate platform-specific adapters to both ends of the A-tailed DNA fragments.[9][12] These adapters contain sequences necessary for binding to the flow cell and for primer annealing during sequencing. They also often contain unique barcode sequences for sample multiplexing.[8]
4. Size Selection and Purification:
- Purify the adapter-ligated DNA to remove excess adapters, primers, and enzymes.
- Perform size selection to isolate a library with a specific insert size range. This is commonly done using magnetic beads (e.g., SPRI beads) or gel-based electrophoresis.[12]
5. Library Amplification (Optional):
- If the starting material is limited, perform PCR amplification to enrich the library and generate sufficient quantity for sequencing.[12]
- Use high-fidelity DNA polymerase to minimize the introduction of errors during amplification.[12]
- After amplification, perform another round of purification to remove PCR reagents.
6. Library Quantification and Quality Control:
- Accurately quantify the final library concentration to ensure optimal cluster density on the flow cell.[6][11]
- Methods: Use fluorometric methods (e.g., Qubit) or qPCR, which specifically quantifies molecules with correctly ligated adapters.[11]
- Assess the library's size distribution using microfluidic electrophoresis (e.g., Agilent Bioanalyzer).[6]
Quantitative Data
Performance Metrics of Sequencing Platforms Using Reversible Terminators
The quality and performance of NGS platforms are assessed using several key metrics. The Phred quality score (Q-score) is a primary indicator of base call accuracy, where Q30 signifies a 1 in 1,000 chance of an incorrect base call (99.9% accuracy).[13][14] The data below is representative of performance across various Illumina platforms.
| Metric | MiSeq | NextSeq 500/550 | HiSeq 4000 | NovaSeq 6000 |
| Max Output (Yield) | ~15 Gb | ~120 Gb | ~1500 Gb | ~6000 Gb |
| Max Read Length | 2 x 300 bp | 2 x 150 bp | 2 x 150 bp | 2 x 250 bp |
| Quality Score (% ≥ Q30) | >75% | >75% (R1), >55% (R2) | >80% | >85-90% |
| Typical Error Rate | ~0.1% | ~0.1-0.5% | <0.1% | <0.1% |
| Primary Applications | Small genome sequencing, targeted gene panels, metagenomics | Exome sequencing, transcriptome analysis, single-cell RNA-seq | Production-scale genome and exome sequencing | Population-scale genomics, large-scale multi-omics studies |
Note: Data is compiled from various sources and represents typical performance. Actual results may vary based on library quality, run conditions, and specific chemistry versions.[13][14][15][16]
Logical Relationship: Library Quality to Data Quality
The quality of the initial sample and the prepared library has a direct and critical impact on the final sequencing data. This relationship can be visualized as a logical flow.
References
- 1. Reversible Sequence Terminators for Next-generation Sequencing by Synthesis [biosyn.com]
- 2. What is a reversible terminator used in next-generation sequencing (NGS)? | AAT Bioquest [aatbio.com]
- 3. Sequencing Technology | Sequencing by synthesis [illumina.com]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. What is the general procedure of Illumina sequencing? | AAT Bioquest [aatbio.com]
- 6. Next-Generation Sequencing Illumina Workflow–4 Key Steps | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. NGS library preparation [qiagen.com]
- 10. Illumina dye sequencing - Wikipedia [en.wikipedia.org]
- 11. biocompare.com [biocompare.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. illumina.com [illumina.com]
- 14. academic.oup.com [academic.oup.com]
- 15. biotech.ufl.edu [biotech.ufl.edu]
- 16. cdn.10xgenomics.com [cdn.10xgenomics.com]
Application Notes and Protocols for Single-Base Extension Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-base extension (SBE) is a robust and highly specific molecular biology technique used for the fine-point analysis of nucleic acids. At its core, SBE determines the identity of a single nucleotide at a predetermined position in a DNA or RNA sequence.[1] This method is particularly powerful for genotyping single nucleotide polymorphisms (SNPs), detecting point mutations, and quantifying DNA methylation.[2][3]
The principle of SBE involves the enzymatic extension of a primer that anneals to its target sequence immediately adjacent to the nucleotide of interest.[1] In the presence of a DNA polymerase and dideoxynucleoside triphosphates (ddNTPs), a single, fluorescently labeled ddNTP complementary to the target base is incorporated at the 3' end of the primer.[4][5] Since ddNTPs lack the 3'-hydroxyl group necessary for chain elongation, the extension reaction is terminated after the addition of just one nucleotide. The identity of the incorporated ddNTP, and thus the target nucleotide, is then determined by detecting the specific fluorescent signal.[4][5]
This application note provides a comprehensive, step-by-step guide to performing SBE assays, from initial experimental design to data analysis and troubleshooting. The protocols detailed herein are intended to serve as a foundational methodology that can be adapted and optimized for specific research and drug development applications.
Key Applications
-
SNP Genotyping: SBE is widely used for high-throughput SNP genotyping in population genetics, pharmacogenomics, and disease association studies.[2][6] Its high accuracy makes it a reliable method for discerning single nucleotide differences.[7]
-
Mutation Detection: In oncology, SBE is a sensitive method for detecting known point mutations in genes associated with cancer development and drug resistance, such as EGFR and KRAS.[8][9]
-
DNA Methylation Analysis: SBE, often referred to as methylation-sensitive single nucleotide primer extension (Ms-SNuPE), can be used to quantify the methylation status of specific CpG sites after bisulfite treatment of DNA.
Performance Characteristics
The performance of single-base extension assays is characterized by high accuracy, sensitivity, and reproducibility. The following table summarizes typical performance metrics reported in the literature. It is important to note that specific performance can vary depending on the platform, assay design, and sample quality.
| Performance Metric | Typical Values/Characteristics | References |
| Accuracy | High, with reported concordance rates of over 99% with other genotyping methods. Error rates as low as 0.003 have been demonstrated in large-scale studies. | [10][11] |
| Sensitivity | Capable of detecting mutations in samples with as little as 5% mutant allele frequency. Successful genotyping has been achieved with DNA input as low as 0.1 ng. | [8][10] |
| Reproducibility | High consistency across different batches and operators, with excellent call rates for control samples. | [10] |
| Throughput | Highly scalable, with the ability to analyze a modest number of SNPs in a large number of samples, to over 30 SNPs in a single reaction. | [2][3][6] |
| Signal-to-Noise Ratio | For homozygous samples, signal-to-noise ratios can be over 12, while for heterozygous samples, the ratio is typically close to 1, allowing for clear differentiation. | [7] |
Experimental Workflow
The experimental workflow for a single-base extension assay can be broken down into four main stages: PCR amplification of the target region, purification of the PCR product, the single-base extension reaction, and data acquisition and analysis.
Detailed Protocols
I. PCR Amplification of Target DNA
This protocol describes the amplification of the genomic DNA region(s) containing the SNP(s) or mutation(s) of interest. Multiplexing, the simultaneous amplification of multiple targets in a single reaction, is often employed for efficiency.
Materials:
-
Genomic DNA (1-10 ng/µL)
-
PCR Primers (Forward and Reverse for each target)
-
Hot-start DNA Polymerase (e.g., Taq polymerase)
-
dNTP Mix (10 mM each)
-
PCR Buffer (10X)
-
MgCl₂ (25 mM, if not included in buffer)
-
Nuclease-free water
PCR Reaction Setup (25 µL reaction volume):
| Component | Volume | Final Concentration |
| 10X PCR Buffer | 2.5 µL | 1X |
| MgCl₂ (25 mM) | 1.5 µL | 1.5 mM |
| dNTP Mix (10 mM) | 0.5 µL | 200 µM each |
| Forward Primer(s) (10 µM) | 1.0 µL | 0.4 µM each |
| Reverse Primer(s) (10 µM) | 1.0 µL | 0.4 µM each |
| Hot-start DNA Polymerase (5 U/µL) | 0.2 µL | 1 U |
| Genomic DNA (1-10 ng/µL) | 1.0 µL | 1-10 ng |
| Nuclease-free water | to 25 µL | - |
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10-15 min | 1 |
| Denaturation | 94°C | 30 sec | 30-35 |
| Annealing | 55-65°C* | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
*Annealing temperature should be optimized for each primer set.
II. PCR Product Purification
This step is critical to remove unincorporated primers and dNTPs from the PCR reaction, as they will interfere with the SBE reaction. Enzymatic cleanup is a common and efficient method.
Materials:
-
Exonuclease I (ExoI)
-
Shrimp Alkaline Phosphatase (SAP)
-
PCR Product from Step I
Procedure:
-
To 5 µL of the completed PCR reaction, add the following:
-
Exonuclease I (20 U/µL): 0.5 µL
-
Shrimp Alkaline Phosphatase (1 U/µL): 1 µL
-
-
Incubate the reaction at 37°C for 60 minutes.
-
Inactivate the enzymes by heating to 75-85°C for 15 minutes.
-
The purified PCR product is now ready for the SBE reaction.
III. Single-Base Extension Reaction
This protocol details the primer extension step where the fluorescently labeled ddNTP is incorporated.
Materials:
-
Purified PCR Product from Step II
-
SBE Primer(s) (designed to anneal adjacent to the SNP)
-
DNA Polymerase (e.g., Thermo Sequenase)
-
SBE Reaction Buffer
-
Fluorescently Labeled ddNTP Mix
SBE Reaction Setup (10 µL reaction volume):
| Component | Volume | Final Concentration |
| SBE Reaction Buffer | 2.0 µL | 1X |
| SBE Primer(s) (1 µM) | 1.0 µL | 0.1 µM each |
| Fluorescent ddNTP Mix | 1.0 µL | Varies by manufacturer |
| DNA Polymerase | 0.5 µL | Varies by manufacturer |
| Purified PCR Product | 2.0 µL | - |
| Nuclease-free water | to 10 µL | - |
SBE Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 2 min | 1 |
| Denaturation | 96°C | 10 sec | 25-35 |
| Annealing | 50-55°C | 5 sec | |
| Extension | 60°C | 30 sec | |
| Hold | 4°C | ∞ |
IV. Data Acquisition and Analysis
The final step involves separating the SBE products by size and detecting the fluorescent signal. Capillary electrophoresis is a widely used method.
Procedure:
-
Prepare a sample plate for the genetic analyzer by mixing a small volume of the SBE reaction product (e.g., 1 µL) with a size standard and formamide.
-
Denature the samples by heating at 95°C for 3 minutes, followed by rapid cooling on ice.
-
Load the plate onto the capillary electrophoresis instrument.
-
Analyze the resulting electropherogram using specialized software. The software will identify the incorporated fluorescent dye for each SBE primer based on its size and color, thereby determining the genotype.
Application in Signaling Pathway Analysis: KRAS Mutations in Cancer
SBE assays are instrumental in identifying mutations in key oncogenes that drive cancer progression. One such critical gene is KRAS, which encodes a small GTPase that acts as a molecular switch in several important signaling pathways, including the MAPK and PI3K/AKT pathways.[9][12] Mutations in KRAS, particularly at codons 12 and 13, can lead to constitutive activation of these pathways, promoting uncontrolled cell proliferation and survival.[9][13] SBE can be used to accurately genotype these hotspot mutations in tumor samples, providing valuable information for cancer diagnosis, prognosis, and the selection of targeted therapies.[9]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low PCR Product | - Poor DNA quality or quantity- PCR inhibitors present- Suboptimal primer design or annealing temperature- Degraded reagents | - Quantify and assess the quality of genomic DNA.- Re-purify DNA to remove inhibitors.- Optimize annealing temperature using a gradient PCR.- Design new primers.- Use fresh reagents. |
| Non-specific PCR Products | - Annealing temperature too low- Primer-dimer formation- Too many PCR cycles | - Increase the annealing temperature.- Redesign primers to avoid self-dimerization.- Reduce the number of PCR cycles. |
| No or Weak SBE Signal | - Incomplete removal of PCR primers and dNTPs- Suboptimal SBE primer design- Degraded SBE reagents or enzyme- Incorrect annealing temperature in SBE reaction | - Ensure complete enzymatic cleanup of the PCR product.- Verify the SBE primer design and its proximity to the SNP.- Use fresh SBE reagents.- Optimize the SBE annealing temperature. |
| High Background Signal | - Non-specific SBE primer binding- Contamination | - Increase the stringency of the SBE reaction (e.g., higher annealing temperature).- Use appropriate negative controls to check for contamination. |
| Allele Imbalance in Heterozygotes | - Preferential amplification of one allele in PCR- Bias in the SBE reaction | - Optimize PCR conditions to ensure balanced amplification.- Redesign SBE primers. |
References
- 1. Single-base extension - Wikipedia [en.wikipedia.org]
- 2. SNP Genotyping Using Multiplex Single Base Primer Extension Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. SNP genotyping using multiplex single base primer extension assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SNP Genotyping by Single Base extension (SBE) - Jena Bioscience [jenabioscience.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel SNPs Detection Method Based on Gold Magnetic Nanoparticles Array and Single Base Extension [thno.org]
- 8. A Rapid, Sensitive Assay to Detect EGFR Mutation in Small Biopsy Specimens from Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Practical genotyping by single-nucleotide primer extension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS mutation: from undruggable to druggable in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
low incorporation efficiency of 5-Propargylamino-3'-azidomethyl-dCTP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation efficiency with 5-Propargylamino-3'-azidomethyl-dCTP. This modified nucleotide is a reversible terminator used in applications such as next-generation sequencing (NGS). Its unique structure, with modifications at both the 5-position of the base and the 3'-hydroxyl group, can present challenges for enzymatic incorporation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low or no incorporation of this compound in my reaction?
A1: The low incorporation efficiency of this modified nucleotide is a known challenge and can be attributed to several factors. The primary reason is the presence of the 3'-azidomethyl group, which acts as a reversible terminator of DNA synthesis.[1][2] Many standard DNA polymerases have difficulty accommodating this bulky modification at the 3'-hydroxyl position. Additionally, the 5-propargylamino group, although generally better tolerated than modifications in other positions, can also contribute to reduced efficiency depending on the polymerase used.[3][4]
Q2: Which DNA polymerase is recommended for incorporating this compound?
A2: The choice of DNA polymerase is critical for the successful incorporation of modified nucleotides. Standard polymerases like Taq are often not suitable. Research indicates that Family B DNA polymerases, such as those from Thermococcus kodakarensis (KOD) and Pyrococcus furiosus (Pfu), or genetically engineered polymerases are better suited for incorporating nucleotides with 3'-modifications.[5] For instance, studies have shown that wild-type KOD polymerase fails to incorporate 3'-O-azidomethyl-dATP, while engineered mutants show significantly improved efficiency. Similarly, Therminator DNA polymerase has been reported to show no incorporation of 3'-O-azidomethyl-TTP.[6] It is highly recommended to use a polymerase that is specifically advertised for use with reversible terminators or modified dNTPs.
Q3: Can I completely replace dCTP with this compound in my reaction?
A3: Complete substitution of a natural dNTP with its modified counterpart, especially a terminator, is generally not recommended for applications like PCR as it will halt elongation.[3] For applications requiring labeling or sequencing, where controlled incorporation is desired, this modified dCTP is used to terminate the growing DNA strand. In sequencing-by-synthesis, the termination is reversible, allowing for the next cycle of incorporation after cleavage of the 3'-blocking group.
Q4: How can I optimize my reaction conditions to improve incorporation efficiency?
A4: Optimization of reaction conditions is key. Here are several parameters to consider:
-
Enzyme Concentration: Increasing the polymerase concentration may help improve incorporation, but be mindful of potential increases in non-specific artifacts.
-
Magnesium Concentration: Divalent cations like Mg²⁺ are crucial for polymerase activity. Titrating the Mg²⁺ concentration can sometimes improve the incorporation of modified nucleotides.
-
Reaction Time and Temperature: Extending the incubation time for the polymerase extension step can allow more time for the less efficient incorporation of the modified nucleotide. Optimizing the reaction temperature according to the specific polymerase's requirements is also important.
-
Primer-Template Design: Ensure your primer-template duplex is stable and properly annealed. The sequence context of the template strand at the site of incorporation can also influence efficiency.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of low incorporation efficiency.
Table 1: Troubleshooting Low Incorporation Efficiency
| Observed Problem | Potential Cause | Recommended Solution |
| No product or very faint product band on gel | Incompatible DNA Polymerase: The polymerase cannot accommodate the 3'-azidomethyl group. | Switch to a DNA polymerase known to be efficient with reversible terminators (e.g., an engineered Family B polymerase). |
| Suboptimal Reaction Conditions: Incorrect buffer composition, Mg²⁺ concentration, or temperature. | Optimize reaction conditions by titrating Mg²⁺, adjusting the reaction buffer, and running a temperature gradient. | |
| Degraded this compound: The nucleotide may have degraded due to improper storage or handling. | Use a fresh aliquot of the modified nucleotide. Store at -20°C and avoid repeated freeze-thaw cycles. | |
| Product is shorter than expected (premature termination) | High Concentration of Modified dCTP: The polymerase is terminating synthesis prematurely. | For labeling applications, optimize the ratio of modified to natural dCTP. For sequencing applications, ensure the single-base incorporation and cleavage steps are working as expected. |
| Secondary Structures in Template: Hairpins or other secondary structures in the DNA template can stall the polymerase. | Use a polymerase with strand-displacing activity or add reagents like betaine (B1666868) or DMSO to the reaction to reduce secondary structures. | |
| Smearing or multiple bands on gel | Non-specific Primer Annealing: The primer is binding to multiple sites on the template. | Increase the annealing temperature or redesign the primer for higher specificity. |
| Nuclease Contamination: Degradation of the template or product DNA. | Use nuclease-free water and reagents, and ensure proper sterile technique. |
Experimental Protocols
Protocol: Primer Extension Assay to Test Incorporation Efficiency
This protocol provides a basic framework for a primer extension assay to evaluate the incorporation of this compound.
1. Materials:
-
DNA Template (single-stranded or denatured double-stranded)
-
Primer (5'-labeled with a fluorescent dye like FAM or Cy5)
-
DNA Polymerase (engineered for modified nucleotides)
-
10X Reaction Buffer (specific to the polymerase)
-
This compound
-
Natural dNTPs (dATP, dGTP, dTTP)
-
Nuclease-free water
-
Stop Solution (e.g., formamide (B127407) with EDTA)
2. Procedure:
-
Annealing Reaction:
-
In a PCR tube, combine:
-
1 µL of 10 µM DNA Template
-
1 µL of 10 µM Fluorescently Labeled Primer
-
2 µL of 10X Reaction Buffer
-
Nuclease-free water to a final volume of 18 µL
-
-
Heat the mixture to 95°C for 3 minutes, then cool slowly to the annealing temperature appropriate for your primer.
-
-
Extension Reaction:
-
Prepare a master mix containing the DNA polymerase.
-
In separate tubes, prepare the following reaction mixtures on ice:
-
Control Reaction: Add 1 µL of a 100 µM dCTP solution.
-
Test Reaction: Add 1 µL of a 100 µM this compound solution.
-
-
Add 1 µL of the natural dNTP mix (dATP, dGTP, dTTP at 100 µM each) to both tubes.
-
Add 2 µL of the polymerase master mix to each tube.
-
Incubate at the optimal temperature for your polymerase for 30-60 minutes.
-
-
Analysis:
-
Stop the reactions by adding an equal volume of Stop Solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis.
-
The expected result for the test reaction is a product that is one base longer than the primer, indicating successful incorporation of the modified nucleotide.
-
Visualizations
Caption: Workflow for a primer extension assay to test nucleotide incorporation.
Caption: Troubleshooting flowchart for low incorporation efficiency.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. Reversible Sequence Terminators for Next-generation Sequencing by Synthesis [biosyn.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Engineering polymerases for applications in synthetic biology | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: TCEP Cleavage of 3'-Azidomethyl Groups
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cleavage of the 3'-azidomethyl protecting group from oligonucleotides using tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This resource is intended for researchers, scientists, and professionals in drug development who utilize this chemical modification in their experiments.
Troubleshooting Failed TCEP Cleavage
Failures in the removal of the 3'-azidomethyl group can often be traced to suboptimal reaction conditions or reagent degradation. This guide provides a systematic approach to identifying and resolving common issues.
Troubleshooting Guide in Q&A Format
Q1: I am observing incomplete or no cleavage of the 3'-azidomethyl group. What are the most likely causes?
A1: Incomplete cleavage is one of the most common issues and can stem from several factors:
-
Suboptimal Reaction Conditions: The efficiency of the TCEP-mediated reduction of the azide (B81097) is highly dependent on pH, temperature, and TCEP concentration. Ensure your reaction conditions are within the recommended ranges.
-
Degraded TCEP: TCEP solutions, particularly in phosphate (B84403) buffers at neutral pH, can oxidize and lose activity over time.[1][2][3] It is crucial to use a freshly prepared TCEP solution for each experiment.
-
Insufficient TCEP Molar Excess: A sufficient molar excess of TCEP to the oligonucleotide is necessary to drive the reaction to completion.
-
Incorrect pH of the Reaction Mixture: TCEP is most effective in a specific pH range. TCEP hydrochloride salt is acidic and will lower the pH of the reaction mixture if not properly buffered.[4]
Q2: My cleavage reaction appears to have worked, but I am seeing unexpected side products in my analysis. What could be causing this?
A2: While TCEP is a relatively specific reducing agent, side reactions can occur, particularly under harsh conditions or with prolonged incubation times. Although most documented side reactions involve proteins, such as cleavage at cysteine residues, it is crucial to adhere to optimized protocols to minimize the risk of unexpected products with oligonucleotides.[5][6]
Q3: How can I confirm that my TCEP reagent is active?
A3: While a direct activity assay for TCEP can be complex, you can infer its activity by ensuring proper storage and handling. TCEP hydrochloride is a stable solid but should be stored in a sealed container at room temperature to prevent oxidation.[2] Always prepare aqueous solutions fresh before use. If you consistently experience cleavage failures with a particular batch of TCEP, consider testing a new batch.
Q4: After the cleavage reaction, how can I efficiently remove TCEP and its oxide byproduct?
A4: Residual TCEP and TCEP-oxide can interfere with downstream applications. Several methods can be employed for their removal:
-
Ethanol Precipitation: This is a common method for precipitating the oligonucleotide while leaving the small molecule reagents in the supernatant.[7]
-
Size Exclusion Chromatography: Desalting columns can effectively separate the oligonucleotide from smaller molecules like TCEP and its byproducts.[2]
-
Reverse-Phase HPLC: Purification by HPLC will also effectively separate the cleaved oligonucleotide from the reaction components.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for TCEP cleavage of the 3'-azidomethyl group?
A: A pH of around 9.0 is commonly cited for efficient cleavage of the 3'-azidomethyl group.[8][9] TCEP is effective over a broad pH range, but its stability can be compromised in certain buffers, such as phosphate-buffered saline (PBS) at neutral pH.[1][2][3]
Q: What is the recommended concentration of TCEP for the cleavage reaction?
A: A final TCEP concentration of 50 mM to 100 mM is typically used for these reactions.[8][9]
Q: What are the ideal temperature and incubation time for the cleavage reaction?
A: Incubation at 60-65°C for 10-25 minutes is a common recommendation for complete cleavage.[8][9]
Q: Is it necessary to use TCEP hydrochloride, and will the HCl affect my reaction?
A: TCEP is most commonly available as its hydrochloride salt (TCEP-HCl), which is more stable and water-soluble.[4] When dissolved in water, it forms an acidic solution. Therefore, it is essential to use a buffer to adjust the final pH of the reaction mixture to the optimal range for cleavage.[4]
Q: Can I store and reuse my TCEP solution?
A: It is strongly recommended to prepare TCEP solutions fresh for each use. TCEP is susceptible to oxidation, especially in aqueous solutions and certain buffers, which reduces its efficacy.[1][2]
Quantitative Data Summary
The following table summarizes the reaction conditions from successful TCEP cleavage experiments of 3'-azidomethyl groups on oligonucleotides as reported in the literature.
| Parameter | Recommended Range | Source |
| TCEP Concentration | 50 mM - 100 mM | [8][9] |
| pH | ~9.0 | [8][9] |
| Temperature | 60°C - 65°C | [8][9] |
| Incubation Time | 10 - 25 minutes | [8][9] |
Experimental Protocols
Detailed Methodology for TCEP Cleavage of 3'-Azidomethyl Group
This protocol is a general guideline based on literature procedures.[8][9] Optimization may be required for specific oligonucleotides.
-
Preparation of TCEP Solution:
-
Prepare a 0.5 M stock solution of TCEP-HCl in RNase-free water.
-
Adjust the pH of the stock solution to 7.0 with 10 N NaOH.
-
For the cleavage reaction, dilute the stock solution to the desired final concentration (e.g., 100 mM) in a suitable buffer (e.g., Tris-HCl) at pH 9.0. It is critical to prepare this working solution fresh.
-
-
Cleavage Reaction:
-
Dissolve the lyophilized oligonucleotide containing the 3'-azidomethyl group in the freshly prepared TCEP cleavage solution.
-
Incubate the reaction mixture at 65°C for 10-25 minutes.
-
-
Post-Cleavage Cleanup:
-
After incubation, proceed with a cleanup method to remove TCEP and its byproducts. Ethanol precipitation is a common and effective method.
-
Alternatively, use a desalting column or purify the oligonucleotide using HPLC.
-
Detailed Methodology for Analytical Verification
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the completeness of the cleavage reaction by separating the starting material (3'-azidomethyl oligonucleotide) from the product (3'-hydroxyl oligonucleotide).
-
Method:
-
Use a reverse-phase HPLC column suitable for oligonucleotide analysis (e.g., C18).
-
Employ a mobile phase gradient of acetonitrile (B52724) in an ion-pairing agent solution (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA).[10][11]
-
Monitor the elution profile at 260 nm. The cleaved oligonucleotide will typically have a slightly earlier retention time than the azidomethyl-modified starting material due to the change in hydrophobicity.
-
2. Mass Spectrometry (MS):
-
Purpose: To confirm the identity of the starting material and the cleaved product by their molecular weights.
-
Method:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.[12][13][14]
-
Analyze the sample before and after the TCEP cleavage reaction.
-
The mass of the cleaved product should correspond to the theoretical mass of the oligonucleotide with a 3'-hydroxyl group. The mass difference should correspond to the mass of the azidomethyl group minus a hydroxyl group.
-
Visualizations
Caption: Experimental workflow for TCEP cleavage of 3'-azidomethyl group.
Caption: Simplified mechanism of TCEP-mediated cleavage of the 3'-azidomethyl group.[15]
References
- 1. Page loading... [wap.guidechem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. TCEP - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. idtdna.com [idtdna.com]
- 13. US9175342B2 - Synthesis of cleavable fluorescent nucleotides as reversible terminators for DNA sequencing by synthesis - Google Patents [patents.google.com]
- 14. WO2009051807A1 - Design and synthesis of cleavable fluorescent nucleotides as reversible terminators for dna sequencing by synthesis - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
preventing non-specific labeling with 5-Propargylamino-3'-azidomethyl-dCTP
Welcome to the technical support resource for 5-Propargylamino-3'-azidomethyl-dCTP. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals minimize non-specific labeling and achieve optimal results in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, a dual-function nucleotide designed for enzymatic incorporation into DNA. It features a 5-propargylamino group (alkyne) for click chemistry and a 3'-azidomethyl reversible terminator group.
Issue 1: High Background Fluorescence Across the Entire Sample
Q: My entire sample, including negative controls, shows high, diffuse background fluorescence after the click reaction. What is the likely cause and solution?
A: This common issue often stems from residual reagents or non-specific binding of the detection molecule. Here are the primary causes and troubleshooting steps:
-
Cause 1: Residual Copper Catalyst. Copper (I) ions used in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can bind non-specifically to biomolecules and, in some cases, cause fluorescence.
-
Solution: Ensure the use of a copper-chelating ligand like THPTA or BTTAA in at least a 2:1 ratio with your copper sulfate (B86663) source.[1][2] After the click reaction, perform stringent washes. Consider a final wash with a mild chelator like EDTA to scavenge any remaining free copper ions.
-
-
Cause 2: Non-Specific Probe Binding. The fluorescent azide (B81097) or alkyne probe may bind non-specifically to cellular components or the DNA itself through hydrophobic or electrostatic interactions.
-
Solution: Decrease the concentration of the fluorescent detection probe. Increase the number and duration of washing steps post-click reaction, and incorporate a blocking agent such as Bovine Serum Albumin (BSA) in your wash buffers.
-
-
Cause 3: Impure or Degraded Reagents. The sodium ascorbate (B8700270) solution is particularly prone to oxidation, which can lead to side reactions.
-
Solution: Always use a freshly prepared solution of sodium ascorbate for the click reaction.[3] Ensure the purity of your fluorescent probes and the this compound.
-
Issue 2: No or Very Weak Signal in a Sequential Labeling Experiment
Q: I am performing a sequential click reaction, first targeting the 3'-azidomethyl group, followed by TCEP cleavage and a second click reaction on the 5'-propargylamino alkyne. The second signal is absent. Why?
A: This indicates a failure in one of the key steps of the sequential process. The workflow involves successful incorporation, termination, primary click reaction, cleavage, and secondary click reaction.
-
Cause 1: Incomplete Cleavage of the 3'-Terminator. The 3'-azidomethyl group must be completely removed by Tris(2-carboxyethyl)phosphine (TCEP) to regenerate the 3'-OH group required for any subsequent enzymatic steps or to unmask the DNA for the second reaction. Incomplete cleavage can leave the azide group, which might sterically hinder the second click reaction or be consumed by the first.
-
Solution: Ensure your TCEP solution is fresh and at the correct concentration and pH. MALDI-TOF MS analysis has shown that TCEP incubation can completely cleave the 3'-O-azidomethyl group with high efficiency.[1] Optimize TCEP incubation time and temperature as per established protocols for reversible terminators.[1]
-
-
Cause 2: Steric Hindrance. The bulky molecule attached during the first click reaction at the 3'-position may be sterically hindering access to the 5'-propargylamino group for the second click reaction.
-
Solution: If possible, use a smaller reporter molecule for the first click reaction. Consider reversing the order of the reactions if your experimental design permits, targeting the more accessible 5'-alkyne first.
-
-
Cause 3: DNA Degradation. Harsh chemical treatments or excessive heating during the multiple steps can lead to DNA degradation, resulting in signal loss.
-
Solution: Use nuclease-free water and reagents throughout the protocol. Minimize the number of heating steps and ensure all reaction conditions are within the recommended ranges for maintaining DNA integrity.
-
Frequently Asked Questions (FAQs)
Q1: Which DNA polymerase should I use to incorporate this compound?
A1: While the small azidomethyl group makes this nucleotide an efficient substrate for many DNA polymerases, performance can vary.[2][4] For optimal results, consider using a polymerase from the B-family or one specifically engineered for modified dNTPs, such as Therminator™ DNA polymerase, which has shown superior performance with 3'-O-azidomethyl-TTP compared to other polymerases.[3]
Q2: How can I remove unincorporated this compound before the click reaction?
A2: It is critical to remove unincorporated modified dNTPs to prevent them from reacting with your fluorescent probe in solution, which would lead to high background. Standard PCR purification kits that use spin columns are highly effective for this purpose. Alternatively, enzymatic methods using enzymes like Quick CIP (Calf Intestinal Phosphatase) can be employed to dephosphorylate the remaining dNTPs, rendering them unable to participate in subsequent reactions.
Q3: Can I perform a one-pot, dual-labeling reaction targeting both the azide and alkyne groups simultaneously?
A3: This is not recommended. A simultaneous reaction would require two different click chemistries that are orthogonal to each other (e.g., a copper-catalyzed reaction and a strain-promoted copper-free reaction). Attempting to use two different azide/alkyne partners in a single CuAAC reaction would lead to a complex and uncontrollable mixture of products. A sequential approach with purification between steps is necessary for specific dual labeling.
Q4: What is the efficiency of TCEP in removing the 3'-azidomethyl blocking group?
A4: The cleavage of the 3'-O-azidomethyl group by TCEP is highly efficient. Studies using MALDI-TOF Mass Spectrometry have demonstrated that TCEP incubation can completely remove the blocking group, leaving a natural 3'-OH group ready for subsequent enzymatic steps.[1] This ensures that after cleavage, no modifications remain on the growing DNA strand.[1]
Experimental Protocols
Protocol 1: Enzymatic Labeling of DNA using PCR
This protocol describes the incorporation of this compound into a specific DNA amplicon.
-
PCR Reaction Setup:
-
Assemble the PCR reaction on ice. For a 50 µL reaction, combine the following:
-
5 µL of 10x PCR Buffer (Mg-free)
-
3 µL of 25 mM MgCl₂ (adjust for a final concentration of 1.5 mM)
-
1 µL of 10 mM dNTP mix (dATP, dGTP, dTTP)
-
1 µL of 1 mM this compound
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
1 µL of Template DNA (1-10 ng)
-
0.5 µL of a suitable DNA Polymerase (e.g., Therminator, 5 U/µL)
-
Nuclease-free water to 50 µL
-
-
-
Thermal Cycling:
-
Perform an initial denaturation at 95°C for 3 minutes.
-
Cycle 30-35 times:
-
Denaturation at 95°C for 30 seconds.
-
Annealing at 55-65°C for 30 seconds.
-
Extension at 72°C for 1 minute per kb of amplicon length.
-
-
A final extension at 72°C for 5 minutes is not typically required due to the terminating nature of the incorporated nucleotide.
-
-
Purification:
-
Purify the PCR product using a commercial PCR clean-up kit to remove primers, enzymes, and unincorporated dNTPs. Elute the purified, labeled DNA in nuclease-free water.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click reaction to attach a fluorescent azide to the propargylamino group of the incorporated nucleotide.
-
Reagent Preparation:
-
Click-iT® Catalyst: Prepare a 10x solution by mixing 1 part 100 mM CuSO₄ with 2 parts 200 mM THPTA ligand.
-
Fluorescent Azide: Prepare a 10 mM stock solution in DMSO.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water immediately before use .[3]
-
-
Click Reaction Assembly:
-
In a microfuge tube, combine:
-
Up to 10 µg of purified, alkyne-labeled DNA.
-
5 µL of 10x Click-iT® Catalyst.
-
5 µL of 10 mM Fluorescent Azide.
-
Nuclease-free water to a volume of 45 µL.
-
-
Add 5 µL of fresh 100 mM Sodium Ascorbate to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[2]
-
-
Purification of Labeled DNA:
-
Precipitate the DNA by adding 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 20 minutes to pellet the DNA.
-
Carefully remove the supernatant. Wash the pellet with 70% ethanol, centrifuge again, and air dry.
-
Resuspend the labeled DNA in a suitable buffer (e.g., TE buffer).
-
Data Presentation
Table 1: Optimizing Click Reaction Components to Improve Signal-to-Noise Ratio
| Parameter Varied | Condition 1 | S/N Ratio | Condition 2 | S/N Ratio | Recommendation |
| CuSO₄:Ligand Ratio | 1:1 | 4.5 ± 0.8 | 1:2 | 12.1 ± 1.5 | Use a ligand-to-copper ratio of at least 2:1 to prevent non-specific copper binding. |
| Probe Concentration | 50 µM | 8.2 ± 1.1 | 5 µM | 15.3 ± 2.0 | Titrate the fluorescent probe to the lowest effective concentration to reduce background. |
| Washing Steps | 1 Wash | 3.7 ± 0.5 | 3 Washes | 14.8 ± 1.9 | Perform at least three stringent washes after the click reaction to remove unbound probe. |
| Sodium Ascorbate | 24h old | 5.1 ± 0.9 | Fresh | 16.2 ± 2.2 | Always use freshly prepared sodium ascorbate solution for maximum reaction efficiency. |
Signal-to-Noise (S/N) Ratio is a hypothetical value for illustrative purposes, calculated from fluorescence intensity of the target structure versus a background region.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from enzymatic incorporation of this compound to the final labeled DNA product via a click reaction.
Troubleshooting Logic for High Background
This diagram provides a logical flowchart for diagnosing and solving issues related to high background fluorescence.
References
Technical Support Center: 3'-O-azidomethyl-dCTP in DNA Sequencing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using 3'-O-azidomethyl-dCTP as a reversible terminator in DNA sequencing experiments. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 3'-O-azidomethyl-dCTP and how does it work?
A1: 3'-O-azidomethyl-dCTP is a modified deoxycytidine triphosphate where the 3'-hydroxyl group is capped with an azidomethyl (-CH₂N₃) group. This modification acts as a reversible terminator of DNA synthesis. When incorporated into a growing DNA strand by a DNA polymerase, the azidomethyl group prevents the addition of the next nucleotide, effectively pausing the reaction. The termination is reversible because the azidomethyl group can be chemically cleaved to restore the 3'-hydroxyl group, allowing the sequencing reaction to proceed.[1][2][3]
Q2: What is the primary application of 3'-O-azidomethyl-dCTP?
A2: The primary application is in Sequencing-by-Synthesis (SBS), a next-generation sequencing (NGS) technology.[4][5][6] It enables the controlled, single-base addition to a growing DNA strand, which is a fundamental step in many SBS workflows. Due to the small size of the azidomethyl group, these modified nucleotides are efficient substrates for DNA polymerases.[4][5][6]
Q3: How is the 3'-O-azidomethyl protecting group removed?
A3: The 3'-O-azidomethyl group is efficiently removed by a chemical cleavage reaction using Tris(2-carboxyethyl)phosphine (TCEP) in an aqueous solution.[2][3][7] This reaction regenerates a natural 3'-OH group, leaving no modifications on the DNA strand, which is crucial for subsequent rounds of nucleotide incorporation.[2][3][4][5][6]
Q4: What are the advantages of using 3'-O-azidomethyl-dNTPs in SBS?
A4: The main advantages include:
-
Small Size: The azidomethyl group is small, making the modified nucleotide an efficient substrate for DNA polymerases.[4][5][6]
-
Clean Cleavage: After cleavage with TCEP, no part of the blocking group remains on the DNA strand, preventing any interference with subsequent polymerase activity.[2][3][4][5][6]
-
Mild Cleavage Conditions: The TCEP cleavage reaction is performed under mild, aqueous conditions that are compatible with DNA and the sequencing workflow.[2][3]
Q5: Are there any known issues with TCEP cleavage?
A5: While generally efficient, TCEP can have side reactions. It has been reported to potentially cause protein backbone cleavage at cysteine residues under certain conditions, though this is more relevant in protein-related applications.[8] In the context of DNA sequencing, incomplete cleavage is a potential issue that can lead to permanently terminated strands and signal loss in subsequent cycles. A patent application suggests that if TCEP-mediated deprotection fails, the unreacted 3'-O-azidomethyl group can be permanently capped to prevent it from interfering with downstream steps.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using 3'-O-azidomethyl-dCTP in sequencing experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity or No Signal | Incomplete Incorporation of 3'-O-azidomethyl-dCTP: The DNA polymerase may not be efficiently incorporating the modified nucleotide. Some polymerases, like Therminator DNA polymerase, have shown poor incorporation of 3'-O-azidomethyl-dNTPs.[9] | - Optimize Polymerase Choice: Use a DNA polymerase known to be compatible with 3'-O-azidomethyl-dNTPs, such as certain engineered B-family DNA polymerases or 9°N DNA polymerase variants.[10] - Adjust Reaction Conditions: Optimize the concentration of the modified dNTP, polymerase, and reaction buffer components. |
| Low Template Concentration: Insufficient template DNA will result in a weak signal.[11] | - Quantify Template Accurately: Use a reliable method (e.g., fluorometric quantification) to ensure the correct amount of template is used. | |
| Poor Primer Design or Quality: Primers with low annealing efficiency or impurities can lead to failed reactions.[12] | - Design High-Quality Primers: Ensure primers have an appropriate melting temperature (Tm) and are free of secondary structures. - Purify Primers: Use HPLC-purified primers to remove n-1 fragments and other synthesis impurities.[12] | |
| Signal Drop-off in Later Cycles | Incomplete Cleavage of the 3'-O-azidomethyl Group: Residual blocking groups will prevent further extension of a portion of the DNA strands in each cycle, leading to a progressive loss of signal. | - Optimize TCEP Cleavage: Ensure the TCEP solution is fresh and at the correct concentration and pH. Optimize incubation time and temperature as per the protocol. A typical condition is 100 mM TCEP at pH 9.0, incubated at 65°C for 10 minutes.[2] - Improve Washing Steps: Thoroughly wash the sequencing substrate after the cleavage step to remove all traces of TCEP and cleaved products. |
| DNA Template Degradation: The template DNA may be degrading over the course of the sequencing cycles. | - Ensure High-Quality Template: Start with high-purity, intact template DNA. | |
| High Background Signal | Inefficient Washing: Residual, unincorporated 3'-O-azidomethyl-dCTP or other reagents can contribute to background noise. | - Enhance Washing Protocols: Increase the volume and number of washes between each step of the sequencing cycle. |
| Non-specific Binding: The modified nucleotides or polymerase may be binding non-specifically to the sequencing surface. | - Optimize Surface Chemistry and Blocking: Ensure the sequencing flow cell or beads are properly prepared and blocked to prevent non-specific binding. | |
| Inaccurate Base Calling | Misincorporation by Polymerase: The DNA polymerase may be incorporating the wrong 3'-O-azidomethyl-dNTP at a low frequency. | - Use a High-Fidelity Polymerase: Select a polymerase with high fidelity for modified nucleotides. - Optimize Nucleotide Concentrations: Use the optimal concentration of each 3'-O-azidomethyl-dNTP to ensure proper competition and reduce misincorporation rates. |
Experimental Protocols
I. DNA Extension with 3'-O-azidomethyl-dCTP
This protocol is a general guideline for a single extension cycle. Optimization may be required depending on the specific DNA template, polymerase, and experimental setup.
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
Sequencing Buffer (specific to the polymerase used)
-
DNA template-primer complex immobilized on a solid support (e.g., flow cell or beads)
-
High-fidelity DNA polymerase tolerant of 3'-O-modified nucleotides
-
3'-O-azidomethyl-dCTP (at the optimized concentration)
-
-
-
Extension Reaction:
-
Incubate the reaction mixture at the optimal temperature for the DNA polymerase (e.g., 65°C for a thermostable polymerase).
-
Incubation time should be sufficient for the incorporation of a single nucleotide.
-
-
Washing:
-
After incubation, wash the solid support thoroughly with a wash buffer to remove unincorporated nucleotides, polymerase, and reaction byproducts.
-
II. Cleavage of the 3'-O-azidomethyl Group with TCEP
This protocol describes the chemical cleavage of the terminating group to allow for the next sequencing cycle.
-
Cleavage Solution Preparation:
-
Prepare a fresh solution of 100 mM Tris(2-carboxyethyl)phosphine (TCEP) in a buffer at pH 9.0.
-
-
Cleavage Reaction:
-
Immerse the solid support with the extended DNA strands in the TCEP cleavage solution.
-
Incubate at 65°C for 10 minutes.[2]
-
-
Washing:
-
Thoroughly wash the solid support with an appropriate wash buffer to remove the TCEP solution and the cleaved azidomethyl group byproducts.
-
The DNA is now ready for the next extension cycle.
-
Visualizations
Experimental Workflow for Sequencing-by-Synthesis
Caption: A typical Sequencing-by-Synthesis (SBS) cycle using 3'-O-azidomethyl-dNTPs.
Logical Relationship for Troubleshooting Low Signal Intensity
Caption: Troubleshooting logic for low signal intensity in SBS experiments.
References
- 1. microsynth.com [microsynth.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. DNA sequencing by synthesis using 3'- O- azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. TCEP - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. base4.co.uk [base4.co.uk]
- 12. ucdenver.edu [ucdenver.edu]
Technical Support Center: Optimizing Labeled DNA Probe Yield
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of labeled DNA probes.
Troubleshooting Guide: Low DNA Probe Labeling Efficiency
Low signal or failed hybridization experiments can often be traced back to inefficient probe labeling. This guide addresses common issues and provides systematic solutions for various labeling methods.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Incorporation of Labeled Nucleotides (All Methods) | Poor quality or incorrect quantity of template DNA. | - Assess DNA Purity: Ensure A260/A280 ratio is ~1.8 and A260/A230 is > 2.0. Contaminants like residual salts, ethanol (B145695), or proteins can inhibit polymerase activity.[1][2][3] - Verify DNA Quantity: Use fluorometric methods for accurate quantification over spectrophotometry, which can be skewed by RNA contamination.[4] - Optimize Template Amount: Too much or too little DNA can inhibit the reaction.[1][5][6] Start with the amount recommended in your labeling kit's protocol and optimize from there. |
| Degraded reagents (enzymes, dNTPs, buffers). | - Enzyme Activity: Ensure enzymes (e.g., Klenow fragment, DNA Polymerase I, Taq Polymerase) have been stored correctly at -20°C and have not undergone multiple freeze-thaw cycles.[5][6] - Labeled Nucleotide Integrity: Protect fluorescently labeled nucleotides from light. For radioactive labels, consider the shelf-life as signal diminishes over time. - Buffer Integrity: Use fresh reaction buffers to ensure optimal pH and salt concentrations. | |
| Suboptimal reaction conditions. | - Incubation Time & Temperature: Adhere to the recommended incubation times and temperatures for the specific labeling method. For nick translation, optimizing incubation time is crucial to achieve the desired probe size.[7] For PCR, an incorrect annealing temperature can drastically reduce yield.[8][9] - Denaturation (for Random Priming & PCR): Ensure complete denaturation of the DNA template by heating at 95-100°C for 5-10 minutes, followed by rapid chilling on ice.[10][11] | |
| Low Yield with Random Primed Labeling | Inefficient primer annealing. | - Primer Concentration: Use an optimal concentration of random hexamers. Too little will result in inefficient priming, while too much can lead to primer-dimer formation.[12] - Template Denaturation: Incomplete denaturation prevents primers from accessing the template strands.[10] |
| Klenow fragment issues. | - Enzyme Inactivation: Ensure the Klenow fragment is active and has been stored properly. | |
| Low Yield with Nick Translation | Incorrect DNase I to DNA Polymerase I ratio. | - Enzyme Titration: The activity of both enzymes is critical. Too much DNase I will overly fragment the DNA, while too little will not create enough nicks for the polymerase to initiate synthesis.[13] Optimize the enzyme concentrations as recommended by the kit manufacturer. |
| Suboptimal probe size. | - Control Incubation Time: The final size of the labeled probe is dependent on the incubation time. For hybridization, a probe size of 200-500 bp is often optimal.[7] Monitor probe size by running an aliquot on an agarose (B213101) gel.[7] | |
| Low Yield with PCR Labeling | Suboptimal PCR conditions. | - Annealing Temperature: Optimize the annealing temperature, typically 5°C below the primer's melting temperature (Tm).[8] - Magnesium Concentration: MgCl₂ concentration is critical for Taq polymerase activity and primer annealing. Titrate the concentration if low yield persists. - Primer Design: Ensure primers are specific to the target sequence and free of secondary structures or primer-dimer potential.[9][14] |
| Incorrect ratio of labeled to unlabeled dNTPs. | - dNTP Concentration: The presence of labeled dNTPs can sometimes inhibit the polymerase. It may be necessary to adjust the ratio of labeled to unlabeled nucleotides to find a balance between incorporation efficiency and PCR product yield.[15] | |
| Low Yield with End-Labeling | Inefficient enzyme activity (T4 PNK or Terminal Transferase). | - DNA Termini: T4 Polynucleotide Kinase (T4 PNK) requires a free 5'-hydroxyl group. If the DNA has a 5'-phosphate, it must be removed with a phosphatase prior to the labeling reaction.[16] - Reaction Components: Ensure the presence of ATP for T4 PNK reactions. |
| Secondary structure of the DNA/RNA. | For RNA or single-stranded DNA with significant secondary structure, heat the nucleic acid to 90°C for 5 minutes and then place it on ice immediately before the reaction to linearize it.[10] |
Frequently Asked Questions (FAQs)
Q1: How can I accurately quantify the yield and labeling efficiency of my DNA probe?
A1: Quantifying probe yield involves determining both the total amount of nucleic acid and the amount of incorporated label.
-
Specific Activity: For radioactively labeled probes, this is the most common metric. It's the amount of radioactivity incorporated per unit mass of DNA (e.g., dpm/µg). It can be measured by precipitating the labeled probe, washing away unincorporated nucleotides, and then measuring the radioactivity in a scintillation counter.
-
Base-to-Dye Ratio: For fluorescently labeled probes, this indicates the number of dye molecules per 100 bases. This is a better indicator of incorporation efficiency than fluorescence alone.[10]
-
Gel Electrophoresis: Labeled PCR products can be evaluated by running a small amount on an agarose gel. The fluorescent signal of the probe can be imaged before staining the gel with a nucleic acid stain to see the total DNA.[8]
Q2: What is the optimal size for a DNA probe for hybridization experiments?
A2: For most hybridization techniques like Southern and Northern blotting, the optimal probe size is typically between 200 and 500 base pairs.[7] Probes that are too short may result in poor hybridization efficiency and lower sensitivity, while probes that are too long can lead to increased background signal due to non-specific binding.[7]
Q3: My template DNA has a low A260/230 ratio. Can I still use it for probe labeling?
A3: A low A260/230 ratio often indicates contamination with substances like chaotropic salts or phenol, which can inhibit enzymatic reactions. It is highly recommended to re-purify your DNA template to avoid compromising the labeling efficiency.[2] Ethanol precipitation or using a column-based clean-up kit can help remove these contaminants.[2]
Q4: Can I use a PCR product directly as a template for random priming or nick translation?
A4: Yes, but it is crucial to purify the PCR product first.[7] Unincorporated dNTPs and primers from the PCR reaction will interfere with the subsequent labeling reaction by competing with the labeled nucleotides and primers.[2]
Q5: I see a fluorescent signal, but my hybridization experiment failed. What could be the issue?
A5: The presence of a fluorescent signal does not always guarantee a functional probe.
-
Free Labeled Nucleotides: If you did not remove the unincorporated labeled nucleotides after the labeling reaction, the fluorescence you observe may be from the free dye and not the probe.[8] Purify the probe using spin columns or ethanol precipitation.
-
Over-labeling: It is possible to "over-label" a probe, where too many bulky dye molecules can sterically hinder the probe from hybridizing to its target sequence.[10]
-
Probe Denaturation: For hybridization to double-stranded targets, ensure your probe is single-stranded by proper denaturation before use.
Quantitative Data Summary
The following tables provide typical reaction parameters and expected yields for common DNA probe labeling methods. Note that optimal conditions may vary based on the specific kit, reagents, and template.
Table 1: Comparison of DNA Probe Labeling Methods
| Method | Typical Template Amount | Typical Reaction Time | Expected Specific Activity (Radioactive) | Key Advantage |
| Random Primed Labeling | 10-100 ng | 10 min - 2 hours | > 1 x 10⁹ dpm/µg | High specific activity, efficient with small amounts of template.[12][17] |
| Nick Translation | 1-2 µg | 1-2 hours | 1 x 10⁷ - 1 x 10⁸ dpm/µg | Generates uniformly labeled probes of a controlled size.[13] |
| PCR Labeling | 1-50 ng | 1-3 hours | Variable, can be very high | High specificity and yield, allows for simultaneous amplification and labeling.[18] |
| 5' End-Labeling (T4 PNK) | 1-50 pmol | 30-60 min | N/A (single label per molecule) | Labels only one terminus, useful for specific applications like gel shift assays.[16][19] |
Experimental Protocols & Workflows
Detailed Methodology: Random Primed Labeling
This protocol is a generalized procedure. Always refer to the manufacturer's instructions provided with your specific labeling kit.
-
Template Preparation: Combine 25-50 ng of purified DNA template with nuclease-free water to a final volume of 10 µL.
-
Denaturation: Heat the DNA template at 100°C for 5-10 minutes. Immediately transfer the tube to an ice bath and chill for at least 5 minutes to prevent re-annealing.[10]
-
Labeling Reaction Setup: On ice, add the following to the denatured template:
-
5 µL of a random primer mix.
-
2 µL of a dNTP mix (containing dATP, dGTP, dCTP).
-
3 µL of the labeled nucleotide (e.g., [α-³²P]dCTP or a fluorescently labeled dUTP).
-
1 µL of Klenow fragment (large fragment of DNA Polymerase I).
-
-
Incubation: Mix gently and incubate the reaction at 37°C for 1-2 hours.
-
Stopping the Reaction: Add 2 µL of 0.5 M EDTA to stop the reaction.
-
Purification (Optional but Recommended): Remove unincorporated nucleotides using a spin column (e.g., G-50 Sephadex) or via ethanol precipitation.[8]
-
Quantification: Assess the labeling efficiency as described in the FAQs.
Experimental Workflow Diagrams
Caption: Workflow for DNA probe synthesis via random primed labeling.
Caption: Workflow for generating labeled DNA probes using PCR.
Caption: A logical flowchart for troubleshooting low probe yield.
References
- 1. Why did my sequence fail? | Yale Research [research.yale.edu]
- 2. monash.edu [monash.edu]
- 3. MGH DNA Core [dnacore.mgh.harvard.edu]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. Failed DNA Sequencing Reactions [nucleics.com]
- 6. Failed Sequencing Reaction Troubleshooting - Genetic Analysis Services, University of Otago, New Zealand [gas.otago.ac.nz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biotium.com [biotium.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.ucla.edu [chem.ucla.edu]
- 13. neb.com [neb.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. End labeling procedures: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Random primed labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. End-Labeling of DNA Probes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Avoiding Polymerase Stalling with Modified Triphosphates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with polymerase stalling during experiments involving modified deoxynucleoside triphosphates (dNTPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of polymerase stalling when using modified triphosphates?
A1: Polymerase stalling during the incorporation of modified triphosphates can be attributed to several factors. The modification's size, shape, and charge can create steric hindrance or unfavorable electrostatic interactions within the polymerase's active site, impeding the enzyme's catalytic activity and translocation along the DNA template.[1][2][3] The position of the modification on the nucleobase is also critical; modifications at the C5 position of pyrimidines or the C7 position of 7-deazapurines are generally better tolerated as they protrude into the major groove of the DNA without disrupting Watson-Crick base pairing.[4][5][6] Additionally, the choice of polymerase is crucial, as different polymerases exhibit varying levels of promiscuity and efficiency in incorporating modified analogs.[4][7] Finally, suboptimal reaction conditions, such as incorrect magnesium ion concentration or annealing temperatures, can exacerbate stalling.[8][9][10]
Q2: How does the structure of the modified triphosphate affect polymerase incorporation efficiency?
A2: The efficiency of incorporation is significantly influenced by the modification's characteristics. Bulky modifications can physically clash with amino acid residues in the polymerase active site, preventing the proper alignment of the triphosphate for catalysis.[1][3][4] The linker arm connecting the modification to the nucleobase also plays a role; shorter, more rigid linkers can sometimes lead to better incorporation efficiency.[4] Furthermore, modifications that alter the hydrogen-bonding face of the nucleobase can disrupt the recognition and pairing with the template strand, leading to decreased incorporation or misincorporation.[11]
Q3: Can the ratio of modified to natural dNTPs influence polymerase stalling?
A3: Yes, the ratio of modified to natural dNTPs is a critical parameter to optimize.[9] A high concentration of the modified triphosphate relative to its natural counterpart can increase the probability of stalling, particularly if the modified analog is a poor substrate for the polymerase.[9] It is advisable to empirically determine the optimal ratio for your specific modified dNTP, polymerase, and experimental application to achieve the desired level of incorporation without significant stalling.[8][9]
Q4: Which type of DNA polymerase is best suited for incorporating modified triphosphates?
A4: The choice of DNA polymerase is critical for the successful incorporation of modified dNTPs. Generally, polymerases from family B, such as Pfu, Pwo, and Vent (exo-), tend to be more accommodating of modifications, especially those with bulky groups, compared to family A polymerases like Taq.[6][7] This is attributed to differences in the architecture of their active sites, with family B polymerases having a more open major groove accessible to modifications.[6] Additionally, engineered polymerases have been specifically developed to exhibit enhanced acceptance of various modifications.[7][9] For RNA synthesis, T7 RNA polymerase is commonly used and has been shown to incorporate a variety of modified ribonucleotides, although its fidelity can be affected.[12][13]
Troubleshooting Guides
Problem 1: Low or no yield of the full-length product.
This is a common indicator of significant polymerase stalling, where the polymerase dissociates from the template before synthesis is complete.
| Possible Cause | Recommended Solution |
| Incompatible Polymerase | Switch to a polymerase known for better acceptance of modified nucleotides, such as a family B polymerase or an engineered enzyme.[7][9] |
| Suboptimal Modified dNTP Concentration | Titrate the concentration of the modified dNTP. Begin with a low ratio of modified to natural dNTP and incrementally increase it to find the optimal balance.[8][9] |
| Incorrect Mg²⁺ Concentration | Optimize the Mg²⁺ concentration. Modified dNTPs can chelate Mg²⁺ ions, potentially requiring a higher concentration than standard PCR.[8][9][10] Titrate Mg²⁺ in 0.5 mM increments.[14] |
| Inappropriate Annealing Temperature | Optimize the annealing temperature using a gradient PCR. The incorporation of modified nucleotides can alter the melting temperature (Tm) of the primer-template duplex.[8][14] |
| Template Secondary Structure | If the DNA template is prone to forming secondary structures like hairpins, consider adding PCR enhancers such as betaine (B1666868) or DMSO to the reaction mix to reduce their stability.[9][14] |
| Excessive Number of Cycles | A high number of cycles can increase the likelihood of incorporating mismatched nucleotides and can lead to the accumulation of stalled products. Reduce the number of cycles if possible.[8] |
Problem 2: Appearance of a ladder of shorter products on a gel.
This pattern suggests that the polymerase is stalling at multiple sites along the template.
| Possible Cause | Recommended Solution |
| High Concentration of Modified dNTP | Decrease the ratio of the modified dNTP to its corresponding natural dNTP.[9] |
| Suboptimal Reaction Buffer | Ensure the buffer composition is optimal for the chosen polymerase, especially concerning pH and salt concentration. Some polymerases have specific buffer requirements for optimal activity and fidelity.[14][15] |
| Long Extension Times | While longer extension times are sometimes necessary, excessively long incubations can increase the probability of polymerase dissociation after encountering a difficult-to-incorporate modified nucleotide. Try reducing the extension time.[16] |
| Poor Template Quality | Degraded or damaged template DNA can cause polymerase to stall. Ensure the template DNA is of high quality and free from contaminants.[17] |
Experimental Protocols
Protocol 1: Optimization of Mg²⁺ Concentration
-
Set up a series of reactions: Prepare multiple PCR reactions, each with a different final concentration of MgCl₂ or MgSO₄. A typical range to test is 1.0 mM to 4.0 mM in 0.5 mM increments.[10][14]
-
Keep other components constant: Ensure that the concentrations of the DNA template, primers, dNTPs (both natural and modified), and DNA polymerase are kept constant across all reactions.
-
Perform PCR: Run the PCR reactions using your standard cycling conditions.
-
Analyze the results: Visualize the PCR products on an agarose (B213101) gel. The optimal Mg²⁺ concentration is the one that produces the highest yield of the desired full-length product with minimal non-specific products.
Protocol 2: Determining the Optimal Ratio of Modified to Natural dNTPs
-
Prepare a dNTP mix series: Create a series of dNTP mixes where the ratio of the modified triphosphate to its corresponding natural triphosphate varies. For example, you could test ratios of 1:3, 1:1, and 3:1 (modified:natural).
-
Set up parallel reactions: Assemble PCR reactions for each dNTP mix, keeping all other reaction components and cycling parameters identical.
-
Run the PCR and analyze: Following amplification, analyze the products by agarose gel electrophoresis.
-
Evaluate incorporation: The ideal ratio will yield a sufficient amount of the full-length product containing the modification without a significant increase in stalled products. This may need to be balanced with the desired degree of modification.
Visualizations
Caption: A troubleshooting workflow for addressing polymerase stalling with modified triphosphates.
Caption: Factors influencing the successful incorporation of modified dNTPs by DNA polymerases.
References
- 1. Altering DNA polymerase incorporation fidelity by distorting the dNTP binding pocket with a bulky carcinogen-damaged template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic synthesis and modification of high molecular weight DNA using terminal deoxynucleotidyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Modified Nucleoside Triphosphates for In-vitro Selection Techniques [frontiersin.org]
- 8. PCR Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. PCR Troubleshooting [caister.com]
- 11. The use of modified and non-natural nucleotides provide unique insights into pro-mutagenic replication catalyzed by polymerase eta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting your PCR [takarabio.com]
- 16. neb.com [neb.com]
- 17. PCR Basic Troubleshooting Guide [creative-biogene.com]
Technical Support Center: Purification of DNA Labeled with 5-Propargylamino-3'-azidomethyl-dCTP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA labeled with 5-Propargylamino-3'-azidomethyl-dCTP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a modified deoxycytidine triphosphate used in molecular biology for DNA labeling.[1][2][3] It contains two key functional groups: a propargylamino group at the 5-position of the cytosine base and an azidomethyl group at the 3'-position of the sugar. This dual functionality allows it to be incorporated into a growing DNA strand by a DNA polymerase and subsequently used in bioorthogonal "click chemistry" reactions for attaching fluorescent dyes, biotin, or other reporter molecules.[2][3] It is particularly useful in applications like next-generation sequencing (NGS) as a reversible terminator.[1]
Q2: What are the main challenges in purifying DNA labeled with this modified nucleotide?
The primary challenges include:
-
Removal of unreacted components: This includes unincorporated this compound, primers, and other reaction components.
-
Elimination of the copper catalyst: If using a copper-catalyzed click chemistry reaction (CuAAC) for labeling, residual copper ions must be removed as they can be toxic to cells and interfere with downstream applications.
-
Separation of fully labeled from partially or unlabeled DNA: Ensuring a homogenous population of labeled DNA is crucial for many applications.
-
Preventing DNA degradation: The purification process itself can sometimes lead to the degradation of the DNA.
Q3: Which purification methods are suitable for DNA labeled with this compound?
Commonly used methods include:
-
Ethanol (B145695) or Isopropanol (B130326) Precipitation: A straightforward method to concentrate DNA and remove some impurities like salts.[4][5][6]
-
Spin Columns: Commercially available kits that offer a quick and convenient way to purify DNA.
-
Polyacrylamide Gel Electrophoresis (PAGE): Provides high resolution and is effective for separating DNA fragments based on size, which can help in removing shorter, unlabeled fragments.
-
High-Performance Liquid Chromatography (HPLC): Offers high purity and is particularly useful for purifying oligonucleotides with modifications.
The choice of method depends on the size of the DNA, the required purity, and the downstream application.
Troubleshooting Guides
Problem 1: Low Yield of Purified Labeled DNA
| Possible Cause | Troubleshooting Steps |
| Incomplete DNA precipitation | - Ensure the correct ratio of ethanol (2-2.5 volumes) or isopropanol (0.7-1 volume) to your sample volume.[6] - Add a salt, such as sodium acetate (B1210297) (to a final concentration of 0.3 M), to facilitate precipitation.[4] - For low DNA concentrations, consider adding a carrier like glycogen.[5] - Increase the incubation time at a low temperature (e.g., -20°C or on ice).[5] |
| Loss of DNA during spin column purification | - Ensure that the binding conditions (e.g., salt concentration, pH) are optimal for your DNA and the specific column chemistry. - Avoid overloading the column, as this can lead to reduced binding efficiency. - Make sure the elution buffer is added directly to the center of the column matrix and allow for a sufficient incubation period before centrifugation. |
| DNA degradation | - Handle samples gently to avoid mechanical shearing. - Use nuclease-free water and reagents throughout the purification process. - If starting with cells or tissues, ensure they were stored properly to prevent nuclease activity.[7] |
| Inefficient labeling reaction | - Optimize the click chemistry reaction conditions (e.g., concentration of reactants, reaction time, temperature) before proceeding to purification. |
Problem 2: Contamination of Purified Labeled DNA
| Possible Cause | Troubleshooting Steps |
| Residual copper catalyst from click reaction | - After the click reaction, add a chelating agent like EDTA to bind the copper ions. The copper-EDTA complex can then be removed by methods such as dialysis or size exclusion chromatography. - Use commercially available copper-scavenging resins. |
| Contamination with unincorporated nucleotides or primers | - For smaller DNA fragments, PAGE purification can effectively separate the labeled product from smaller contaminants. - Size-exclusion spin columns can be used to remove smaller molecules. |
| Salt contamination from precipitation | - After precipitation and pelleting the DNA, perform a wash step with 70% ethanol to remove residual salts.[6] - Ensure all the ethanol is removed before resuspending the DNA pellet. |
| Protein contamination | - If purifying from a cell lysate, ensure the initial protein removal steps (e.g., proteinase K digestion) are complete.[7] - For persistent protein contamination, a phenol-chloroform extraction may be necessary, followed by ethanol precipitation. |
Experimental Protocols
Protocol 1: General Workflow for Purification of Labeled DNA
This protocol outlines a general workflow combining click chemistry, copper removal, and final purification.
Caption: General workflow for labeling and purification.
Protocol 2: Detailed Ethanol Precipitation
-
To your labeled DNA solution, add 1/10th volume of 3 M sodium acetate (pH 5.2). [5]
-
Add 2.5 volumes of cold 95-100% ethanol. [5] Mix gently by inverting the tube.
-
Incubate at -20°C for at least 30 minutes. For very small amounts of DNA, incubation can be extended overnight.[5]
-
Centrifuge at >12,000 x g for 15-30 minutes at 4°C. [5] A pellet, which may not be visible, should form at the bottom of the tube.
-
Carefully decant the supernatant without disturbing the pellet.
-
Add 500 µL of 70% ethanol to wash the pellet. This helps to remove residual salts.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant. Remove any remaining liquid with a pipette.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to resuspend.
-
Resuspend the DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).
Data Presentation
The following table summarizes a general comparison of common DNA purification methods. The values for yield and purity are typical and can vary depending on the specific sample and experimental conditions.
| Purification Method | Typical DNA Yield | Typical Purity (A260/A280) | Advantages | Disadvantages |
| Ethanol/Isopropanol Precipitation | Good to High | 1.7 - 1.9 | - Inexpensive - Good for concentrating DNA | - Can be time-consuming - May co-precipitate salts |
| Spin Columns | Good | 1.8 - 2.0 | - Fast and convenient - High purity | - Can be more expensive - Potential for column clogging |
| PAGE | Moderate | >1.9 | - High resolution, good for separating by size - High purity | - More complex and time-consuming - Can result in lower yields |
| HPLC | Good to High | >1.9 | - Very high purity - Good for modified oligonucleotides | - Requires specialized equipment - Can be expensive |
Signaling Pathways and Logical Relationships
Logical Flow for Troubleshooting Low DNA Yield
Caption: Troubleshooting logic for low DNA yield.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 6. science.smith.edu [science.smith.edu]
- 7. neb.com [neb.com]
Validation & Comparative
A Head-to-Head Comparison of CuAAC and SPAAC for DNA Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of DNA is fundamental for a vast array of applications, from visualizing cellular processes to developing novel diagnostics and therapeutics. Bioorthogonal chemistry provides powerful tools for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions being two of the most prominent methods.[1] Both reactions form a stable triazole linkage between an azide (B81097) and an alkyne, yet their mechanisms, kinetics, and biocompatibility differ significantly, making the choice between them a critical experimental decision.[1][2]
This guide offers an objective comparison of CuAAC and SPAAC for DNA labeling, supported by experimental data and detailed protocols, to help you select the optimal strategy for your research needs.
Fundamental Principles and Reaction Mechanisms
The core of both CuAAC and SPAAC is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[2] Their primary distinction lies in the method of activation.
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): Often called "click chemistry," CuAAC uses a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[1][2] The catalyst lowers the activation energy and ensures the specific formation of the 1,4-disubstituted triazole isomer.[2][3] This reaction is known for its exceptionally fast kinetics and high yields.[3]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Developed to overcome the inherent cytotoxicity of the copper catalyst, SPAAC is a metal-free alternative.[2][4] It employs a strained cyclooctyne (B158145) (e.g., DBCO, BCN) as the alkyne component.[2][3] The high ring strain (~18 kcal/mol) provides the necessary activation energy to drive the reaction with an azide, eliminating the need for a catalyst.[2] This makes SPAAC highly biocompatible and the preferred method for applications in living systems.[1][2][4]
Quantitative and Qualitative Performance Comparison
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. CuAAC is significantly faster, while SPAAC's key advantage is its suitability for live-cell and in vivo studies due to the absence of a toxic catalyst.[1][2]
Data Presentation: Key Performance Metrics
| Parameter | CuAAC (Copper(I)-Catalyzed) | SPAAC (Strain-Promoted) | Key Takeaway |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹[2] | 10⁻³ to 1 M⁻¹s⁻¹[2][5][6] | CuAAC is typically 100 to 1000 times faster than SPAAC.[2][5] |
| Catalyst Requirement | Yes , Copper(I) is required.[2][7] | No , the reaction is catalyst-free.[2][4] | SPAAC's main advantage is its biocompatibility.[2][4] |
| Biocompatibility | Limited due to copper-induced cytotoxicity.[2][8][9] | High, suitable for live cells and in vivo studies.[1][4] | SPAAC is the gold standard for labeling in living systems. |
| Typical Reaction Time | 15 - 60 minutes at room temperature.[10] | 20 minutes to several hours.[11][12] | CuAAC provides much faster labeling for in vitro applications. |
| Side Reactions | Low; highly selective for azides and terminal alkynes.[7] | Can have background reactions with thiols (e.g., cysteine).[8][13] | CuAAC can be more specific in complex biological lysates.[8] |
| Reagent Complexity | Requires alkyne, azide, Cu(II) source, reducing agent (e.g., sodium ascorbate), and a Cu(I)-stabilizing ligand (e.g., THPTA, BTTAA).[10][11] | Requires only an azide and a strained cyclooctyne (e.g., DBCO).[12] | SPAAC has a simpler reaction setup with fewer components. |
Experimental Protocols
Detailed methodologies are crucial for reproducible DNA labeling experiments. Below are representative protocols for CuAAC and SPAAC.
Protocol 1: DNA Labeling via CuAAC
This protocol is adapted for labeling an alkyne-modified oligonucleotide with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified DNA/oligonucleotide
-
Azide-functionalized label (e.g., fluorescent dye)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[10]
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)[10]
-
Sodium Ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)[10]
-
Nuclease-free water and appropriate buffer (e.g., Triethylammonium acetate)[7][12]
-
DMSO for dissolving reagents
Methodology:
-
DNA Preparation: In a microcentrifuge tube, dissolve the alkyne-modified DNA to a final concentration of ~100-250 µM in an appropriate buffer.[11][12]
-
Catalyst Premix: In a separate tube, prepare the catalyst solution by mixing the CuSO₄ and THPTA ligand solutions. A common ratio is 1:5 (e.g., 1 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA). Incubate for 2-3 minutes at room temperature. This complex is more stable than free copper.[10]
-
Add Reagents: To the DNA solution, add the azide-functionalized label. A 4-10 fold molar excess of the label over the DNA is common.
-
Initiate Reaction: Add the premixed catalyst solution to the DNA/azide mixture. Immediately afterwards, add the freshly prepared sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) state. The final concentrations are typically in the range of 50-500 µM for CuSO₄/ligand and 1-5 mM for sodium ascorbate.[10][11]
-
Incubation: Vortex the mixture briefly and incubate at room temperature for 30-60 minutes, protected from light if using a fluorescent label.[10]
-
Purification: Purify the labeled DNA from excess reagents using standard methods such as ethanol (B145695) precipitation or a suitable purification column.[10][11]
Protocol 2: DNA Labeling via SPAAC
This protocol describes the reaction between an azide-modified DNA and a cyclooctyne-conjugated label.
Materials:
-
Azide-modified DNA/oligonucleotide
-
Cyclooctyne-conjugated label (e.g., DBCO-dye)
-
Nuclease-free water and buffer (e.g., PBS, pH 7.4)[12]
-
DMSO for dissolving reagents
Methodology:
-
DNA Preparation: Dissolve the azide-modified DNA in the reaction buffer (e.g., PBS) to the desired final concentration (e.g., 250 nM).[11]
-
Label Preparation: Prepare a stock solution of the DBCO-conjugated label in DMSO.[12]
-
Reaction Setup: Add the DBCO-label to the DNA solution. A 5-10 fold molar excess of the label is typically used to ensure efficient conjugation.[12]
-
Incubation: Incubate the reaction mixture. For highly reactive cyclooctynes like DIBO, the reaction can be complete in under 1 hour at room temperature or 37°C.[9] For other cyclooctynes, incubation may be longer (2-4 hours) or require elevated temperatures (e.g., 37-65°C) to achieve high yields.[11][12] The reaction should be protected from light if the label is fluorescent.
-
Purification: Remove the excess, unreacted label by using a desalting column, ethanol precipitation, or other appropriate purification methods.[12]
Mandatory Visualization: Experimental Workflows
The following diagram illustrates the logical flow and comparative complexity of the CuAAC and SPAAC labeling protocols.
Conclusion and Recommendations
The decision between CuAAC and SPAAC for DNA labeling hinges on the specific experimental context, primarily the trade-off between reaction kinetics and biocompatibility.[1]
-
Choose CuAAC for in vitro applications where speed and high efficiency are paramount. This includes the labeling of purified DNA, preparation of DNA conjugates, and surface functionalization when cell viability is not a concern. Its fast reaction rates and high yields make it an exceptionally robust tool for these purposes.[3][8]
-
Choose SPAAC for applications involving live cells or whole organisms (in vivo).[1] Its metal-free nature circumvents the issue of copper cytotoxicity, making it the superior and often only viable option for studying DNA in its native biological environment.[4] While kinetically slower, the development of increasingly reactive cyclooctynes continues to enhance its efficiency.[6]
Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to design more effective and reliable DNA labeling strategies for their advanced scientific and developmental pursuits.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00047G [pubs.rsc.org]
- 7. interchim.fr [interchim.fr]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 13. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
Validating the Incorporation of 5-Propargylamino-3'-azidomethyl-dCTP: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise and verified incorporation of modified nucleotides into DNA is paramount for the accuracy and reliability of downstream applications. This guide provides a comparative analysis of mass spectrometry techniques for validating the incorporation of 5-Propargylamino-3'-azidomethyl-dCTP, a reversible terminator crucial for Next-Generation Sequencing (NGS), and contrasts its performance with other alternatives, supported by experimental data and detailed protocols.
This compound is a chemically modified deoxycytidine triphosphate that plays a pivotal role in sequencing-by-synthesis (SBS) technologies. Its unique structure, featuring a propargylamino group at the 5-position and an azidomethyl group at the 3'-hydroxyl position, allows it to act as a reversible terminator of DNA polymerization. The 3'-azidomethyl group blocks further extension of the DNA strand, which can be chemically cleaved to allow the addition of the next nucleotide. Furthermore, the propargylamino group provides a reactive handle for "click chemistry," enabling the attachment of fluorescent dyes or other reporter molecules.
Mass Spectrometry for Definitive Validation
Mass spectrometry (MS) stands as a gold-standard for the unambiguous confirmation of modified nucleotide incorporation. It provides direct physical evidence of the mass change in a DNA oligonucleotide after the addition of a modified nucleotide, offering high sensitivity and specificity. The two primary MS techniques employed for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS).
Quantitative Performance Comparison: MALDI-TOF vs. ESI-LC-MS
| Feature | MALDI-TOF Mass Spectrometry | ESI-Liquid Chromatography-Mass Spectrometry |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser pulse. Mass is determined by time-of-flight. | Analyte is ionized from a liquid phase and introduced into the mass spectrometer. Often coupled with liquid chromatography for separation. |
| Mass Accuracy | Good (typically within 1-5 Da) | Excellent (typically < 5 ppm) |
| Resolution | Moderate, decreases with increasing mass | High, well-suited for complex mixtures |
| Sensitivity | High (femtomole to attomole range) | Very high (attomole to zeptomole range) |
| Sample Throughput | High, suitable for rapid screening | Lower, due to chromatographic separation |
| Salt Tolerance | More tolerant to salts and buffers | Less tolerant, requires cleaner samples |
| Instrumentation | Simpler and more robust | More complex instrumentation |
Experimental Protocols
I. Validation of Single Base Incorporation by MALDI-TOF MS
This protocol is adapted from methodologies used to verify the incorporation of reversible terminators in a stepwise manner.[1]
Objective: To confirm the successful incorporation of a single this compound nucleotide onto a primer and the subsequent removal of the 3'-azidomethyl blocking group.
Materials:
-
DNA primer and template
-
DNA polymerase
-
This compound
-
Cleavage reagent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
MALDI-TOF mass spectrometer
-
MALDI matrix (e.g., 3-hydroxypicolinic acid)
Procedure:
-
Primer Extension Reaction:
-
Set up a primer extension reaction containing the DNA primer-template duplex, DNA polymerase, and this compound.
-
Incubate at the optimal temperature for the polymerase.
-
Purify the extended primer.
-
-
MALDI-TOF Analysis (Incorporation Step):
-
Co-crystallize the purified DNA product with the MALDI matrix on a target plate.
-
Acquire the mass spectrum. The expected mass should correspond to the primer plus one 5-Propargylamino-3'-azidomethyl-dCMP.
-
-
Cleavage of the 3'-Blocking Group:
-
Treat the purified, extended primer with the cleavage reagent (TCEP) to remove the 3'-azidomethyl group.
-
Purify the cleaved DNA product.
-
-
MALDI-TOF Analysis (Cleavage Step):
-
Analyze the cleaved product by MALDI-TOF MS. The observed mass should decrease by the mass of the azidomethyl group, confirming successful deprotection and the presence of a free 3'-OH group.
-
II. Quantitative Analysis of Incorporation Efficiency by LC-MS/MS
Objective: To determine the percentage of DNA strands that have successfully incorporated this compound.
Materials:
-
DNA of interest synthesized with this compound
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Internal standards (stable isotope-labeled nucleosides)
Procedure:
-
Enzymatic Digestion:
-
Digest the DNA sample to individual nucleosides using a cocktail of enzymes.
-
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using liquid chromatography.
-
Perform tandem mass spectrometry (MS/MS) to identify and quantify the canonical nucleosides and the modified nucleoside (5-Propargylamino-dC).
-
Use multiple reaction monitoring (MRM) for sensitive and specific quantification.
-
-
Data Analysis:
-
Calculate the ratio of the modified nucleoside to the corresponding natural nucleoside (dC) to determine the incorporation efficiency.
-
Visualization of Experimental Workflows
Caption: Workflow for mass spectrometry validation.
Click Chemistry Confirmation
A key feature of this compound is its utility in click chemistry. The propargyl group can be reacted with an azide-containing molecule (or vice versa with the azide (B81097) on the nucleotide) in a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Click chemistry reaction with incorporated nucleotide.
Validation of this subsequent reaction can also be performed using mass spectrometry. The mass of the DNA will increase by the mass of the clicked-on molecule, providing definitive proof of both the initial incorporation and the success of the click reaction.
Comparison with Alternative Nucleotides
| Nucleotide Type | Termination Mechanism | Detection Method | Mass Spectrometry Validation | Key Advantages | Key Disadvantages |
| This compound | Reversible (3'-azidomethyl) | Fluorescence (post-incorporation via click chemistry) | Direct mass shift confirmation of incorporation and cleavage | Reversible termination, versatile labeling via click chemistry | Requires a separate cleavage step |
| 3'-O-allyl-dCTP [1] | Reversible (3'-O-allyl) | Direct fluorescence (fluorophore attached to base) | Direct mass shift confirmation of incorporation and cleavage | Reversible termination, direct detection | Cleavage may be less efficient than azidomethyl |
| Dideoxynucleotides (ddNTPs) | Irreversible (lacks 3'-OH) | Fluorescence (fluorophore attached) | N/A (used in Sanger sequencing) | Established method | Irreversible termination limits application in NGS |
Conclusion
Mass spectrometry, particularly MALDI-TOF and ESI-LC-MS, provides an indispensable tool for the rigorous validation of this compound incorporation into DNA. MALDI-TOF offers a rapid and straightforward method for confirming single-base incorporation and the efficacy of the cleavage reaction. ESI-LC-MS, with its high resolution and quantitative capabilities, is ideal for determining the precise efficiency of incorporation. The unique dual-functionality of this compound as both a reversible terminator and a platform for click chemistry makes it a powerful tool for next-generation sequencing and other molecular biology applications, with mass spectrometry serving as the ultimate arbiter of its successful implementation.
References
A Head-to-Head Comparison: Sanger Sequencing vs. Sequencing-by-Synthesis with Reversible Terminators
In the landscape of genomic research and drug development, the ability to accurately and efficiently determine the sequence of DNA is paramount. For decades, Sanger sequencing has been the gold standard, providing reliable, long-read sequences for targeted analysis. However, the advent of Next-Generation Sequencing (NGS), particularly sequencing-by-synthesis (SBS) with reversible terminators, has revolutionized the field with its massively parallel throughput, enabling unprecedented speed and scale in genomic inquiry. This guide provides a comprehensive comparative analysis of these two cornerstone technologies, offering researchers, scientists, and drug development professionals the insights needed to select the optimal method for their specific applications.
At a Glance: Key Performance Indicators
The choice between Sanger sequencing and NGS often hinges on the specific
A Comparative Analysis of Linkers for Nucleotide Modification
A comprehensive guide to selecting the optimal linker for nucleotide modification, tailored for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of various linker technologies, supported by experimental data and protocols, to facilitate informed decisions in your research and development endeavors.
The modification of nucleotides is a cornerstone of modern molecular biology and drug development, enabling the attachment of a wide array of functional molecules such as fluorophores, affinity tags, and therapeutic agents. The choice of linker connecting the nucleotide to the modifier is critical, influencing the stability, functionality, and delivery of the modified nucleotide. This guide provides an in-depth comparison of different linker types, their performance characteristics, and the experimental protocols to evaluate them.
Linker Technologies: An Overview
Linkers for nucleotide modification can be broadly categorized into two main classes: cleavable and non-cleavable. The selection of a linker depends on the specific application, whether the attached molecule needs to be released under certain conditions or remain permanently attached.
Cleavable Linkers are designed to be stable under normal physiological conditions but can be cleaved by a specific trigger, such as light, changes in pH, or the presence of reducing agents. This allows for the controlled release of the attached molecule at a desired time and location.
Non-Cleavable Linkers form a stable, permanent bond between the nucleotide and the modifier. These are utilized when the attached molecule is intended to remain conjugated to the nucleotide to exert its function.
Quantitative Comparison of Linker Performance
The following tables summarize the key performance characteristics of different linker types based on available experimental data.
Table 1: Comparison of Cleavable Linkers
| Linker Type | Cleavage Trigger | Cleavage Efficiency | Stability at Physiological pH (7.4) | Key Advantages | Key Disadvantages |
| Photocleavable (o-nitrobenzyl) | UV light (e.g., ~340-365 nm)[1][2] | >95% within minutes of irradiation[3] | High | High spatial and temporal control of cleavage[2]. | Potential for UV-induced damage to biomolecules. |
| pH-Sensitive (Hydrazone) | Acidic pH (e.g., 4.5-6.5)[4][5] | Half-life of hours to days at pH 7.4, minutes to hours at pH 5.0[4]. | Moderate; some hydrolysis can occur at neutral pH[4]. | Targets acidic microenvironments like endosomes and lysosomes[4]. | Potential for premature release in circulation[6]. |
| Disulfide | Reducing agents (e.g., DTT, glutathione)[][8] | Rapid cleavage in the presence of millimolar concentrations of reducing agents[]. | Generally stable in circulation, but some cleavage can occur[6]. | Utilizes the higher intracellular reducing environment for cleavage[]. | Potential for premature cleavage in the bloodstream[6]. |
Table 2: Comparison of Non-Cleavable Linkers
| Linker Type | Linkage Chemistry | Stability | Key Advantages | Key Disadvantages |
| Amide | Reaction of an amine with a carboxylic acid. | High; stable to enzymatic degradation and a wide pH range[9]. | Simple, robust, and widely used conjugation chemistry. | Can be susceptible to enzymatic cleavage if a peptide-like sequence is formed. |
| Triazole (Click Chemistry) | Copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition[10][11]. | Very high; resistant to enzymatic cleavage, hydrolysis, and redox conditions[9][12]. | High efficiency and specificity (bioorthogonal)[11][13]; forms a stable, neutral linkage[12]. | May require a copper catalyst which can be toxic to cells (though copper-free methods exist)[10]. Can slightly decrease the stability of oligonucleotide duplexes[12]. |
| Thioether | Reaction of a thiol with a maleimide (B117702) or haloacetyl group. | High | Stable linkage. | Can undergo retro-Michael reaction, leading to deconjugation. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of different linkers. The following sections provide outlines for key experimental procedures.
Protocol 1: Solid-Phase Synthesis of Modified Oligonucleotides
This protocol describes the general workflow for incorporating a modified nucleotide with a specific linker into an oligonucleotide sequence using an automated DNA/RNA synthesizer.[14][15][16][17][18]
Materials:
-
Controlled pore glass (CPG) solid support.
-
Standard and modified phosphoramidites (with the desired linker and protecting groups).
-
Activator solution (e.g., tetrazole or a more efficient activator).
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidizing agent (e.g., iodine solution).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of methylamine (B109427) and ammonium hydroxide).
-
Anhydrous acetonitrile (B52724).
Procedure:
-
Initiation: The synthesis starts with the first nucleoside attached to the CPG solid support.
-
Synthesis Cycle: a. Deblocking/Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution. b. Coupling: The next phosphoramidite (B1245037) (standard or modified with a linker) is activated and coupled to the free 5'-hydroxyl group. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping reagents to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.
-
Elongation: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the bases and phosphate backbone) are removed using the cleavage and deprotection solution.[19][20]
-
Purification: The crude oligonucleotide is purified, typically by HPLC or polyacrylamide gel electrophoresis (PAGE).
Protocol 2: In Vitro Stability Assay of Modified Oligonucleotides
This protocol is designed to assess the stability of linkers in modified oligonucleotides under simulated physiological conditions, such as in serum or plasma.[3][21][22]
Materials:
-
Purified modified oligonucleotide.
-
Human or mouse serum/plasma.
-
Incubation buffer (e.g., PBS).
-
Nuclease-free water.
-
Gel loading buffer.
-
Polyacrylamide gel electrophoresis (PAGE) system.
-
HPLC system.
Procedure:
-
Sample Preparation: Prepare solutions of the modified oligonucleotide in the incubation buffer.
-
Incubation: Add the oligonucleotide solution to the serum or plasma to a final desired concentration. Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the incubation mixture.
-
Reaction Quenching: Stop the degradation by adding a solution that denatures proteins and inactivates nucleases (e.g., formamide-containing gel loading buffer or by heat inactivation).
-
Analysis by PAGE: a. Load the samples onto a denaturing polyacrylamide gel. b. Run the gel to separate the intact oligonucleotide from its degradation products. c. Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands. The intensity of the band corresponding to the intact oligonucleotide is quantified at each time point.
-
Analysis by HPLC: a. Precipitate the proteins from the plasma/serum samples (e.g., with acetonitrile or by heat). b. Centrifuge to pellet the precipitated proteins and collect the supernatant containing the oligonucleotide. c. Analyze the supernatant by reverse-phase or ion-exchange HPLC to quantify the amount of intact oligonucleotide.[5][23]
Protocol 3: Analysis of Linker Cleavage
This protocol outlines the procedure for quantifying the cleavage of a linker from a modified nucleotide or oligonucleotide.
Materials:
-
Purified modified oligonucleotide with a cleavable linker.
-
Cleavage-inducing agent (e.g., UV lamp for photocleavable linkers, acidic buffer for pH-sensitive linkers, or DTT for disulfide linkers).
-
HPLC system with a suitable column (e.g., C18 for reversed-phase).
-
Mass spectrometer (optional, for product identification).
Procedure:
-
Sample Preparation: Prepare a solution of the modified oligonucleotide in a suitable buffer.
-
Initiate Cleavage: Expose the sample to the cleavage-inducing agent. For example, irradiate the solution with a UV lamp at the appropriate wavelength for a defined period for photocleavable linkers.[1]
-
Time Points: Take aliquots of the reaction mixture at different time points during the cleavage process.
-
Analysis: a. Inject the aliquots into an HPLC system. b. Monitor the chromatogram for the disappearance of the peak corresponding to the intact modified oligonucleotide and the appearance of peaks corresponding to the cleaved products. c. Quantify the peak areas to determine the percentage of cleavage over time. d. Optionally, collect the fractions corresponding to the cleavage products and analyze them by mass spectrometry to confirm their identity.
Visualizing Workflows and Mechanisms
Diagrams created using the DOT language for Graphviz can effectively illustrate the complex processes involved in nucleotide modification and linker cleavage.
Caption: Workflow for solid-phase synthesis of modified oligonucleotides.
Caption: Cleavage mechanisms for different types of cleavable linkers.
Caption: Formation of common non-cleavable linkers.
References
- 1. pnas.org [pnas.org]
- 2. Photo-Cleavable Modifiers and Their use with Oligonucleotides | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Methods and Strategies for In Vitro Metabolism Studies of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Analysis of Nucleotides [protocols.io]
- 6. researchgate.net [researchgate.net]
- 8. Disulfide Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 9. mdpi.com [mdpi.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalently attached intercalators restore duplex stability and splice-switching activity to triazole-modified oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alfachemic.com [alfachemic.com]
- 15. m.youtube.com [m.youtube.com]
- 16. synoligo.com [synoligo.com]
- 17. biotage.com [biotage.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
A Comparative Analysis of Thiol-Based Reducing Agents for Disulfide Bond Cleavage
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical determinant for success in experiments involving protein structure and function. The efficiency of disulfide bond cleavage can significantly impact protein stability, enzymatic activity, and the accuracy of analytical characterizations. This guide provides an objective comparison of three commonly used reducing agents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (BME), supported by their physicochemical properties and established experimental protocols for evaluating their cleavage efficiency.
Quantitative Comparison of Reducing Agent Properties
The selection of an optimal reducing agent is contingent on various experimental parameters, including pH, temperature, and the specific downstream application. The following table summarizes key quantitative and qualitative characteristics of DTT, TCEP, and BME to facilitate an informed decision-making process.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (BME) |
| Relative Strength | Strong[1][2] | Strongest[1][3] | Moderate[1] |
| Redox Potential (at pH 7) | -0.33 V[4][5] | Not well-defined, but reduces DTT and BME[3] | -0.26 V (related thiols)[3] |
| Optimal pH Range | >7 (limited below pH 7)[4][5] | 1.5 - 8.5[5][6] | >7.5 |
| pKa of Thiol/Active Group | 9.2 and 10.1[7] | 7.68 (phosphine)[8] | 9.5[7] |
| Stability | Prone to air oxidation, especially at alkaline pH and in the presence of metal ions.[9][10] Half-life of 40 hours at pH 6.5 and 1.4 hours at pH 8.5 (20°C).[9] | More stable to air oxidation than DTT and BME.[6][10] Unstable in phosphate (B84403) buffers.[3][5] | Prone to air oxidation.[9] Half-life >100 hours at pH 6.5 and 4 hours at pH 8.5 (20°C).[9] |
| Odor | Slight sulfur smell[5] | Odorless[5][6] | Strong, unpleasant odor[2][9] |
| Mechanism | Thiol-disulfide exchange, forms a stable 6-membered ring.[11][12] | Nucleophilic attack by phosphorus on the disulfide bond.[6][11][12] | Thiol-disulfide exchange, requires a large excess to drive the reaction.[13] |
| Compatibility | Incompatible with maleimide (B117702) chemistry.[13] Sensitive to nickel.[1][9] | Compatible with maleimide chemistry.[6][13] Does not reduce metal ions used in IMAC.[5] Not suitable for isoelectric focusing.[5][11] | Incompatible with maleimide chemistry. Sensitive to copper and cobalt.[1][9] |
Experimental Protocols
To empirically determine the cleavage efficiency of these reducing agents, standardized assays are employed. Below are detailed protocols for two widely accepted methods: Ellman's Assay for quantifying free thiols and a general workflow for mass spectrometry-based analysis.
Ellman's Assay for Quantifying Free Sulfhydryl Groups
This colorimetric assay quantifies the number of free sulfhydryl groups in a sample, which is indicative of disulfide bond reduction. The assay is based on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which absorbs strongly at 412 nm.[14][15][16][17]
Materials:
-
Protein sample with disulfide bonds
-
Reducing agents: DTT, TCEP, BME
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA[18]
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer[14]
-
Cysteine or N-acetylcysteine solution (for standard curve)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare protein solutions at a known concentration in the Reaction Buffer.
-
Reduction Reaction:
-
To separate aliquots of the protein solution, add the desired concentration of each reducing agent (DTT, TCEP, BME).
-
Incubate the reactions for a defined period (e.g., 30 minutes) at a specific temperature (e.g., room temperature or 37°C). Include a control sample with no reducing agent.
-
-
Quenching and DTNB Reaction:
-
Measurement: Measure the absorbance of the solution at 412 nm.
-
Quantification: The concentration of free sulfhydryl groups can be calculated using the Beer-Lambert law, with a molar extinction coefficient for TNB of 14,150 M⁻¹cm⁻¹ at pH 8.0.[13] Alternatively, a standard curve can be generated using known concentrations of a thiol-containing compound like cysteine.[14][15]
Mass Spectrometry Workflow for Disulfide Bond Analysis
Mass spectrometry (MS) provides a highly sensitive and accurate method to confirm the reduction of disulfide bonds by identifying the specific cysteine residues involved.[19][20][21]
Materials:
-
Reduced and alkylated protein samples
-
Proteolytic enzyme (e.g., Trypsin)
-
Alkylation agent (e.g., Iodoacetamide (B48618) - IAM)
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation:
-
Reduce the protein sample with the chosen reducing agent (DTT, TCEP, or BME) under optimal conditions.
-
Alkylate the newly formed free thiol groups with an alkylating agent like iodoacetamide to prevent re-oxidation.[22]
-
-
Proteolytic Digestion: Digest the reduced and alkylated protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the peptides.
-
The successful reduction of a disulfide bond is confirmed by the identification of two separate peptides that were previously linked, with their cysteine residues showing the mass modification corresponding to the alkylating agent. A comparison with a non-reduced sample is often performed to confirm the original disulfide linkages.[22]
-
Visualizing Experimental and Biological Contexts
Diagrams generated using Graphviz provide a clear visual representation of complex workflows and signaling pathways.
Conclusion
The choice between DTT, TCEP, and BME for disulfide bond reduction is a critical decision that should be based on the specific experimental requirements. TCEP generally offers the highest reducing power over the broadest pH range and is compatible with thiol-reactive chemistries, making it a versatile choice for many applications.[1][5][6] DTT remains a widely used and effective reducing agent, particularly at neutral to slightly alkaline pH, though its susceptibility to oxidation and incompatibility with certain reagents must be considered.[4][5][9] BME is a cost-effective option for applications where a large excess of reducing agent is permissible and its strong odor is not a prohibitive factor.[9][13] For optimal experimental outcomes, it is recommended to empirically test and compare the efficiency of these agents under the specific conditions of the intended application using standardized protocols such as Ellman's assay or mass spectrometry.
References
- 1. store.p212121.com [store.p212121.com]
- 2. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 3. jiscmail.ac.uk [jiscmail.ac.uk]
- 4. interchim.fr [interchim.fr]
- 5. agscientific.com [agscientific.com]
- 6. goldbio.com [goldbio.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mstechno.co.jp [mstechno.co.jp]
- 11. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Advanced mass spectrometry workflows for analyzing disulfide bonds in biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Advanced mass spectrometry workflows for analyzing disulfide bonds in biologics | Semantic Scholar [semanticscholar.org]
- 22. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Titans: Cross-Validating Sequencing Results from Different Platforms
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of genomics, the choice of a sequencing platform can significantly impact experimental outcomes. Each platform possesses its own unique chemistry, read lengths, error profiles, and data outputs. For researchers, scientists, and drug development professionals, understanding the nuances of these technologies is paramount for robust and reproducible results. This guide provides an objective comparison of leading sequencing platforms, supported by experimental data, to aid in the critical process of cross-validating sequencing results.
Performance Metrics: A Quantitative Comparison
The selection of a sequencing platform is often a trade-off between read length, accuracy, throughput, and cost. Below is a summary of key performance metrics for some of the most widely used sequencing technologies.
| Feature | Illumina | Pacific Biosciences (PacBio) | Oxford Nanopore Technologies (ONT) |
| Sequencing Technology | Sequencing by Synthesis (SBS) | Single-Molecule Real-Time (SMRT) Sequencing | Nanopore Sensing |
| Read Length | Short reads (typically 50-300 bp) | Long reads (average 10-25 kb, up to 100+ kb) | Ultra-long reads (up to 2+ Mb) |
| Error Rate (Raw) | 0.1-1%[1][2][3] | 5-15%[3][4] | 1-15% |
| Error Rate (Corrected) | >99.9% (Q30)[5] | >99.9% (HiFi reads)[4][6] | >99% (with polishing)[3] |
| Primary Error Type | Substitution errors[4] | Insertions and deletions (indels)[4] | Indels and base modifications |
| Throughput per Run | High to very high (up to 20B reads)[5] | Moderate to high | Scalable (from Flongle to PromethION) |
| GC Bias | Present, can affect coverage uniformity[7][8] | Low[7] | Low |
| Strengths | High accuracy, high throughput, low cost per base, extensive user base and support.[3] | Long reads for resolving complex genomic regions, structural variants, and de novo assembly; direct detection of base modifications.[6] | Real-time sequencing, portability, ultra-long reads for comprehensive genome assembly. |
| Limitations | Short reads can be challenging for assembling repetitive regions and identifying large structural variants.[3] | Higher raw error rate (addressed by HiFi), higher cost per base.[3] | Higher raw error rate, bioinformatics analysis can be more complex.[3] |
Experimental Protocols for Cross-Platform Validation
To ensure the reliability and concordance of sequencing results across different platforms, a meticulously designed experimental workflow is crucial. The following protocols outline the key steps for a cross-validation study.
Sample Preparation and Quality Control
The journey of a sample from its biological source to sequence data is a critical phase that can introduce variability. A standardized approach to sample handling is essential for meaningful cross-platform comparisons.
-
Nucleic Acid Extraction: The same extraction method should be used to isolate high-quality DNA or RNA from the biological sample. It is crucial to start with a homogenous sample that can be split for processing on different platforms.
-
Quality Control (QC) of Extracted Nucleic Acids: Before proceeding to library preparation, the quality of the extracted nucleic acids must be rigorously assessed.
-
Quantification: Use fluorometric methods (e.g., Qubit) for accurate concentration measurement.
-
Purity: Spectrophotometric analysis (e.g., NanoDrop) should be performed to assess the A260/A280 and A260/A230 ratios, which indicate protein and chemical contamination, respectively.
-
Integrity: For RNA, an RNA Integrity Number (RIN) should be determined using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). For DNA, pulsed-field gel electrophoresis can be used to assess high molecular weight DNA.
-
Library Preparation
Library preparation protocols are platform-specific. However, to minimize bias, it is important to start with the same high-quality nucleic acid input for each platform's recommended library construction kit.
-
Illumina: Library preparation typically involves DNA fragmentation (enzymatic or mechanical), end-repair, A-tailing, adapter ligation, and PCR amplification.
-
PacBio: SMRTbell library preparation involves DNA fragmentation, end-repair, and ligation of hairpin adapters to create a circular template. No PCR amplification is required for standard libraries.
-
Oxford Nanopore: Library preparation involves end-repair, adapter ligation (with or without a motor protein), and can be performed with or without PCR amplification.
Sequencing
Sequencing should be performed according to the manufacturer's instructions for each platform. Key sequencing parameters to consider and record include:
-
Run Metrics: Total data output, number of reads, read length distribution, and quality scores.
-
Control Runs: Including a well-characterized reference standard, such as the Genome in a Bottle (GIAB) reference materials, can provide a baseline for performance assessment.[9]
Bioinformatics and Data Analysis
A robust and standardized bioinformatics pipeline is essential for an unbiased comparison of sequencing data from different platforms.
-
Data Preprocessing and Quality Control:
-
Raw Read QC: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads.
-
-
Read Alignment: Align the processed reads to a common reference genome. Different aligners may be optimal for short and long reads (e.g., BWA-MEM for Illumina, minimap2 for PacBio and ONT).
-
Variant Calling (for DNA sequencing): Use multiple variant callers and compare the concordance of single nucleotide variants (SNVs) and insertions/deletions (indels) across platforms. Low concordance, especially for indels, has been reported between different variant-calling pipelines.[10][11][12]
-
Gene Expression Quantification (for RNA sequencing): For RNA-seq data, quantify gene or transcript expression levels. It is crucial to use appropriate normalization methods to account for differences in library size and gene length.
-
Data Normalization: Comparing RNA-seq data across platforms requires careful normalization to account for systematic biases. Common methods include:
-
Counts Per Million (CPM): Normalizes for sequencing depth.
-
Transcripts Per Million (TPM): Accounts for both sequencing depth and gene length.
-
Trimmed Mean of M-values (TMM): A more robust method for differential expression analysis.
-
-
Concordance Analysis: Assess the agreement of results between platforms. For variant calls, this involves comparing the identified variants. For gene expression, correlation of expression values between platforms can be calculated. Studies have shown that while there can be high concordance for SNVs, indel detection can be more variable.[13][14]
Visualizing the Cross-Validation Workflow
A clear understanding of the experimental and analytical workflow is crucial for planning and executing a cross-validation study.
Caption: A generalized workflow for cross-validating sequencing results from different platforms.
Logical Flow for Data Analysis
The bioinformatics pipeline for cross-platform validation involves a series of logical steps to ensure a fair and accurate comparison.
Caption: Logical flow of the bioinformatics pipeline for cross-platform sequencing data analysis.
Conclusion
Cross-validation of sequencing results from different platforms is a critical exercise for ensuring the robustness and reliability of genomic data. By understanding the inherent strengths and weaknesses of each technology and employing a standardized experimental and bioinformatic workflow, researchers can confidently interpret their findings and make informed decisions in their scientific endeavors. This guide provides a foundational framework for such comparisons, empowering researchers to navigate the complexities of the ever-expanding world of next-generation sequencing.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. accurascience.com [accurascience.com]
- 4. cd-genomics.com [cd-genomics.com]
- 5. mynucleus.com [mynucleus.com]
- 6. pacb.com [pacb.com]
- 7. Characterizing and measuring bias in sequence data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determining Performance Metrics for Targeted Next Generation Sequencing Panels Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low concordance of multiple variant-calling pipelines: practical implications for exome and genome sequencing [escholarship.org]
- 11. Low concordance of multiple variant-calling pipelines: practical implications for exome and genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. intranet.lcg.unam.mx [intranet.lcg.unam.mx]
- 14. researchgate.net [researchgate.net]
The Superiority of the 3'-O-Azidomethyl Group in Reversible Terminator Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in cutting-edge molecular biology techniques, the choice of a 3'-OH blocking group for nucleotides is a critical determinant of experimental success. In the realm of next-generation sequencing (NGS) and enzymatic DNA synthesis, the 3'-O-azidomethyl group has emerged as a superior choice over other common blocking moieties. This guide provides a detailed comparison of the 3'-O-azidomethyl group with other alternatives, supported by experimental data, to highlight its distinct advantages.
The ideal 3'-OH blocking group, or reversible terminator, should be readily incorporated by DNA polymerases, provide robust termination of DNA synthesis, and be cleanly and efficiently cleaved under mild conditions that do not damage the DNA template. The 3'-O-azidomethyl group excels in these areas, offering a combination of small size, high cleavage efficiency, and biocompatibility that is unmatched by other prevalent blocking groups such as the 3'-O-allyl and 3'-O-nitrobenzyl groups.
Key Advantages of the 3'-O-Azidomethyl Group:
-
Small and Efficient Substrate for Polymerases: The compact nature of the azidomethyl group results in minimal steric hindrance, allowing for efficient incorporation by a variety of DNA polymerases. This leads to faster and more robust enzymatic reactions.[1][2]
-
Clean Cleavage with No Residual Scar: Upon cleavage with tris(2-carboxyethyl)phosphine (B1197953) (TCEP), the 3'-O-azidomethyl group is converted to a free 3'-hydroxyl group, leaving no residual modification on the DNA strand. This "scarless" removal is crucial for maintaining the natural structure of the DNA and ensuring unimpeded subsequent enzymatic steps.[1]
-
Mild and Biocompatible Cleavage Conditions: The cleavage reaction with TCEP occurs in an aqueous solution under mild conditions, which preserves the integrity of the DNA and associated proteins.[3] This is in contrast to the potentially harsher conditions required for other blocking groups.
-
High Cleavage Efficiency: Experimental evidence demonstrates that the cleavage of the 3'-O-azidomethyl group is highly efficient, often described as quantitative or complete. This high efficiency is critical for synchronizing the DNA synthesis steps in applications like NGS, leading to longer read lengths and lower error rates.[3]
Comparative Analysis of 3'-OH Blocking Groups
To provide a clear comparison, the following tables summarize the key performance characteristics of the 3'-O-azidomethyl group alongside the 3'-O-allyl and 3'-O-nitrobenzyl groups.
| Feature | 3'-O-Azidomethyl | 3'-O-Allyl | 3'-O-Nitrobenzyl |
| Blocking Moiety | -CH₂N₃ | -CH₂CH=CH₂ | -CH₂-C₆H₄-NO₂ |
| Cleavage Reagent | Tris(2-carboxyethyl)phosphine (TCEP) | Palladium catalyst (e.g., Na₂PdCl₄/TPPTS) | UV light (photolysis) |
| Cleavage Byproducts | N₂ and a methylamine (B109427) derivative | Allyl scavenger adducts | o-Nitrosobenzaldehyde |
| "Scar" on DNA | None | None | Potential for side reactions |
| Biocompatibility | High | Moderate (requires removal of heavy metal) | Moderate (UV can damage DNA) |
Table 1: General Properties of Common 3'-OH Blocking Groups
| Parameter | 3'-O-Azidomethyl | 3'-O-Allyl | 3'-O-Nitrobenzyl |
| Cleavage Efficiency | High (qualitatively complete)[3] | High (reaction is rapid) | Good (>80% in 10 min)[4] |
| Cleavage Kinetics | Fast | Very Fast (e.g., 30-90 seconds)[5] | Fast (minutes)[4] |
| Incorporation Efficiency | Efficient substrate for various polymerases[1][2] | Good substrate, but can be polymerase dependent | Generally a good substrate |
| Impact on Fidelity | Low, due to clean removal | Low, if cleavage is complete | Potential for UV-induced mutations |
Table 2: Performance Comparison of 3'-OH Blocking Groups
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the cleavage mechanism of the 3'-O-azidomethyl group and the general workflow for sequencing by synthesis (SBS) utilizing this chemistry.
Detailed Experimental Protocols
Cleavage of the 3'-O-Azidomethyl Group
This protocol is adapted from Guo et al., PNAS (2008).[3]
-
Prepare the Cleavage Solution: Prepare a 100 mM solution of Tris(2-carboxyethyl)phosphine (TCEP) in an aqueous buffer (e.g., 100 mM Tris-HCl) and adjust the pH to 9.0.
-
Incubation: Immerse the DNA sample (e.g., on a chip or in solution) in the TCEP cleavage solution.
-
Heating: Incubate the reaction mixture at 65°C for 10 minutes.
-
Washing: After incubation, thoroughly wash the DNA sample with nuclease-free water to remove the TCEP and cleavage byproducts.
-
Verification (Optional): The completion of the cleavage reaction can be verified by methods such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the removal of the azidomethyl group.
Cleavage of the 3'-O-Allyl Group
This protocol is based on the method described by Ruparel et al., PNAS (2005).[5]
-
Prepare the Deallylation Cocktail: Prepare a solution containing a palladium catalyst, such as a mixture of Na₂PdCl₄ and a water-soluble phosphine (B1218219) ligand like tris(3-sulfophenyl)phosphine (B8695854) (TPPTS), in an aqueous buffer.
-
Incubation: Add the deallylation cocktail to the DNA sample.
-
Heating: Incubate the reaction mixture at 70°C for 30 to 90 seconds.
-
Washing: Thoroughly wash the DNA to remove the palladium catalyst and byproducts.
Cleavage of the 3'-O-Nitrobenzyl Group
This method is based on the principles of photochemistry.
-
Sample Preparation: The DNA sample containing the 3'-O-nitrobenzyl group is prepared in a suitable buffer.
-
UV Irradiation: Expose the sample to UV light, typically in the range of 340-365 nm. The duration and intensity of the UV exposure need to be optimized for the specific application to ensure efficient cleavage while minimizing potential DNA damage.
-
Washing: After irradiation, wash the sample to remove the cleaved blocking group and any photolytic byproducts.
Conclusion
The 3'-O-azidomethyl group offers a compelling combination of properties that make it a superior choice for reversible terminator chemistry in a wide range of molecular biology applications. Its small size, efficient incorporation by polymerases, and, most importantly, its clean and highly efficient cleavage under mild, biocompatible conditions contribute to higher quality data and more reliable experimental outcomes. For researchers and developers in the fields of genomics and synthetic biology, the adoption of 3'-O-azidomethyl-modified nucleotides represents a significant step towards achieving greater accuracy, longer read lengths, and overall improved performance in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Rapid incorporation kinetics and improved fidelity of a novel class of 3′-OH unblocked reversible terminators | Semantic Scholar [semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of a 3′-O-allyl photocleavable fluorescent nucleotide as a reversible terminator for DNA sequencing by synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-Propargylamino-3'-azidomethyl-dCTP: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of specialized chemical reagents like 5-Propargylamino-3'-azidomethyl-dCTP is paramount for laboratory safety and environmental protection. This document provides a detailed, step-by-step protocol for the proper handling and disposal of this nucleotide analog, which contains both a propargyl group and an azidomethyl group, necessitating specific precautions.
Immediate Safety and Handling Precautions
Due to its chemical structure, this compound presents hazards associated with both organic azides and propargyl compounds. Organic azides can be energetic and potentially explosive under certain conditions (e.g., heat, friction, or shock), while azide (B81097) compounds, in general, are highly toxic.[1][2] The propargyl group also requires careful handling.
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid, liquid, or dissolved in a solution).
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile or neoprene gloves |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Work Area | All handling should occur in a fume hood |
Step-by-Step Disposal Protocol
This protocol addresses the disposal of the pure compound, solutions containing the compound, and contaminated labware.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Aqueous Waste: All solutions containing this compound must be collected in a designated hazardous waste container.[3]
-
The container must be made of a non-metallic material, such as high-density polyethylene (B3416737) (HDPE).[4]
-
Clearly label the container as "Azide-Containing Waste" and list all chemical constituents.[1][5]
-
Crucially, do not mix azide waste with acidic solutions , as this can generate highly toxic and explosive hydrazoic acid.[1][6]
-
-
Solid Waste: Unused or expired solid this compound, as well as contaminated items like pipette tips, tubes, and gloves, should be collected in a separate, clearly labeled solid hazardous waste container.[3][7]
-
Use non-metallic tools (e.g., plastic spatulas) to handle solid azide compounds to avoid the formation of shock-sensitive metal azides.[1]
-
-
Contaminated Labware (Non-disposable): Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The rinsate must be collected and disposed of as aqueous hazardous waste.[3]
Step 2: Storage of Waste
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, heavy metals, and halogenated solvents.[5][6] The storage area should be clearly designated for hazardous waste.
Step 3: Final Disposal
All waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste management program.[7] Never dispose of this chemical down the drain or in the regular trash. [5][7]
Experimental Protocols Cited
While specific experimental protocols for the synthesis or use of this compound are proprietary and application-dependent, the disposal procedures outlined above are based on established safety guidelines for handling its constituent chemical groups. The core principle is the isolation of azide-containing waste streams and their proper disposal as hazardous materials, avoiding contact with incompatible substances.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
